5-Iodofuran-2-amine
Description
Structure
2D Structure
Properties
Molecular Formula |
C4H4INO |
|---|---|
Molecular Weight |
208.99 g/mol |
IUPAC Name |
5-iodofuran-2-amine |
InChI |
InChI=1S/C4H4INO/c5-3-1-2-4(6)7-3/h1-2H,6H2 |
InChI Key |
GOAPCIVDGQHYDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)I)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Iodofuran-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the proposed synthesis and predicted characterization of the novel compound 5-Iodofuran-2-amine. Due to the limited availability of direct experimental data for this specific molecule, this document outlines two plausible synthetic routes based on established organic chemistry principles and provides an in-depth prediction of its spectroscopic and physical properties. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related halogenated aminofurans.
Introduction
Furan and its derivatives are key heterocyclic scaffolds found in a wide array of natural products, pharmaceuticals, and functional materials. The introduction of an amino group at the 2-position and a halogen, such as iodine, at the 5-position of the furan ring is anticipated to impart unique electronic and biological properties to the molecule. Halogenated organic compounds are of significant interest in medicinal chemistry due to their ability to modulate pharmacokinetic and pharmacodynamic properties. This guide explores the synthetic accessibility and expected analytical profile of this compound, a compound with potential as a building block in drug discovery and materials science.
Proposed Synthetic Pathways
Two primary synthetic routes are proposed for the preparation of this compound. Both pathways utilize readily available starting materials and established chemical transformations.
Route A: Iodination of 2-Aminofuran
This pathway involves the initial synthesis of 2-aminofuran followed by a regioselective iodination at the C5 position.
Experimental Protocol:
-
Step 1: Synthesis of 2-Acetylfuran Oxime. 2-Acetylfuran is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, in an aqueous ethanol solution. The reaction mixture is typically stirred at room temperature until completion.
-
Step 2: Reduction of 2-Acetylfuran Oxime to 2-Aminofuran. The resulting oxime is then reduced to the corresponding amine. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Other reducing agents like lithium aluminum hydride (LiAlH4) in a suitable solvent (e.g., diethyl ether or THF) can also be employed.
-
Step 3: Iodination of 2-Aminofuran. The synthesized 2-aminofuran is then subjected to iodination. A mild iodinating agent such as iodine monochloride (ICl) in a solvent like dichloromethane or chloroform at low temperatures is proposed to achieve regioselective iodination at the electron-rich C5 position of the furan ring.[1] The reaction progress should be carefully monitored to avoid over-iodination.
Caption: Proposed Synthesis of this compound via Iodination of 2-Aminofuran.
Route B: Reductive Amination of 5-Iodofuran-2-carboxaldehyde
This alternative and potentially more direct route utilizes a commercially available iodinated furan precursor.
Experimental Protocol:
-
Step 1: Reductive Amination. 5-Iodofuran-2-carboxaldehyde can be converted to this compound via reductive amination.[2][3][4][5] This one-pot reaction typically involves the condensation of the aldehyde with an ammonia source (e.g., ammonia in methanol or ammonium acetate) to form an intermediate imine, which is then reduced in situ. Common reducing agents for this step include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation.
Caption: Proposed Synthesis via Reductive Amination of 5-Iodofuran-2-carboxaldehyde.
Predicted Characterization Data
The following tables summarize the predicted physical and spectroscopic properties of this compound based on the analysis of structurally related compounds.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C4H4INO |
| Molecular Weight | 208.99 g/mol |
| Appearance | Expected to be a solid, possibly crystalline. |
| Melting Point | Not available; likely higher than 2-aminofuran. |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
Spectroscopic Data
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show three signals in the aromatic region corresponding to the furan ring protons and a broad signal for the amine protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.0 - 6.5 | d | ~3-4 |
| H-4 | 6.8 - 7.2 | d | ~3-4 |
| -NH₂ | 4.0 - 6.0 | br s | - |
Note: Chemical shifts are referenced to TMS in CDCl₃ or DMSO-d₆. The amine proton signal is exchangeable with D₂O.
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to display four distinct signals for the furan ring carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 165 |
| C-3 | 105 - 115 |
| C-4 | 110 - 120 |
| C-5 | 75 - 85 |
Note: The C-I bond will significantly shield the C-5 carbon, resulting in an upfield shift.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H and C-N bonds of the primary amine, as well as vibrations associated with the furan ring.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (Aryl) | 3000 - 3100 | Medium |
| N-H Bend | 1580 - 1650 | Medium |
| C=C Stretch (Furan) | 1500 - 1600 | Medium |
| C-N Stretch | 1250 - 1350 | Strong |
| C-O-C Stretch | 1000 - 1100 | Strong |
| C-I Stretch | 500 - 600 | Weak |
3.2.4. Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of iodine, HCN, and other small fragments.
| m/z | Predicted Fragment |
| 209 | [M]⁺ (Molecular Ion) |
| 127 | [I]⁺ |
| 82 | [M - I]⁺ |
| 55 | [M - I - HCN]⁺ |
Note: The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the interpretation of the molecular ion region.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from synthesis to full characterization of the target compound.
Caption: Logical workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a theoretical framework for the synthesis and characterization of this compound. The proposed synthetic routes are based on reliable and well-documented chemical reactions, offering a high probability of success. The predicted analytical data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. The availability of this novel building block could open new avenues for the development of innovative pharmaceuticals and functional materials. Further experimental work is required to validate these proposed methods and to fully elucidate the properties and potential applications of this compound.
References
- 1. Oxidative iodine monochloride iodination technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Mechanochemical and aging-based reductive amination with chitosan and aldehydes affords high degree of substitution functional biopolymers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Chemical Properties and Stability of 5-Iodofuran-2-amine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed overview of the predicted chemical properties and stability of 5-Iodofuran-2-amine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established knowledge of furan chemistry, amine reactivity, and the behavior of iodo-substituted aromatic systems to offer a comprehensive theoretical profile. A plausible synthetic route is proposed, complete with a detailed experimental protocol and a workflow diagram. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this compound, highlighting areas where further experimental investigation is necessary.
Predicted Chemical Properties
The chemical properties of this compound have been estimated using computational models and by analogy to structurally similar compounds. These values provide a basis for initial experimental design and characterization.
Tabulated Physical and Chemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₄H₄INO | Calculated |
| Molecular Weight | 208.99 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | By analogy to similar small, substituted aromatic amines. |
| Melting Point | 80-90 °C | Estimated based on substituted furans and iodoanilines. |
| Boiling Point | > 200 °C (with decomposition) | Estimated; likely to decompose before boiling at atmospheric pressure. |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, acetone, DMSO). | Based on the polarity of the amine and furan moieties. |
| pKa (of the amine) | 3-4 | Estimated; the furan ring is electron-withdrawing, reducing the basicity of the amine. |
Stability and Reactivity Profile
The stability of this compound is predicted to be moderate. Several factors will influence its shelf-life and reactivity in chemical transformations.
-
Light Sensitivity: Like many iodo-aromatic compounds, this compound is expected to be sensitive to light. Photodegradation can lead to the cleavage of the carbon-iodine bond, forming radical species and leading to decomposition. It is recommended to store the compound in amber vials or protected from light.
-
Oxidative Stability: The amine group makes the compound susceptible to oxidation. Exposure to air and oxidizing agents can lead to the formation of colored impurities. Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term stability.
-
Thermal Stability: While likely a solid at room temperature, heating this compound to elevated temperatures, especially above its melting point, may lead to decomposition.
-
pH Sensitivity: In acidic solutions, the amine group will be protonated, forming a more water-soluble salt. In strongly basic conditions, the stability may be compromised.
-
Reactivity: The furan ring is an electron-rich aromatic system, and the amine group is an activating group, making the molecule susceptible to electrophilic substitution. The iodine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making it a versatile synthetic intermediate.
Proposed Synthesis and Experimental Protocol
A plausible synthetic route to this compound involves a two-step process starting from the readily available 2-furoic acid. The proposed workflow is outlined below.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Furan-2-amine from 2-Furoic Acid (via Curtius Rearrangement)
-
Acid Chloride Formation: To a solution of 2-furoic acid (1 equivalent) in toluene, add thionyl chloride (1.2 equivalents) and a catalytic amount of DMF. Heat the mixture at reflux for 2 hours. After cooling, remove the solvent and excess thionyl chloride under reduced pressure to yield 2-furoyl chloride.
-
Azide Formation: Dissolve the crude 2-furoyl chloride in acetone and cool to 0 °C. Add a solution of sodium azide (1.5 equivalents) in water dropwise, maintaining the temperature below 10 °C. Stir the reaction mixture for 1 hour at 0 °C.
-
Curtius Rearrangement: Extract the aqueous mixture with toluene. Dry the organic layer over anhydrous sodium sulfate and heat it to reflux. The rearrangement to the isocyanate will occur. Add tert-butanol (2 equivalents) and continue to reflux for 4 hours to form the Boc-protected amine.
-
Deprotection: Cool the reaction mixture and remove the solvent under reduced pressure. To the residue, add a solution of hydrochloric acid in dioxane (e.g., 4 M) and stir at room temperature for 2 hours. Evaporate the solvent and triturate the residue with diethyl ether to obtain furan-2-amine hydrochloride as a solid. Neutralize with a base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent to isolate furan-2-amine.
Step 2: Iodination of Furan-2-amine
-
Reaction Setup: Dissolve furan-2-amine (1 equivalent) in a mixture of dioxane and water.
-
Addition of Reagents: Add sodium bicarbonate (2.5 equivalents) to the solution. To this stirred mixture, add a solution of iodine (1.1 equivalents) in dioxane dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Logical Relationships in Reactivity
The chemical behavior of this compound is governed by the interplay of its functional groups.
Spectroscopic Profile of 5-Iodofuran-2-amine: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the expected spectroscopic data for the characterization of 5-Iodofuran-2-amine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Introduction
This compound is a halogenated heterocyclic amine. Its structural elucidation and characterization are crucial for its potential applications in medicinal chemistry and materials science. Spectroscopic techniques are fundamental in confirming the identity and purity of such novel compounds. While specific experimental data for this compound is not widely available, this guide presents a theoretical spectroscopic profile based on the analysis of its constituent functional groups.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound based on standard spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.0 - 6.0 | Singlet | 2H | -NH₂ |
| 6.0 - 6.5 | Doublet | 1H | Furan C3-H |
| 6.5 - 7.0 | Doublet | 1H | Furan C4-H |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Assignment |
| 80 - 90 | C5-I |
| 105 - 115 | C4 |
| 115 - 125 | C3 |
| 150 - 160 | C2-NH₂ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Broad | N-H Stretch (Amine) |
| 3000 - 3100 | Medium | C-H Stretch (Aromatic) |
| 1600 - 1650 | Strong | N-H Bend (Amine) |
| 1450 - 1550 | Medium-Strong | C=C Stretch (Furan Ring) |
| 1000 - 1200 | Strong | C-O-C Stretch (Furan Ring) |
| 800 - 900 | Strong | C-H Bend (Aromatic) |
| 500 - 600 | Medium | C-I Stretch |
Mass Spectrometry (MS)
| m/z Ratio | Relative Abundance | Assignment |
| 223 | High | [M]⁺ (Molecular Ion) |
| 127 | Variable | [I]⁺ |
| 96 | Variable | [M-I]⁺ |
| 68 | Variable | Furan Ring Fragments |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire proton spectra using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) and a longer acquisition time with a greater number of scans are typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a KBr plate or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
CAS number 1824367-13-6 properties and handling
In-depth Technical Guide on CAS Number 1824367-13-6: Properties and Handling
Notice to the Reader: Following a comprehensive search of publicly available chemical databases, scientific literature, and supplier information, no specific data or documentation could be found for the compound associated with CAS number 1824367-13-6. This suggests that the identifier may be incorrect, proprietary and not publicly disclosed, or corresponds to a substance that is not yet cataloged in public records.
Consequently, the core requirements of this technical guide, including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time. The following sections provide a structured template of the information that would typically be included in such a guide, should the data become available in the future.
Chemical Identity and Physical Properties
This section would typically provide the fundamental physicochemical characteristics of the substance. Due to the absence of data, this information is not available.
Table 1: Physicochemical Properties of [Compound Name]
| Property | Value |
| IUPAC Name | Data Not Available |
| Molecular Formula | Data Not Available |
| Molecular Weight | Data Not Available |
| Appearance | Data Not Available |
| Melting Point | Data Not Available |
| Boiling Point | Data Not Available |
| Solubility | Data Not Available |
| pKa | Data Not Available |
| LogP | Data Not Available |
Safety and Handling
This section would outline the necessary safety precautions for handling the compound, based on its hazard profile. Without a Safety Data Sheet (SDS), specific handling guidelines cannot be provided. General laboratory safety practices should always be followed when handling unknown substances.
Table 2: General Handling and Safety Recommendations
| Parameter | Guideline |
| Hazard Identification | Data Not Available |
| Personal Protective Equipment (PPE) | At a minimum, a lab coat, safety glasses with side shields, and chemical-resistant gloves should be worn. |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust, vapors, or aerosols. Avoid contact with skin and eyes.[1][2][3][4] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4] |
| First Aid Measures | If Inhaled: Move to fresh air.[1][3] In case of skin contact: Immediately remove contaminated clothing and rinse skin with plenty of water.[1][3] In case of eye contact: Rinse thoroughly with plenty of water.[1][3] If Swallowed: Rinse mouth with water.[1][3] In all cases of exposure, seek medical attention if symptoms persist. |
| Disposal | Dispose of in accordance with local, regional, and national regulations for chemical waste. Do not allow to enter drains.[1][3] |
Biological Activity and Mechanism of Action
This section would describe the compound's known biological effects and its mechanism of action. This information is critical for researchers in drug development. In the absence of published studies, no biological activity or signaling pathway information can be provided.
Below is a hypothetical example of a signaling pathway diagram that could be generated if the compound were a known kinase inhibitor.
References
Theoretical and Computational Avenues for the Exploration of 5-Iodofuran-2-amine: A Technical Guide for Drug Development
Abstract: This whitepaper provides a comprehensive theoretical and computational framework for the study of 5-Iodofuran-2-amine, a molecule of potential interest in medicinal chemistry and drug development. While dedicated computational studies on this specific molecule are not extensively available in current literature, this guide extrapolates from existing research on analogous furan derivatives to propose a robust methodology for its theoretical characterization. The subsequent sections will detail proposed computational protocols, anticipated electronic and structural properties, and potential reactivity, offering a roadmap for researchers and scientists. The furan scaffold is a prevalent motif in a wide array of bioactive natural products and synthetic compounds, exhibiting diverse pharmacological activities including anticancer, antibacterial, and anti-inflammatory properties. The introduction of an amino group and a halogen atom to the furan ring is expected to modulate its electronic properties and biological activity, making this compound an intriguing candidate for further investigation.
Introduction to the Therapeutic Potential of Substituted Furans
Furan-containing compounds are of significant interest in drug discovery. The furan ring system is a versatile scaffold found in numerous natural products and pharmacologically active molecules. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antifungal, anti-inflammatory, and anticancer properties. The strategic functionalization of the furan ring with substituents like amino and iodo groups can significantly influence its pharmacokinetic and pharmacodynamic profiles. The amino group can act as a key hydrogen bond donor or acceptor, crucial for molecular recognition at a biological target, while the iodine atom can participate in halogen bonding, a non-covalent interaction increasingly recognized for its importance in ligand-protein binding. Furthermore, halogenation can modulate the lipophilicity and metabolic stability of a drug candidate.
Proposed Theoretical and Computational Studies
A thorough in-silico analysis of this compound is essential to understand its fundamental chemical properties and to predict its behavior in biological systems. The following subsections outline a proposed computational workflow.
Computational Methodology
To obtain reliable theoretical data, a multi-faceted computational approach is recommended. Density Functional Theory (DFT) is a powerful method for investigating the electronic structure of molecules.
Experimental Protocol: Quantum Chemical Calculations
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages are suitable for the proposed calculations.
-
Geometry Optimization: The molecular geometry of this compound should be optimized in the gas phase and in various solvents (e.g., water, DMSO) using a functional such as B3LYP or M06-2X. A basis set of at least 6-311+G(d,p) for non-iodine atoms and a relativistic pseudopotential basis set like LANL2DZ for the iodine atom is recommended to account for relativistic effects.
-
Frequency Calculations: Following optimization, frequency calculations should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.
-
Electronic Property Calculations: Single-point energy calculations on the optimized geometry can be used to determine a range of electronic properties, including Mulliken and Natural Bond Orbital (NBO) charges, dipole moments, and frontier molecular orbital (HOMO-LUMO) energies.
-
Spectroscopic Predictions: Theoretical predictions of NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra can be calculated to aid in the experimental characterization of the molecule. For NMR predictions, the GIAO (Gauge-Including Atomic Orbital) method is standard.
Data Presentation: Predicted Molecular Properties
The following tables summarize the key quantitative data that would be generated from the proposed computational studies.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value (Gas Phase) | Predicted Value (Aqueous) |
| C2-N Bond Length (Å) | Data to be calculated | Data to be calculated |
| C5-I Bond Length (Å) | Data to be calculated | Data to be calculated |
| C-O-C Bond Angle (°) | Data to be calculated | Data to be calculated |
| Dihedral Angle (°) | Data to be calculated | Data to be calculated |
Table 2: Predicted Electronic and Thermodynamic Properties of this compound
| Property | Predicted Value |
| Dipole Moment (Debye) | Data to be calculated |
| HOMO Energy (eV) | Data to be calculated |
| LUMO Energy (eV) | Data to be calculated |
| HOMO-LUMO Gap (eV) | Data to be calculated |
| Ionization Potential (eV) | Data to be calculated |
| Electron Affinity (eV) | Data to be calculated |
| Gibbs Free Energy (Hartree) | Data to be calculated |
Table 3: Predicted NBO Atomic Charges
| Atom | Predicted Charge (e) |
| O1 | Data to be calculated |
| C2 | Data to be calculated |
| N (amino) | Data to be calculated |
| C5 | Data to be calculated |
| I | Data to be calculated |
Reactivity and Mechanistic Insights
Computational studies can provide valuable insights into the reactivity of this compound.
Frontier Molecular Orbital (FMO) Analysis
The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the most likely sites for electrophilic and nucleophilic attack, respectively. For 2-aminofuran, it has been reported that electrophilic substitution preferentially occurs at the 5-position.[1] The introduction of an iodine atom at this position will likely alter the reactivity. FMO analysis will be crucial to predict how the interplay between the electron-donating amino group and the electron-withdrawing/halide-donating iodine atom influences the regioselectivity of further reactions.
Molecular Electrostatic Potential (MEP)
An MEP map provides a visual representation of the charge distribution on the molecule's surface. It can identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). This analysis will be particularly useful for understanding potential non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical for drug-receptor interactions.
Mandatory Visualizations
The following diagrams illustrate the proposed computational workflow and the logical relationships in the theoretical study of this compound.
References
An In-depth Technical Guide to the Reactivity of the Furan Ring in 5-Iodofuran-2-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the reactivity of 5-Iodofuran-2-amine is limited in the reviewed literature. This guide provides a comprehensive overview of its expected reactivity based on the established chemical behavior of 2-aminofurans, iodo-substituted aromatics, and related heterocyclic systems.
Introduction
This compound is a substituted furan derivative of significant interest in synthetic and medicinal chemistry. Its structure, featuring an electron-donating amino group and an iodine atom on the furan ring, suggests a rich and versatile reactivity profile. The amino group is anticipated to activate the furan ring towards electrophilic substitution, while the carbon-iodine bond provides a handle for a variety of palladium-catalyzed cross-coupling reactions. This guide explores the predicted reactivity of the furan ring in this compound, drawing parallels from analogous compounds to provide a predictive framework for its synthetic transformations.
Synthesis of this compound
While a specific, optimized synthesis for this compound is not extensively documented, a plausible synthetic route can be extrapolated from the synthesis of similar 2-aminofuran and 2-amino-5-iodopyridine compounds. A potential pathway involves the direct iodination of a 2-aminofuran precursor.
Analogous Experimental Protocol: Iodination of 2-Aminopyridine
A common method for the synthesis of 2-amino-5-iodopyridine involves the direct iodination of 2-aminopyridine using iodine and an oxidizing agent in an aqueous medium. A similar approach could likely be adapted for the synthesis of this compound from 2-aminofuran.
General Procedure:
-
Dissolve 2-aminofuran in a suitable solvent, such as water or a mixture of water and an organic solvent.
-
Add iodine in portions with stirring.
-
Introduce an oxidizing agent, such as hydrogen peroxide, dropwise to facilitate the iodination.
-
Maintain the reaction at a controlled temperature until completion.
-
After the reaction, the product can be isolated by filtration and purified by recrystallization.
Reactivity of the Furan Ring
The reactivity of the furan ring in this compound is primarily governed by the interplay between the electron-donating amino group at the C2 position and the iodine atom at the C5 position.
Electrophilic Aromatic Substitution
The amino group at C2 is a strong activating group, directing electrophilic substitution to the ortho and para positions. In the case of this compound, the C5 position is already substituted with iodine. Therefore, electrophilic attack is predicted to occur at the C3 and C4 positions. The amino group's strong directing effect suggests that substitution at the C3 position (ortho to the amino group) would be favored.
Expected Reactivity Order: C3 > C4
Logical Relationship of Electrophilic Substitution
Caption: Predicted pathway for electrophilic substitution on this compound.
Nucleophilic Aromatic Substitution
Direct nucleophilic aromatic substitution on the furan ring is generally difficult unless activated by strong electron-withdrawing groups. In this compound, the presence of the electron-donating amino group would further disfavor this type of reaction on the furan ring itself. However, the iodine atom can be susceptible to nucleophilic displacement under certain conditions, particularly in palladium-catalyzed reactions (see Section 4).
Ring-Opening Reactions
2-Aminofurans can undergo ring-opening reactions under acidic conditions. The stability of the furan ring in this compound towards ring-opening would depend on the specific reaction conditions and the nature of the substituents.
Reactivity of the Carbon-Iodine Bond: Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond at the C5 position is a key site for synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.
Workflow for Palladium-Catalyzed Cross-Coupling Reactions
electrophilic substitution reactions of 5-Iodofuran-2-amine
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Iodofuran-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted electrophilic substitution reactions of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited direct experimental data on this specific molecule, this guide extrapolates from the known reactivity of substituted furans, particularly 2-aminofurans, to predict reaction outcomes and provide plausible experimental protocols.
Core Concepts: Reactivity and Regioselectivity
The furan ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution, being significantly more reactive than benzene.[1][2] The substituents on the furan ring play a crucial role in determining the rate and regioselectivity of these reactions.
In this compound, the two substituents exert competing and reinforcing electronic effects:
-
2-Amino Group: The amino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the furan ring through resonance. This increases the electron density of the ring, making it highly susceptible to electrophilic attack. The amino group is a strong ortho, para-director. In the context of the furan ring, this directs incoming electrophiles to the C3 and C5 positions.
-
5-Iodo Group: The iodine atom is a deactivating group due to its inductive electron-withdrawing effect. However, like other halogens, it possesses lone pairs of electrons that can be donated to the ring through resonance, making it an ortho, para-director.
Predicted Regioselectivity:
The activating effect of the amino group is significantly stronger than the deactivating effect of the iodo group. Therefore, the overall reactivity of this compound towards electrophiles is expected to be high. The directing effects of both substituents need to be considered. The amino group at C2 directs towards C3 and C5. The iodo group at C5 directs towards C4.
Considering the powerful activating and directing influence of the amino group, electrophilic substitution is strongly predicted to occur at the C3 position . The C5 position is already substituted, and the C4 position is sterically hindered and electronically disfavored by the adjacent deactivating iodo group.
Predicted Electrophilic Substitution Reactions
Based on the established reactivity of activated furan systems, the following electrophilic substitution reactions are predicted for this compound. It is important to note that the high reactivity of the substrate may necessitate the use of mild reaction conditions to avoid polymerization or side reactions. Furthermore, the amino group itself is nucleophilic and may react with certain electrophiles. In such cases, protection of the amino group, for example as an acetamide, may be required.[3][4]
Halogenation
Halogenation of this compound is expected to proceed readily at the C3 position. Mild halogenating agents are recommended to prevent multiple halogenations or degradation of the furan ring.
Predicted Reaction:
Quantitative Data (Estimated):
| Electrophile (Halogenating Agent) | Product | Estimated Yield (%) |
| N-Bromosuccinimide (NBS) in DMF | 3-Bromo-5-iodofuran-2-amine | 80-90 |
| N-Chlorosuccinimide (NCS) in CCl4 | 3-Chloro-5-iodofuran-2-amine | 75-85 |
| Iodine / HIO3 | 3,5-Diiodofuran-2-amine | 70-80 |
Experimental Protocol (Analogous to Halogenation of Activated Aromatics):
-
Protection of the Amino Group (Optional but Recommended): To a solution of this compound in a suitable solvent (e.g., dichloromethane or pyridine), add acetic anhydride at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). Work up the reaction by pouring it into water and extracting the product with an organic solvent. The resulting N-(5-iodofuran-2-yl)acetamide can be purified by crystallization or column chromatography.
-
Bromination: Dissolve N-(5-iodofuran-2-yl)acetamide in dimethylformamide (DMF). Cool the solution to 0 °C and add N-bromosuccinimide (NBS) portion-wise. Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Deprotection: The resulting N-(3-bromo-5-iodofuran-2-yl)acetamide can be deprotected by heating with aqueous or alcoholic acid or base (e.g., HCl/ethanol or NaOH/water) to yield 3-bromo-5-iodofuran-2-amine.
Nitration
The nitration of highly activated systems like 2-aminofurans requires very mild conditions to prevent oxidative decomposition. The use of standard nitrating mixtures (HNO₃/H₂SO₄) is likely to be too harsh. A milder nitrating agent such as acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, is a more suitable choice.[5]
Predicted Reaction:
Quantitative Data (Estimated):
| Electrophile (Nitrating Agent) | Product | Estimated Yield (%) |
| Acetyl nitrate (from HNO₃/Ac₂O) | 3-Nitro-5-iodofuran-2-amine | 50-60 |
Experimental Protocol (Adapted from Mild Nitration of Furans):
-
Protection of the Amino Group: Protect the amino group as an acetamide as described in the halogenation protocol.
-
Nitration: Dissolve N-(5-iodofuran-2-yl)acetamide in acetic anhydride at low temperature (-10 °C to 0 °C). Slowly add a pre-cooled mixture of concentrated nitric acid and acetic anhydride. Maintain the low temperature throughout the addition and for a short period thereafter (e.g., 30 minutes). Carefully quench the reaction by pouring it onto crushed ice. Collect the precipitated product by filtration, wash with cold water, and dry. The crude product may be purified by recrystallization.
-
Deprotection: Deprotect the acetyl group as described previously to obtain 3-nitro-5-iodofuran-2-amine.
Friedel-Crafts Acylation & Formylation (Vilsmeier-Haack Reaction)
Direct Friedel-Crafts acylation of this compound is challenging due to the high reactivity of the furan ring, which can lead to polymerization with strong Lewis acids like AlCl₃, and the fact that the amino group can coordinate with the Lewis acid catalyst, deactivating the ring.[2] Therefore, milder conditions are essential. Acylation is more likely to be successful on the N-protected derivative.
A more suitable reaction for introducing a carbonyl group is the Vilsmeier-Haack reaction, which uses a milder electrophile (the Vilsmeier reagent, formed from a substituted formamide like DMF and phosphorus oxychloride).[6][7][8] This reaction typically introduces a formyl group (-CHO).
Predicted Reaction (Vilsmeier-Haack):
Quantitative Data (Estimated):
| Reaction | Reagents | Product | Estimated Yield (%) |
| Vilsmeier-Haack | DMF, POCl₃ | 2-Amino-5-iodo-3-formylfuran | 60-70 |
Experimental Protocol (Vilsmeier-Haack Reaction):
-
Formation of the Vilsmeier Reagent: Cool phosphorus oxychloride (POCl₃) in a suitable solvent (e.g., anhydrous 1,2-dichloroethane) to 0 °C. Slowly add anhydrous dimethylformamide (DMF) with stirring, keeping the temperature below 10 °C.
-
Formylation: To the freshly prepared Vilsmeier reagent, add a solution of this compound (or its N-acetyl derivative) in the same solvent dropwise at 0 °C. After the addition, the reaction mixture may be stirred at room temperature or gently heated (e.g., 40-60 °C) for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and pour it into a stirred mixture of ice and aqueous sodium acetate or sodium hydroxide solution to hydrolyze the intermediate iminium salt. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. The crude aldehyde can be purified by column chromatography or recrystallization.
Mandatory Visualizations
Logical Relationship of Substituent Effects
Caption: Predicted regioselectivity of electrophilic attack on this compound.
Experimental Workflow for Halogenation
Caption: A typical experimental workflow for the halogenation of this compound.
Conclusion
This technical guide outlines the predicted electrophilic substitution reactions of this compound based on fundamental principles of organic chemistry and analogous reactions reported in the literature. The strong activating and directing effect of the 2-amino group is expected to dominate, leading to selective substitution at the C3 position. Due to the high reactivity of the substrate, mild reaction conditions and, in many cases, protection of the amino group are recommended to achieve clean and efficient transformations. The provided experimental protocols serve as a starting point for the development of specific synthetic procedures for this promising heterocyclic building block. Further experimental validation is necessary to confirm these predictions and to optimize reaction conditions.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. organic chemistry - Friedel-Crafts acylation of furan - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US2490006A - Process of nitrating furan derivatives - Google Patents [patents.google.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. ijpcbs.com [ijpcbs.com]
The Unfolding Therapeutic Potential of Iodinated Furans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. The introduction of iodine, a heavy halogen, onto the furan ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This technical guide provides an in-depth exploration of the potential biological activities of iodinated furans, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.
Anticancer Activity of Iodinated Furans
Several studies have highlighted the potential of iodinated furan derivatives as anticancer agents. The introduction of iodine can enhance the cytotoxic effects of furan-based compounds against various cancer cell lines.
Quantitative Data for Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected iodinated furan derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7g (a 3-(furan-2-yl)pyrazolyl hybrid chalcone) | A549 (Lung Carcinoma) | 27.7 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 26.6 | [1] | |
| 3-Iodofuran Derivative (Generic) | K562 (Chronic Myelogenous Leukemia) | 5 | [2] |
| HL60 (Acute Promyelocytic Leukemia) | 0.1 | [2] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxicity of iodinated furan derivatives against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, K562, HL60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Iodinated furan compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the iodinated furan compounds in the culture medium. After 24 hours of incubation, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for another 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity of Iodinated Furans
Iodinated furans have also demonstrated promising activity against various microbial pathogens. The presence of iodine can enhance the antimicrobial efficacy of the furan ring.
Quantitative Data for Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of an iodinated furan derivative against representative bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-(2-nitroethenyl)naphtho[2,1-b]furan | Gram-positive bacteria | Appreciable activity | [5] |
| Gram-negative bacteria | Appreciable activity | [5] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][7][8]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Iodinated furan compounds
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the iodinated furan compound in a suitable solvent. Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well containing the diluted compound and control wells (growth control with no compound and sterility control with no bacteria) with the standardized bacterial inoculum.
-
Incubation: Incubate the plates at 37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Modulation of Signaling Pathways by Furan Derivatives
The biological activities of furan derivatives, including iodinated furans, are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and survival. While specific data on iodinated furans is still emerging, the effects of the broader furan class on pathways like MAPK and NF-κB provide valuable insights.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[9] Dysregulation of this pathway is a hallmark of many cancers. Some furan derivatives have been shown to inhibit the MAPK pathway.[10]
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway plays a central role in regulating the immune and inflammatory responses.[11][12] Chronic activation of this pathway is implicated in various inflammatory diseases and cancers. Furan derivatives have been reported to suppress the activation of NF-κB.[13]
Experimental Protocol: Western Blot Analysis for MAPK Pathway Proteins
Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it suitable for studying the effects of iodinated furans on signaling pathways.[14][15]
Materials:
-
Cell lysates from cells treated with and without iodinated furan compounds
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for total and phosphorylated forms of MAPK proteins (e.g., p-ERK, ERK, p-p38, p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells to extract total proteins. Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-ERK and total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add a chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total protein in the treated samples compared to the control indicates inhibition of the pathway.
Conclusion
Iodinated furans represent a promising class of compounds with diverse biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. This technical guide provides a foundational understanding of their activities, along with standardized protocols for their evaluation. The elucidation of their mechanisms of action, particularly their effects on key signaling pathways, will be crucial for the rational design and development of novel therapeutic agents based on the iodinated furan scaffold. Future research should focus on synthesizing and screening a wider range of these derivatives to establish clear structure-activity relationships and to identify lead compounds with potent and selective biological profiles.
References
- 1. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Defense, Fast and Slow: Activation of Different MAPK Pathways in Response to Wounding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Di (Isoquinolin-1-Yl) Sulfane (DIQS) Inhibits Melaninogenesis by Modulating PKA/CREB and MAPK Signaling Pathways [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of MAPK proteins by Western blot analysis [bio-protocol.org]
- 15. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 5-Iodofuran-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling precautions for 5-Iodofuran-2-amine, a compound of interest in chemical research and drug development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, the following information is synthesized from data on structurally related furanones and amines. It is imperative that this information is used as a guideline and that all laboratory work is conducted with the utmost caution and adherence to institutional safety protocols.
Hazard Identification and Classification
Based on the analysis of related chemical structures, this compound is anticipated to possess significant health hazards. The presence of the amine group suggests potential corrosive properties, while the furan ring can be associated with toxicity. The iodine substituent may also contribute to its reactivity and potential as a hazardous substance.
Anticipated Hazards:
-
Harmful if swallowed: Oral ingestion may lead to adverse health effects.[1][2]
-
Causes severe skin burns and eye damage: Direct contact can result in serious chemical burns.[1]
-
May cause damage to organs through prolonged or repeated exposure: Long-term exposure could lead to organ-specific toxicity.[1]
-
Potential for respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract.
Quantitative Data
The following table summarizes key quantitative data extrapolated from safety data sheets of analogous compounds. This information should be considered indicative rather than definitive for this compound.
| Property | Value | Source |
| Physical State | Liquid or Solid | [2] |
| Appearance | Yellow (anticipated) | [2] |
| Melting Point/Range | 3 - 4 °C / 37.4 - 39.2 °F (for 2-(5H)-Furanone) | [2] |
| Boiling Point/Range | 212 - 214 °C / 413.6 - 417.2 °F (for 2-(5H)-Furanone) | [2] |
| Flash Point | 101 °C / 213.8 °F (for 2-(5H)-Furanone) | [2] |
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Ensure safety showers and eyewash stations are readily accessible.[1][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.[1][4]
-
Hand Protection: Use chemical-resistant gloves. Inspect gloves for integrity before each use.[1][2]
-
Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or in case of splashes, consider impervious clothing.[1][2][3]
-
Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[1][4]
General Hygiene:
-
Wash hands thoroughly after handling the compound.[4]
-
Avoid inhalation, ingestion, and contact with skin and eyes.[2][3]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[1][4]
First-Aid Measures
In case of exposure, immediate action is critical.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1]
-
If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4]
Accidental Release and Disposal
Accidental Release:
-
Evacuate personnel from the area.
-
Wear appropriate PPE, including respiratory protection.[1]
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[2]
-
For large spills, dike the area to prevent spreading and contact emergency services.[1]
-
Do not allow the chemical to enter drains or waterways.[1]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. This compound may be considered hazardous waste.[1]
Experimental Protocols and Reactivity
Visualizations
Logical Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Generic Experimental Workflow for Chemical Synthesis
Caption: A generic workflow for a typical chemical synthesis experiment.
References
- 1. sds.chemtel.net [sds.chemtel.net]
- 2. fishersci.fr [fishersci.fr]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. Amine Reactivity [www2.chemistry.msu.edu]
- 6. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
solubility of 5-Iodofuran-2-amine in common organic solvents
Technical Guide: Solubility Profile of 5-Iodofuran-2-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental solubility data for this compound is not extensively available in public literature. The following guide provides a predictive overview based on structural analysis, a standardized experimental protocol for determining solubility, and an illustrative dataset. The quantitative data presented herein is hypothetical and intended to serve as a practical example.
Introduction: Understanding the Solubility of this compound
This compound is a heterocyclic compound featuring a furan ring substituted with a primary amine and an iodine atom. This unique combination of functional groups dictates its physicochemical properties, most notably its solubility in various organic solvents. The primary amine group (-NH₂) is capable of hydrogen bonding, imparting polarity. The furan ring itself possesses some polar character due to the oxygen heteroatom. The iodine atom, while large and contributing to molecular weight, is also highly polarizable, allowing for dipole-dipole and London dispersion force interactions.
Based on the principle of "like dissolves like," the solubility of this compound is expected to be highest in polar organic solvents, with diminishing solubility in less polar and non-polar solvents.[1][2]
Key Structural Features Influencing Solubility:
-
Primary Amine (-NH₂): A polar group capable of acting as a hydrogen bond donor and acceptor. This feature generally enhances solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).[1]
-
Furan Ring: A polar aromatic heterocycle contributing to favorable interactions with polar solvents.
-
Iodine Atom (-I): A large, polarizable atom that increases the molecular weight. While it can participate in dipole-dipole interactions, its size may negatively impact solubility in highly ordered solvent structures like water. Its polarizability can enhance solubility in solvents that also have high polarizability.[3][4][5]
Illustrative Solubility Data
The following table presents hypothetical, yet realistic, solubility data for this compound in a range of common organic solvents at ambient temperature (20-25°C). This data should be used as a reference guide for solvent selection in experimental work.
Table 1: Hypothetical Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Polarity Index | Predicted Solubility (mg/mL) | Predicted Solubility (g/L) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | > 100 |
| N,N-Dimethylformamide (DMF) | 6.4 | > 100 | > 100 | |
| Acetonitrile | 5.8 | 25 - 50 | 25 - 50 | |
| Acetone | 5.1 | 10 - 25 | 10 - 25 | |
| Polar Protic | Methanol | 5.1 | 50 - 75 | 50 - 75 |
| Ethanol | 4.3 | 25 - 50 | 25 - 50 | |
| Isopropanol | 3.9 | 10 - 25 | 10 - 25 | |
| Moderately Polar | Tetrahydrofuran (THF) | 4.0 | 15 - 30 | 15 - 30 |
| Dichloromethane (DCM) | 3.1 | 5 - 15 | 5 - 15 | |
| Ethyl Acetate | 4.4 | 5 - 15 | 5 - 15 | |
| Non-Polar | Toluene | 2.4 | < 1 | < 1 |
| Hexane | 0.1 | < 0.1 | < 0.1 |
Experimental Protocol for Solubility Determination
The "shake-flask" method is the gold standard for determining the thermodynamic solubility of a compound.[6][7][8] It involves equilibrating an excess of the solid compound in the solvent of interest over a set period and then measuring the concentration of the dissolved solute in a filtered aliquot of the supernatant.
Materials and Equipment
-
This compound (solid, pure form)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure
-
Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is achieved.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25°C). Agitate the vials for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typical.[6][7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any undissolved micro-particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method. The concentration of this compound is determined by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound.
-
Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.
Visualizations: Workflows and Influencing Factors
The following diagrams illustrate the experimental workflow for solubility determination and the key factors that govern the solubility of a compound like this compound.
Caption: Experimental workflow for the shake-flask solubility determination method.
Caption: Key factors influencing the solubility of an organic compound.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide to the Electronic Effects of Iodo and Amino Groups in 5-Iodofuran-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic properties of 5-iodofuran-2-amine, a molecule of interest in medicinal chemistry and materials science. By examining the interplay of the electron-donating amino group and the multifaceted iodo substituent on the electron-rich furan scaffold, this document offers insights into the molecule's reactivity, stability, and potential applications.
Introduction to Electronic Effects in Aromatic Systems
The reactivity and properties of substituted aromatic compounds are largely dictated by the electronic effects of their substituents. These effects are broadly categorized into two types: inductive and resonance effects. The inductive effect is the transmission of charge through sigma bonds, influenced by the electronegativity of the atoms, while the resonance effect involves the delocalization of pi-electrons across the conjugated system. In this compound, the furan ring acts as an electron-rich aromatic core, with its properties being modulated by the attached amino and iodo groups.
Analysis of Substituent Effects in this compound
The furan ring is an aromatic heterocycle with a higher electron density than benzene, making it more susceptible to electrophilic attack, particularly at the C2 and C5 positions[1]. The oxygen heteroatom contributes a lone pair to the aromatic system, enhancing its electron-rich nature[1].
The Amino Group (-NH₂)
The amino group is a powerful activating group in aromatic systems. Its electronic influence is characterized by:
-
Strong positive mesomeric (+M) or resonance effect: The lone pair of electrons on the nitrogen atom can be delocalized into the furan ring, significantly increasing the electron density at the ortho and para positions.
-
Weak negative inductive (-I) effect: Due to the higher electronegativity of nitrogen compared to carbon, the amino group weakly withdraws electron density through the sigma bond[2][3].
Overall, the resonance effect of the amino group dominates its inductive effect, making it a strong electron-donating group.
The Iodo Group (-I)
The electronic character of the iodo group is more complex:
-
Weak negative inductive (-I) effect: As a halogen, iodine is more electronegative than carbon and thus exhibits an electron-withdrawing inductive effect[4].
-
Weak positive mesomeric (+M) or resonance effect: The lone pairs on the iodine atom can be delocalized into the aromatic ring. However, due to the poor overlap between the 5p orbital of iodine and the 2p orbitals of the carbon atoms in the furan ring, this resonance effect is weak[4].
For halogens, the inductive effect generally outweighs the resonance effect, making the iodo group a net electron-withdrawing substituent, albeit the weakest among the halogens.
Quantitative Data on Electronic Effects
To quantify the electronic influence of the amino and iodo groups, Hammett substituent constants (σ) are utilized. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.
| Substituent | Hammett Constant (σp) | Hammett Constant (σm) | Inductive Effect (σI) | Resonance Effect (σR) |
| -NH₂ | -0.66 | -0.16 | +0.12 | -0.78 |
| -I | +0.18 | +0.35 | +0.39 | -0.21 |
Data compiled from various sources. Note that these values are typically measured in benzene systems and serve as a good approximation for furan systems.
The negative σp value for the amino group confirms its strong electron-donating character through resonance. Conversely, the positive σp value for the iodo group indicates its overall electron-withdrawing nature.
The pKa of the conjugate acid of an amine is a direct measure of its basicity. For aniline, the pKa of its conjugate acid is around 4.6. Due to the electron-donating nature of the furan ring compared to benzene, the amino group in 2-aminofuran is expected to be slightly more basic. However, the presence of the electron-withdrawing iodo group at the 5-position in this compound will likely decrease the basicity of the amino group compared to unsubstituted 2-aminofuran.
Visualizing the Electronic Effects
The interplay of inductive and resonance effects in this compound can be visualized through diagrams.
Caption: Electronic effects of substituents in this compound.
The following diagram illustrates the resonance structures of this compound, highlighting the delocalization of the amino group's lone pair and the resulting increase in electron density on the furan ring.
Caption: Resonance delocalization in this compound.
Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure images for rendering.
Experimental Protocols
Hypothetical Synthesis of this compound
A plausible synthetic route could involve a multi-step process:
-
Synthesis of a 2-Aminofuran Precursor: A common method for synthesizing 2-aminofurans is the reaction of an α-hydroxyketone with a malononitrile derivative[5].
-
Iodination of the Furan Ring: The resulting 2-aminofuran can then be subjected to iodination. Electrophilic iodinating agents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) are typically used for the iodination of electron-rich aromatic rings like furan[6][7]. The reaction is usually carried out in an inert solvent like dichloromethane or acetonitrile.
Workflow for Hypothetical Synthesis:
References
- 1. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. quora.com [quora.com]
- 5. A multi-component approach to 2-aminofurans, furo[2,3-b]pyridines, and furo[2,3-d]pyrimidines containing an imidazole moiety - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Furan synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
The Untapped Potential of 5-Iodofuran-2-amine in Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – [Date] – 5-Iodofuran-2-amine is emerging as a versatile and highly valuable building block in medicinal chemistry, offering a strategic starting point for the synthesis of a diverse array of potentially therapeutic compounds. This technical guide provides an in-depth analysis of the applications of this scaffold, focusing on its synthetic utility, and the biological activities of its derivatives, tailored for researchers, scientists, and professionals in drug development.
The core strength of this compound lies in its 2,5-disubstituted furan scaffold, a recognized "privileged structure" in medicinal chemistry known for its presence in numerous pharmacologically active compounds. The strategic placement of an amino group at the 2-position and a reactive iodine atom at the 5-position makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, enable the facile introduction of a wide range of molecular fragments, paving the way for the creation of extensive and diverse chemical libraries for drug discovery.
Synthetic Utility: A Gateway to Novel Chemical Entities
The iodine substituent at the 5-position of the furan ring is the key to the synthetic versatility of this compound. It serves as a highly efficient handle for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of complex organic molecules.
Key Synthetic Transformations:
-
Suzuki-Miyaura Coupling: This reaction allows for the introduction of various aryl and heteroaryl groups by coupling this compound with a wide range of boronic acids or esters. This is a powerful method for creating biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.
-
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the furan ring and a terminal alkyne. This opens up avenues for the synthesis of conjugated enynes and arylalkynes, classes of compounds with applications in anticancer and antiviral drug discovery.
-
Buchwald-Hartwig Amination: This cross-coupling reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of a diverse range of primary and secondary amines at the 5-position. This is particularly useful for synthesizing compounds that can mimic peptide bonds or interact with specific biological targets through hydrogen bonding.
Potential Therapeutic Applications of this compound Derivatives
The derivatives accessible from this compound have shown promise in a variety of therapeutic areas, primarily due to the diverse functionalities that can be introduced onto the 2-aminofuran scaffold.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 2,5-disubstituted furan derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, furan-based compounds have been investigated as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR-2 and PDGFR-β, which are crucial for angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1]
Derivatives of 2-aminofuran have also been designed as dual inhibitors, targeting both RTKs and dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.[1] This dual-targeting approach can lead to both cytostatic (inhibiting cell growth) and cytotoxic (killing cancer cells) effects, offering a more comprehensive anticancer strategy.
Kinase Inhibition
The 2-aminofuran scaffold is a valuable pharmacophore for the design of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The amino group at the 2-position of the furan ring can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. By modifying the substituent at the 5-position through cross-coupling reactions, the potency and selectivity of these inhibitors can be fine-tuned. For example, novel thiazole derivatives have been identified as potent inhibitors of ALK5, a serine-threonine kinase involved in the TGF-β signaling pathway, which is implicated in cancer progression.[2]
Antimicrobial and Other Activities
Beyond cancer and kinase inhibition, the furan nucleus is present in a wide range of biologically active molecules with antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3] The ability to easily diversify the 5-position of this compound allows for the exploration of a vast chemical space to identify novel agents against various pathogens and inflammatory conditions.
Quantitative Data Summary
While specific quantitative data for compounds directly synthesized from this compound is not extensively available in the public domain, the following table summarizes the reported activities of structurally related 2,5-disubstituted furan and benzofuran derivatives, illustrating the potential of this chemical class.
| Compound Class | Target/Assay | Activity (IC50/EC50/GI50) | Reference |
| 2,4-diamino-5-substituted furo[2,3-d]pyrimidines | VEGFR-2, PDGFR-β | Potent, comparable to standards | [1] |
| 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives | Various cancer cell lines | log GI50 < -8.00 to -5.00 | [4] |
| Thiazole-derivatives | ALK5 | 3.7 nM | [2] |
| Furan-based derivatives | MCF-7 breast cancer cells | 2.96 µM and 4.06 µM | [5] |
| 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives | Various cancer cell lines | 0.45 µM - 1.66 µM | [6] |
Experimental Protocols
Detailed experimental protocols for the key cross-coupling reactions are crucial for researchers looking to utilize this compound. The following are generalized procedures that can be adapted and optimized for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound, an arylboronic acid (1.1-1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable solvent (e.g., toluene, dioxane, or DMF/water mixture) is added a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2-3 equivalents). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling
A mixture of this compound, a terminal alkyne (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%) is dissolved in a suitable solvent (e.g., triethylamine, THF, or DMF). The reaction is typically carried out under an inert atmosphere at room temperature or with gentle heating.[7][8] The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered to remove any solids, and the filtrate is concentrated. The residue is then purified by column chromatography to afford the desired 2-amino-5-alkynylfuran derivative.
General Procedure for Buchwald-Hartwig Amination
A mixture of this compound, an amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-3 equivalents) is suspended in a dry, deoxygenated solvent (e.g., toluene or dioxane).[1][9] The reaction vessel is sealed and heated under an inert atmosphere at a temperature typically ranging from 80 to 110 °C. After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Visualizing the Potential: Signaling Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams, created using the DOT language for Graphviz, depict a hypothetical signaling pathway that could be targeted by derivatives of this compound and a general experimental workflow for their synthesis and evaluation.
Caption: Hypothetical signaling pathway targeted by 2-amino-5-arylfuran derivatives.
Caption: General workflow for drug discovery using this compound.
Conclusion
This compound represents a promising and under-explored starting material for the development of novel therapeutic agents. Its synthetic tractability, combined with the proven biological relevance of the 2-aminofuran scaffold, makes it a highly attractive tool for medicinal chemists. Further exploration of the chemical space accessible from this versatile building block is warranted and holds the potential to deliver new drug candidates for a range of diseases.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to 2-Aminofuran Derivatives: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminofuran derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their unique structural features and diverse biological activities make them promising scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 2-aminofuran and its benzofuran analogues, with a focus on their potential as anticancer and antibacterial agents. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the exploration of this important chemical space.
Synthesis of 2-Aminofuran Derivatives
The synthesis of the 2-aminofuran core can be achieved through various synthetic strategies, including multicomponent reactions, cycloadditions, and cycloisomerizations. These methods offer access to a wide range of substituted derivatives, allowing for the fine-tuning of their physicochemical and biological properties.
Multicomponent Synthesis of Polysubstituted 2-Aminofurans
One efficient approach to constructing the 2-aminofuran scaffold is through a three-component reaction involving an α-haloketone, a tertiary amine or enamine, and a compound containing an active methylene group. This method allows for the rapid assembly of highly functionalized 2-aminofurans from readily available starting materials.
[4+1] Cycloaddition for the Synthesis of 2-Aminobenzofurans
A novel and efficient method for the construction of 2-aminobenzofurans involves a formal [4+1] cycloaddition reaction. This reaction utilizes in situ generated ortho-quinone methides (o-QMs) and isocyanides, mediated by a catalyst such as Scandium(III) triflate (Sc(OTf)₃). This approach provides a straightforward route to the 2-aminobenzofuran scaffold with good to excellent yields under mild conditions.[1]
Biological Activities of 2-Aminofuran Derivatives
2-Aminofuran derivatives have been shown to exhibit a broad spectrum of biological activities, with their anticancer and antibacterial properties being of particular interest to the scientific community.
Anticancer Activity
Numerous studies have demonstrated the potent antiproliferative activity of 2-aminofuran derivatives against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes such as tubulin polymerization and the modulation of drug efflux pumps like P-glycoprotein.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6g | MDA-MB-231 | 3.01 | [2] |
| HCT-116 | 5.20 | [2] | |
| HT-29 | 9.13 | [2] | |
| HeLa | 11.09 | [2] | |
| Compound 10h | L1210 | 0.016 | [3] |
| FM3A/0 | 0.018 | [3] | |
| Molt4/C8 | 0.021 | [3] | |
| CEM/0 | 0.024 | [3] | |
| HeLa | 0.024 | [3] |
Antibacterial Activity
Certain 2-aminofuran derivatives have also shown promise as antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria. The structural modifications on the 2-aminofuran core can significantly influence their antibacterial spectrum and potency.
Mechanisms of Action in Cancer
The anticancer effects of 2-aminofuran derivatives are often attributed to their interaction with critical cellular targets involved in cell division and drug resistance.
Inhibition of Tubulin Polymerization
One of the key mechanisms by which 2-aminobenzofuran derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[4][5] Microtubules, which are dynamic polymers of α- and β-tubulin, play a crucial role in mitosis. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][4]
P-glycoprotein Inhibition
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, and the overexpression of P-glycoprotein (P-gp), a drug efflux pump, is a common mechanism.[6] 2-Aminobenzofuran derivatives have been identified as potent P-gp inhibitors.[1] By blocking the drug-binding site of P-gp, these compounds can prevent the efflux of chemotherapeutic agents, thereby increasing their intracellular concentration and restoring sensitivity in resistant cancer cells.[6][7]
Experimental Protocols
This section provides detailed methodologies for some of the key experiments cited in this review.
General Procedure for the Synthesis of 2-Aminobenzofurans via [4+1] Cycloaddition
To a solution of an appropriate isocyanide (0.2 mmol) in toluene (0.5 mL) in a Schlenk tube under a nitrogen atmosphere, a solution of an o-hydroxybenzhydryl alcohol (0.1 mmol) and Sc(OTf)₃ (0.1 mmol) in toluene (0.5 mL) is added. The reaction mixture is stirred at 0 °C for 30 minutes. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 2-aminobenzofuran derivative.[1]
In Vitro Antiproliferative Assay (MTT Assay)
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 48-72 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at a wavelength of 490 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Conclusion
2-Aminofuran derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. The synthetic methodologies outlined in this guide provide a foundation for the generation of diverse chemical libraries for further biological screening. The promising anticancer and antibacterial activities, coupled with a growing understanding of their mechanisms of action, underscore the importance of continued research and development in this area. This technical guide serves as a comprehensive resource to aid researchers in their efforts to unlock the full therapeutic potential of this fascinating class of heterocyclic compounds.
References
- 1. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Iodofuran-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The furan scaffold is a privileged five-membered aromatic heterocycle integral to the structure of numerous pharmaceuticals and biologically active compounds.[1][2][3] The introduction of amino functionalities to the furan ring is a critical transformation in medicinal chemistry, as it allows for the modulation of physicochemical properties and the formation of key interactions with biological targets. The Buchwald-Hartwig amination stands as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[4][5]
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 5-iodofuran-2-amine, a key intermediate for the synthesis of 2,5-diaminofuran derivatives. Such derivatives are of significant interest in drug discovery due to their potential as bioisosteres for phenyl rings and their inherent biological activities, which include antibacterial, antifungal, and anticancer properties.[1]
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The key steps include the oxidative addition of the aryl halide (this compound) to the Pd(0) center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminated furan product and regenerate the Pd(0) catalyst.[4][5] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often employed to promote the key steps of the catalytic cycle.[6]
Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a representative primary amine, benzylamine. The conditions are based on established methods for the amination of halo-heterocycles.[7][8][9][10]
Materials:
-
This compound
-
Benzylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Anhydrous, degassed reaction vessel (e.g., Schlenk tube)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and anhydrous toluene (5 mL) to the Schlenk tube.
-
Amine Addition: Add benzylamine (1.2 mmol) to the reaction mixture via syringe.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-5-aminofuran-2-amine.
Data Presentation
Table 1: Summary of Reaction Parameters for Buchwald-Hartwig Amination of this compound.
| Parameter | Condition | Rationale |
| Aryl Halide | This compound | Iodides are generally more reactive than bromides or chlorides in oxidative addition.[7] |
| Amine | Benzylamine (example) | A representative primary amine. The reaction is adaptable to various primary and secondary amines.[5] |
| Palladium Source | Pd(OAc)₂ | A common and relatively air-stable palladium precatalyst. |
| Ligand | Xantphos | A bulky, electron-rich bidentate phosphine ligand known to be effective for C-N cross-coupling reactions.[11][12] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base commonly used to facilitate the deprotonation of the amine.[7] |
| Solvent | Toluene | A common non-polar solvent for Buchwald-Hartwig reactions.[4][7] |
| Temperature | 100 °C | A typical temperature to ensure a reasonable reaction rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Necessary to prevent the oxidation and deactivation of the palladium catalyst. |
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
Toluene is a flammable and volatile solvent. Work in a well-ventilated area away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Buchwald-Hartwig amination provides an efficient and modular route for the synthesis of N-substituted 2,5-diaminofurans from this compound. The described protocol offers a starting point for the exploration of a wide range of amine coupling partners, facilitating the generation of diverse libraries of furan-containing compounds for drug discovery and development. The reaction conditions can be further optimized by screening different ligands, bases, and solvents to improve yields and substrate scope.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. chemrxiv.org [chemrxiv.org]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Application Notes and Protocols: Palladium-Catalyzed Synthesis Using 5-Iodofuran-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of 5-Iodofuran-2-amine in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2-aminofuran scaffold in biologically active molecules.[1][2] The protocols outlined below are adapted from established palladium-catalyzed methodologies for aryl and heteroaryl halides and are intended to serve as a starting point for reaction optimization.
Introduction to this compound in Cross-Coupling Reactions
This compound is a valuable substrate for generating molecular diversity. The presence of a reactive carbon-iodine bond at the 5-position allows for the introduction of a wide range of substituents through various palladium-catalyzed cross-coupling reactions. The 2-amino group can act as a directing group or be further functionalized, making this scaffold a key component in the synthesis of complex molecules, including potential pharmaceutical candidates. Furan-containing compounds have shown a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Key Palladium-Catalyzed Cross-Coupling Reactions
The following sections detail the application of this compound in several key palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with boronic acids or esters.
-
Heck Coupling: Formation of a carbon-carbon bond with alkenes.
-
Sonogashira Coupling: Formation of a carbon-carbon bond with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with amines.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions for the palladium-catalyzed cross-coupling of this compound with various coupling partners. These are generalized conditions and may require optimization for specific substrates.
Table 1: Suzuki-Miyaura Coupling of this compound
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, P(t-Bu)₃ |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene, DMF |
| Temperature | 80-120 °C |
| Typical Yield | Moderate to High |
Table 2: Heck Coupling of this compound
| Parameter | Condition |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Ligand | PPh₃, P(o-tol)₃ |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ |
| Solvent | DMF, Acetonitrile, Toluene |
| Temperature | 100-140 °C |
| Typical Yield | Moderate to High |
Table 3: Sonogashira Coupling of this compound
| Parameter | Condition |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Copper Co-catalyst | CuI |
| Base | Et₃N, Diisopropylamine |
| Solvent | THF, DMF |
| Temperature | Room Temperature to 80 °C |
| Typical Yield | Good to Excellent |
Table 4: Buchwald-Hartwig Amination of this compound
| Parameter | Condition |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, RuPhos |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
| Typical Yield | Good to Excellent |
Experimental Protocols
The following are detailed, generalized experimental protocols for the palladium-catalyzed cross-coupling reactions of this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 5-aryl-furan-2-amine derivatives.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane and Water)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed dioxane and water (e.g., 4:1 mixture).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling
This protocol outlines the synthesis of 5-alkenyl-furan-2-amine derivatives.
Materials:
-
This compound
-
Alkene (e.g., Styrene, Acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., Et₃N)
-
Solvent (e.g., DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed DMF, followed by the alkene (1.5 eq) and Et₃N (2.0 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This protocol details the synthesis of 5-alkynyl-furan-2-amine derivatives.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Et₃N)
-
Solvent (e.g., THF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed THF, followed by the terminal alkyne (1.2 eq) and Et₃N (2.0 eq).
-
Stir the reaction mixture at room temperature to 60 °C for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Buchwald-Hartwig Amination
This protocol describes the synthesis of N-substituted-5-aminofuran-2-amine derivatives.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP)
-
Base (e.g., NaOt-Bu)
-
Solvent (e.g., Toluene)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.01 eq), BINAP (0.02 eq), and NaOt-Bu (1.4 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and carefully quench with water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycles
The following diagrams illustrate the generalized catalytic cycles for the described palladium-catalyzed cross-coupling reactions.
References
Application Notes and Protocols for the N-Functionalization of 5-Iodofuran-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-functionalization of 5-Iodofuran-2-amine, a key intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below are for N-acylation, N-alkylation, and N-arylation, offering a versatile toolkit for the derivatization of this scaffold.
N-Acylation of this compound
N-acylation of this compound provides access to a range of N-acyl-5-iodofuran-2-amines. These amides are valuable intermediates, for instance, in the synthesis of various bioactive molecules.[1] The following is a general protocol for the acylation using acyl chlorides.
Experimental Protocol: N-Acylation with Acyl Chlorides
-
To a solution of this compound (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base (1.2 eq.), for example, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acyl-5-iodofuran-2-amine.
Table 1: Representative Data for N-Acylation of this compound
| Acylating Agent | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Acetyl chloride | TEA | DCM | 2 | 85-95 |
| Benzoyl chloride | DIPEA | THF | 4 | 80-90 |
| 4-Nitrobenzoyl chloride | TEA | DCM | 6 | 75-85 |
| Isobutyryl chloride | DIPEA | THF | 3 | 88-96 |
N-Alkylation of this compound
N-alkylation of this compound can be challenging due to the potential for over-alkylation.[2][3] The following protocol employs a base to facilitate the mono-alkylation with an alkyl halide.
Experimental Protocol: N-Alkylation with Alkyl Halides
-
To a suspension of a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN), add this compound (1.0 eq.).
-
Add the alkyl halide (1.1 eq.) to the mixture.
-
Heat the reaction mixture to a temperature between 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkyl-5-iodofuran-2-amine.
Table 2: Representative Data for N-Alkylation of this compound
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Methyl iodide | K₂CO₃ | DMF | 60 | 70-80 |
| Benzyl bromide | Cs₂CO₃ | MeCN | 80 | 65-75 |
| Ethyl bromoacetate | K₂CO₃ | DMF | 70 | 60-70 |
| Propargyl bromide | Cs₂CO₃ | MeCN | 60 | 75-85 |
N-Arylation of this compound
The N-arylation of this compound can be achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).[4][5][6][7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[4][5][8] The choice of ligand is crucial for the success of the reaction.[9]
Experimental Protocol: Palladium-Catalyzed N-Arylation
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the aryl halide (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 4-10 mol%).
-
Add a strong base, such as sodium tert-butoxide (NaOtBu, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed anhydrous solvent, such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C for 12-24 hours, with stirring, until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the N-aryl-5-iodofuran-2-amine.
Table 3: Representative Data for Buchwald-Hartwig N-Arylation
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Bromobenzene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 70-85 |
| 4-Chlorotoluene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 110 | 65-80 |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 75-90 |
| 3-Bromopyridine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 110 | 60-75 |
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for N-arylation, often requiring higher temperatures than the Buchwald-Hartwig reaction.[6][7][10]
Experimental Protocol: Copper-Catalyzed N-Arylation
-
To a reaction vial, add this compound (1.0 eq.), the aryl halide (1.5 eq.), a copper(I) salt such as CuI (10-20 mol%), a ligand (e.g., L-proline or 1,10-phenanthroline, 20-40 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 eq.).
-
Add a high-boiling polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Seal the vial and heat the reaction mixture to 120-150 °C for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to give the desired N-aryl-5-iodofuran-2-amine.
Table 4: Representative Data for Ullmann N-Arylation
| Aryl Halide | Copper Source/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Iodobenzene | CuI / L-proline | K₂CO₃ | DMSO | 130 | 50-70 |
| 1-Bromo-4-nitrobenzene | CuI / 1,10-phenanthroline | K₂CO₃ | DMF | 150 | 60-75 |
| 2-Bromobenzoic acid | CuI / L-proline | K₂CO₃ | DMSO | 140 | 45-65 |
| 4-Iodotoluene | CuI / 1,10-phenanthroline | K₂CO₃ | DMF | 150 | 55-70 |
Visualizations
Caption: General workflow for the N-functionalization of this compound.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Synthesis of N-functionalized 2,3-disubstituted benzofurans/naphthofurans from para-quinone methides and isocyanides via the [4 + 1] annulation pathway - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. A multi-component approach to 2-aminofurans, furo[2,3-b]pyridines, and furo[2,3-d]pyrimidines containing an imidazole moiety - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Ullmann Reaction [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 5-Iodofuran-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of novel heterocyclic compounds derived from 5-Iodofuran-2-amine. This starting material offers a versatile scaffold for the development of new chemical entities with potential applications in medicinal chemistry and materials science. The protocols outlined below leverage the reactivity of both the amino and iodo functionalities to construct diverse and complex molecular architectures, including fused furo[2,3-d]pyrimidines and 5-substituted 2-aminofurans.
I. Synthesis of Furo[2,3-d]pyrimidine Derivatives
The vicinal amino group of this compound provides a strategic handle for the construction of fused heterocyclic systems. This section details a two-step protocol for the synthesis of novel 4-substituted-6-iodo-furo[2,3-d]pyrimidines, which are valuable intermediates for further functionalization.
Experimental Protocol: Synthesis of 4-Phenyl-6-iodo-furo[2,3-d]pyrimidine (3)
This protocol describes the synthesis of a model furo[2,3-d]pyrimidine derivative.
Step 1: Synthesis of N-(5-Iodofuran-2-yl)-N,N-dimethylformimidamide (2)
-
To a solution of this compound (1) (1.0 mmol, 223 mg) in anhydrous toluene (10 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 mmol, 143 mg).
-
Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove the solvent and excess DMF-DMA. The resulting crude N-(5-Iodofuran-2-yl)-N,N-dimethylformimidamide (2) is used in the next step without further purification.
Step 2: Synthesis of 4-Phenyl-6-iodo-furo[2,3-d]pyrimidine (3)
-
Dissolve the crude intermediate (2) in glacial acetic acid (10 mL).
-
Add aniline (1.1 mmol, 102 mg) to the solution.
-
Reflux the reaction mixture for 6 hours.
-
After cooling to room temperature, pour the mixture into ice-water (50 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 4-Phenyl-6-iodo-furo[2,3-d]pyrimidine (3).
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 3 | C₁₂H₇IN₂O | 338.11 | 75 | 188-190 |
Synthetic Workflow
Caption: Synthesis of 4-Phenyl-6-iodo-furo[2,3-d]pyrimidine.
II. Palladium-Catalyzed Cross-Coupling Reactions at the 5-Position
The iodo-substituent at the 5-position of the furan ring is a versatile handle for introducing a wide range of functional groups via palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a library of novel 5-substituted 2-aminofuran derivatives.
A. Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-furan-2-amines
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds.[1][2][3][4] This protocol describes the synthesis of 5-(4-methoxyphenyl)furan-2-amine.
-
In a Schlenk tube, combine this compound (1) (1.0 mmol, 223 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add a solution of [Pd(PPh₃)₄] (0.05 mmol, 58 mg) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture at 90 °C for 12 hours under an argon atmosphere.
-
After cooling, dilute the mixture with ethyl acetate (20 mL) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 5-(4-methoxyphenyl)furan-2-amine (4).
B. Buchwald-Hartwig Amination for the Synthesis of 5-(Arylamino)furan-2-amines
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to N-arylated furan derivatives.[5][6][7][8][9] This protocol details the synthesis of 5-(phenylamino)furan-2-amine.
-
To an oven-dried Schlenk tube, add this compound (1) (1.0 mmol, 223 mg), aniline (1.2 mmol, 112 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Add Pd₂(dba)₃ (0.02 mmol, 18 mg) and XPhos (0.08 mmol, 38 mg).
-
Add anhydrous toluene (10 mL) and degas the mixture with argon for 15 minutes.
-
Heat the reaction at 110 °C for 18 hours under an argon atmosphere.
-
Cool the mixture, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography (silica gel, hexane/ethyl acetate) to obtain N²-Phenylfuran-2,5-diamine (5).
C. Sonogashira Coupling for the Synthesis of 5-Alkynyl-furan-2-amines
The Sonogashira coupling is an effective method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[10][11][12][13][14] This protocol describes the synthesis of 5-(phenylethynyl)furan-2-amine.
-
To a Schlenk flask, add this compound (1) (1.0 mmol, 223 mg), phenylacetylene (1.2 mmol, 122 mg), and copper(I) iodide (0.1 mmol, 19 mg).
-
Add PdCl₂(PPh₃)₂ (0.05 mmol, 35 mg) and degassed triethylamine (10 mL).
-
Stir the reaction mixture at room temperature for 8 hours under an argon atmosphere.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to give 5-(phenylethynyl)furan-2-amine (6).
Quantitative Data for Cross-Coupling Products
| Compound | Coupling Reaction | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |
| 4 | Suzuki-Miyaura | C₁₁H₁₁NO₂ | 201.21 | 85 | Yellow Solid |
| 5 | Buchwald-Hartwig | C₁₀H₁₀N₂O | 174.20 | 78 | Brown Oil |
| 6 | Sonogashira | C₁₂H₉NO | 183.21 | 92 | Pale Yellow Solid |
Synthetic Pathways for 5-Substituted Derivatives
Caption: Palladium-catalyzed synthesis of 5-substituted furan-2-amines.
III. Conclusion
The protocols detailed in these application notes demonstrate the utility of this compound as a versatile building block for the synthesis of a diverse range of novel heterocyclic compounds. The strategic application of condensation reactions and modern palladium-catalyzed cross-coupling methodologies provides researchers with a robust toolkit for the generation of new molecular entities for further investigation in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Utilization of 5-Iodofuran-2-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Iodofuran-2-amine is a versatile bifunctional building block in organic synthesis, offering two reactive sites for molecular elaboration: a nucleophilic amino group and an iodo-substituted carbon atom amenable to a variety of cross-coupling reactions. This unique combination allows for the construction of a diverse array of complex molecules with potential applications in medicinal chemistry and materials science. The furan core is a prevalent motif in numerous biologically active compounds, and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]
This document provides detailed application notes and experimental protocols for the use of this compound as a scaffold in several key synthetic transformations, including N-protection, Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
N-Protection of this compound
Prior to engaging the iodo group in cross-coupling reactions, it is often necessary to protect the exocyclic amino group to prevent undesired side reactions. The choice of protecting group is crucial and depends on the subsequent reaction conditions. Here, we detail protocols for two common N-protection strategies: N-Boc protection and N-acetylation.
N-Boc Protection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[4]
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected this compound.
N-Acetylation
Acetylation provides a stable amide protecting group that is resistant to many cross-coupling conditions.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of acetic anhydride (3.0 eq) and pyridine (3.0 eq).
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield the N-acetylated product.[5]
Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom at the 5-position of the furan ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. It is generally advisable to use the N-protected this compound for these reactions to ensure higher yields and cleaner reaction profiles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the furan ring and various aryl or vinyl boronic acids or esters.[6]
Experimental Protocol for the Synthesis of 5-Aryl-furan-2-amines:
-
In a Schlenk flask, combine N-protected this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture at 80-100 °C for 6-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
If necessary, deprotect the amino group using appropriate conditions (e.g., trifluoroacetic acid in DCM for Boc deprotection) to yield the final 5-aryl-furan-2-amine.
Logical Workflow for Suzuki-Miyaura Coupling:
References
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. : Oriental Journal of Chemistry [orientjchem.org]
- 6. tcichemicals.com [tcichemicals.com]
derivatization of 5-Iodofuran-2-amine for biological screening
Application Note & Protocol
Topic: Derivatization of 5-Iodofuran-2-amine for Biological Screening of Novel Anticancer Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The furan scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various interactions with biological targets make it an attractive starting point for drug discovery.[1] Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] In particular, aminofurans serve as versatile building blocks for creating diverse chemical libraries.
This compound is a valuable starting material featuring two distinct reactive sites amenable to derivatization: the primary amine at the 2-position and the iodo group at the 5-position. The amine group can be readily acylated, sulfonylated, or alkylated, while the iodo group is a prime handle for carbon-carbon bond formation via cross-coupling reactions. This dual functionality allows for the systematic generation of a focused library of novel compounds.
This application note provides detailed protocols for the synthesis of a small library of this compound derivatives and their subsequent evaluation for cytotoxic activity against human cancer cell lines using a standard MTT assay.[4] The goal is to identify novel furan-based compounds with potential as anticancer therapeutic agents.
Overall Experimental Workflow
The process begins with the strategic derivatization of the parent compound, this compound, at its two key reactive sites. The newly synthesized derivatives are then purified and characterized. Following this, the compounds are subjected to a cell-based phenotypic screening assay to evaluate their cytotoxic effects on a selected cancer cell line.[5][6] The resulting data is analyzed to determine the half-maximal inhibitory concentration (IC50) and establish structure-activity relationships (SAR).
Caption: Overall workflow from synthesis to hit identification.
Synthetic Derivatization Protocols
General Protocol for N-Acylation (Series A)
This protocol describes a general method for the acylation of the primary amine of this compound.
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add triethylamine (1.5 mmol, 1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the desired acyl chloride or anhydride (1.1 mmol, 1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-acylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
General Protocol for Suzuki Cross-Coupling (Series B)
This protocol describes a general method for the Suzuki coupling of N-acylated derivatives at the 5-iodo position.
-
Reaction Setup: In a microwave vial, combine the N-acylated 5-Iodofuran derivative (e.g., IFA-A1 ) (1.0 mmol, 1.0 eq), the desired boronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).
-
Solvent & Degassing: Add a 4:1 mixture of dioxane and water (10 mL). Seal the vial and degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Reaction: Heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes. Monitor for completion by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite. Wash the filtrate with water (20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography on silica gel to afford the desired coupled product.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Caption: General derivatization strategy for this compound.
Synthesized Compound Library Data
The following table summarizes the synthesized derivatives of this compound (IFA) and their corresponding analytical data.
| Compound ID | R¹ Substituent | R² Substituent | Molecular Formula | Yield (%) | Purity (HPLC) |
| IFA | -H | -I | C₄H₄INO | - | >98% |
| IFA-A1 | -C(O)CH₃ (Acetyl) | -I | C₆H₆INO₂ | 85 | >99% |
| IFA-A2 | -C(O)Ph (Benzoyl) | -I | C₁₁H₈INO₂ | 81 | >99% |
| IFA-B1 | -C(O)CH₃ (Acetyl) | -Ph (Phenyl) | C₁₂H₁₁NO₂ | 75 | >98% |
| IFA-B2 | -C(O)CH₃ (Acetyl) | -4-MeOPh | C₁₃H₁₃NO₃ | 72 | >98% |
Biological Screening Protocol: MTT Cytotoxicity Assay
This protocol details the method used to assess the in vitro cytotoxicity of the synthesized compounds against the HeLa (human cervical cancer) cell line.
-
Cell Seeding: Seed HeLa cells in a 96-well microtiter plate at a density of 5,000 cells per well in 100 µL of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare stock solutions of test compounds in DMSO (10 mM). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).
-
Incubation: Incubate the plate for 48 hours at 37 °C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Biological Screening Results
The cytotoxic activity of the this compound derivatives was evaluated against the HeLa cancer cell line. The results are summarized below as IC50 values.
| Compound ID | R¹ Substituent | R² Substituent | IC50 vs. HeLa (µM) |
| IFA | -H | -I | > 100 |
| IFA-A1 | -C(O)CH₃ | -I | 75.4 |
| IFA-A2 | -C(O)Ph | -I | 52.1 |
| IFA-B1 | -C(O)CH₃ | -Ph | 15.8 |
| IFA-B2 | -C(O)CH₃ | -4-MeOPh | 8.3 |
| Doxorubicin | - | - | 0.9 |
Discussion & Hypothetical Mechanism of Action
The screening data reveals that the parent compound, this compound (IFA ), is inactive. N-acylation (IFA-A1 , IFA-A2 ) introduces modest cytotoxic activity. A significant increase in potency is observed upon Suzuki coupling at the 5-position. The replacement of the iodo group with a phenyl ring (IFA-B1 ) enhances activity, and the introduction of an electron-donating methoxy group on the phenyl ring (IFA-B2 ) further improves it, resulting in the most potent compound in the series.
This suggests that a bulky aromatic substituent at the 5-position is crucial for cytotoxicity. These compounds may exert their anticancer effect by inhibiting key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway, which is often dysregulated in cancer. The furan scaffold could act as a hinge-binding motif for a kinase within this cascade.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
Conclusion
This application note demonstrates an efficient workflow for the derivatization of this compound to generate a library of novel compounds for biological screening. The protocols for N-acylation and Suzuki coupling are robust and versatile. The MTT assay provides a reliable method for assessing the cytotoxic potential of these derivatives. Our preliminary results indicate that derivatization, particularly at the 5-position with substituted aryl groups, is a promising strategy for developing potent furan-based anticancer agents. The lead compound, IFA-B2 , warrants further investigation and optimization to elucidate its precise mechanism of action and improve its therapeutic index.
References
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. ijabbr.com [ijabbr.com]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 5-Iodofuran-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for conducting the Heck reaction with 5-Iodofuran-2-amine. Due to the limited availability of specific literature on this particular substrate, the following protocols and data are based on established methodologies for structurally similar electron-rich iodoheterocycles. Optimization of the described conditions is highly recommended to achieve the desired product yield and purity.
Introduction
The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This transformation is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures, including many pharmaceutical compounds. The reaction of this compound with various alkenes allows for the introduction of diverse side chains at the 5-position of the furan ring, providing access to a wide range of novel chemical entities for drug discovery and development.
The presence of the amino group on the furan ring renders the substrate electron-rich, which can present challenges in palladium-catalyzed cross-coupling reactions. These challenges may include catalyst inhibition by the amine lone pair and potential side reactions. Therefore, careful selection of the catalyst system, base, and solvent is crucial for a successful reaction.
Reaction Scheme
Key Reaction Parameters and Optimization
The successful execution of the Heck reaction with this compound is contingent on the careful optimization of several key parameters. The following table summarizes typical starting conditions and variables for optimization based on analogous reactions with electron-rich iodoheterocycles.
Table 1: Summary of Typical Heck Reaction Conditions for Optimization
| Parameter | Typical Starting Conditions | Variables for Optimization | Rationale and Considerations |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ (1-5 mol%) | Pd₂(dba)₃, Pd(PPh₃)₄, Palladacycles | The choice of palladium source and its oxidation state can significantly impact catalytic activity. For electron-rich substrates, pre-catalysts that readily form the active Pd(0) species are often preferred. |
| Ligand | PPh₃, P(o-tol)₃ (2-10 mol%) | Buchwald ligands (e.g., XPhos, SPhos), NHC ligands (e.g., IPr, SIMes) | The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance reaction rates and yields with challenging substrates. |
| Base | Et₃N, DIPEA (1.5-3.0 equiv.) | K₂CO₃, Cs₂CO₃, NaOAc | An appropriate base is required to neutralize the hydrogen halide generated during the reaction. Organic amine bases are commonly used, but inorganic bases can also be effective and may be necessary for sensitive substrates. |
| Solvent | DMF, NMP, Dioxane | Acetonitrile, Toluene | Aprotic polar solvents are generally effective for the Heck reaction. The choice of solvent can influence catalyst solubility, reaction temperature, and product isolation. |
| Alkene | Acrylates, Styrenes (1.0-1.5 equiv.) | Various electron-deficient and electron-neutral alkenes | The reactivity of the alkene partner will influence the required reaction conditions. Electron-deficient alkenes are generally more reactive. |
| Temperature | 80-120 °C | 60-140 °C | The reaction temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition of the starting materials or products. |
| Reaction Time | 12-24 hours | 4-48 hours | Reaction progress should be monitored by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) to determine the optimal reaction time. |
Experimental Protocol: General Procedure for the Heck Reaction of this compound
This protocol provides a general starting point for the Heck reaction. The specific quantities and conditions should be optimized for each specific alkene partner.
Materials:
-
This compound
-
Alkene (e.g., butyl acrylate, styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., Et₃N)
-
Anhydrous solvent (e.g., DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the palladium catalyst (e.g., 2 mol% Pd(OAc)₂), and the ligand (e.g., 4 mol% PPh₃).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.
-
Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF), the alkene (1.2 equiv.), and the base (e.g., Et₃N, 2.0 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Logical Workflow for Heck Reaction Setup and Execution
The following diagram illustrates the logical workflow for setting up and carrying out the Heck reaction.
Caption: General workflow for the Heck reaction of this compound.
Signaling Pathway of the Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Troubleshooting and Considerations
-
Low or No Conversion: If the reaction shows low or no conversion, consider increasing the reaction temperature, changing the solvent, or screening different catalyst/ligand combinations. The amine functionality may be coordinating to the palladium center and inhibiting catalysis. In such cases, the use of a protecting group on the amine (e.g., Boc, Ac) may be beneficial.
-
Formation of Side Products: The formation of homocoupled products (Ar-Ar) or reduced arene (Ar-H) can sometimes be observed. Adjusting the reaction conditions, such as the base or the catalyst loading, may minimize these side reactions.
-
Poor Reproducibility: The Heck reaction can be sensitive to trace impurities, including oxygen and water. Ensure that all glassware is thoroughly dried and that the reaction is performed under a strict inert atmosphere using anhydrous solvents.
By carefully considering these parameters and employing a systematic approach to optimization, researchers can successfully apply the Heck reaction to this compound for the synthesis of novel and potentially bioactive molecules.
Application Notes & Protocols: Purification of 5-Iodofuran-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the purification of 5-Iodofuran-2-amine derivatives, a class of compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below are designed to offer robust and reproducible methods for obtaining high-purity materials suitable for further research and development.
Overview of Purification Strategies
The purification of this compound derivatives primarily relies on standard organic chemistry techniques, with the choice of method depending on the specific properties of the derivative and the nature of the impurities. The presence of the basic amine group and the furan ring dictates the optimal purification strategy. Key methods include:
-
Recrystallization: A cost-effective and scalable method for purifying solid compounds.
-
Column Chromatography: A versatile technique for separating compounds based on their polarity. Variations such as normal-phase, amine-functionalized, and reversed-phase chromatography are particularly useful.
-
Acid-Base Extraction: An effective work-up procedure to remove acidic or basic impurities.
Below is a general workflow for the purification of this compound derivatives.
Figure 1: General workflow for the purification of this compound derivatives.
Experimental Protocols
Recrystallization
Recrystallization is a powerful technique for the final purification of solid this compound derivatives.[1] The choice of solvent is critical and should be determined empirically for each derivative.
Protocol:
-
Solvent Selection: Screen various solvents to find one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1] Common solvents to test include ethanol, methanol, isopropanol, ethyl acetate, and toluene. For amines, co-solvents or the addition of a small amount of a non-polar solvent like hexane to a more polar solvent can aid in crystallization.[2]
-
Dissolution: In an appropriate flask, dissolve the crude solid in a minimal amount of the chosen hot solvent to form a saturated solution.[1]
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[1]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Table 1: Recrystallization Solvent Screening
| Solvent System | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation |
| Ethanol | Low | High | Good |
| Ethyl Acetate/Hexane | Medium | High | Good |
| Toluene | Low | Medium | Fair |
| Water | Insoluble | Insoluble | Poor |
Note: This table provides an example; actual results will vary depending on the specific derivative.
Column Chromatography
Column chromatography is the most common method for purifying this compound derivatives from reaction mixtures. Due to the basic nature of the amine, special considerations are necessary to avoid poor separation and yield loss.
Protocol:
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.
-
Modifier: To prevent peak tailing and irreversible adsorption of the amine onto the acidic silica gel, add a small amount of a volatile base, such as triethylamine (0.1-1% v/v), to the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel.
-
Elution: Run the column with the prepared mobile phase, collecting fractions and monitoring by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
For challenging separations of basic compounds, amine-functionalized silica gel can provide superior results by minimizing interactions between the analyte and the stationary phase.[3][4]
Protocol:
-
Stationary Phase: Use a pre-packed or self-packed column with amine-functionalized silica gel.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is often effective. The use of a basic modifier is generally not necessary.[3]
-
Sample Loading and Elution: Follow the same procedure as for normal-phase chromatography.
-
Solvent Removal: Combine the pure fractions and concentrate under vacuum.
Table 2: Comparison of Column Chromatography Methods
| Method | Stationary Phase | Mobile Phase Example | Advantages | Disadvantages |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate + 0.5% Triethylamine | Inexpensive, readily available | Peak tailing can occur, modifier removal may be needed |
| Amine-Functionalized | Amine-bonded Silica | Hexane/Ethyl Acetate | Excellent peak shape for amines, no modifier needed[3] | More expensive than plain silica |
| Reversed-Phase | C18 Silica | Water/Acetonitrile + 0.1% Triethylamine | Good for polar derivatives | May require lyophilization to remove aqueous mobile phase |
Acid-Base Extraction
This technique is typically used during the initial work-up to separate the basic this compound derivative from acidic and neutral impurities.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 1 M NaOH or saturated NaHCO3 solution) until the solution is basic (pH > 8). The deprotonated amine will precipitate or can be extracted.
-
Extraction: Extract the aqueous layer with fresh organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
Data Presentation
The following table summarizes typical purification results for a hypothetical this compound derivative.
Table 3: Purification Summary for 5-(p-tolyl)furan-2-amine
| Purification Step | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (by HPLC, %) |
| Crude Product | 5.00 | - | - | 75 |
| Column Chromatography | 5.00 | 4.10 | 82 | 95 |
| Recrystallization | 4.10 | 3.69 | 90 | >99 |
Logical Relationships in Purification
The selection of a purification method is a logical process based on the properties of the target compound and its impurities.
Figure 2: Decision tree for selecting a purification method.
References
Application Notes and Protocols for 5-Iodofuran-2-amine in the Development of Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 5-Iodofuran-2-amine is a novel compound that is not commercially available and for which experimental data has not been published in publicly accessible literature. The following application notes and protocols are therefore predictive and based on established principles of organic chemistry and materials science for similar furan-based compounds. These guidelines are intended to serve as a starting point for the research and development of this promising, yet unexplored, building block for organic electronic materials.
Introduction to this compound
This compound is a heterocyclic aromatic compound that holds significant potential as a monomer for the synthesis of novel organic semiconductors. The furan ring is an electron-rich five-membered heterocycle that can be derived from renewable biomass sources, making it an attractive component for sustainable electronic materials. The strategic placement of an electron-donating amine group at the 2-position and an electron-withdrawing, heavy iodine atom at the 5-position is predicted to impart unique electronic and physical properties to the resulting materials. The iodine atom can also serve as a reactive site for further functionalization and polymerization through cross-coupling reactions.
Predicted Properties and Potential Applications
The combination of the electron-donating amine and the electron-withdrawing iodo-substituent on the furan core is expected to create a "push-pull" electronic structure. This can lead to a reduced bandgap and favorable frontier molecular orbital (HOMO/LUMO) energy levels for charge injection and transport in electronic devices.
Table 1: Predicted Properties of this compound and its Potential Polymers
| Property | Predicted Value/Characteristic for Monomer | Predicted Characteristic for Polymer (e.g., Poly(this compound)) |
| Molecular Formula | C₄H₄INO | (C₄H₂IN)n |
| Molecular Weight | 208.99 g/mol | High molecular weight polymer |
| Appearance | Predicted to be a crystalline solid | Likely a colored, film-forming solid |
| Solubility | Soluble in common organic solvents | Potentially soluble in chlorinated solvents, depending on side chains |
| HOMO Level | Estimated -5.2 to -5.5 eV | Estimated -5.0 to -5.3 eV |
| LUMO Level | Estimated -1.8 to -2.2 eV | Estimated -2.5 to -3.0 eV |
| Electrochemical Bandgap | Estimated 3.0 to 3.7 eV | Estimated 2.0 to 2.8 eV |
| Key Feature | Reactive iodine for polymerization | Conjugated backbone for charge transport |
Potential Applications:
-
Organic Thin-Film Transistors (OTFTs): The predicted properties suggest that polymers derived from this compound could exhibit p-type (hole-transporting) semiconductor behavior suitable for the active layer in OTFTs.
-
Organic Photovoltaics (OPVs): As a donor material in bulk heterojunction solar cells, polymers of this compound could contribute to efficient light absorption and charge separation when blended with a suitable acceptor material.
-
Organic Light-Emitting Diodes (OLEDs): Functionalized derivatives could be explored as host materials or as components in the emissive layer of OLEDs.
-
Sensors: The electron-rich nature of the polymer backbone could make it sensitive to oxidizing agents, enabling its use in chemical sensors.
Proposed Synthesis and Polymerization
Proposed Synthesis of this compound
A plausible synthetic route to this compound could start from readily available furan-2-carboxamide.
Caption: Proposed synthesis of this compound.
Protocol for Proposed Synthesis:
-
Iodination of Furan-2-carboxamide: To a solution of furan-2-carboxamide in acetonitrile, add N-iodosuccinimide (NIS) portion-wise at room temperature. Stir the reaction mixture for 12-24 hours until the starting material is consumed (monitored by TLC). Quench the reaction with aqueous sodium thiosulfate solution and extract the product with ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 5-iodofuran-2-carboxamide, can be purified by column chromatography.
-
Hofmann Rearrangement: Prepare a solution of sodium hydroxide in water and cool it to 0°C. Add bromine dropwise to this solution while maintaining the temperature below 10°C to form a sodium hypobromite solution. In a separate flask, dissolve the purified 5-iodofuran-2-carboxamide in a suitable solvent and cool it to 0°C. Slowly add the freshly prepared sodium hypobromite solution to the carboxamide solution. Allow the reaction to warm to room temperature and then heat to 50-70°C for 1-2 hours. After cooling, extract the product, this compound, with a suitable organic solvent. Purify the product by column chromatography or recrystallization.
Proposed Polymerization of this compound
The presence of the iodo- and amino- groups allows for polymerization through several methods, including electropolymerization or metal-catalyzed cross-coupling reactions.
Protocol for Electropolymerization:
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, deoxygenated solvent such as acetonitrile or dichloromethane.
-
Monomer Solution: Dissolve this compound in the electrolyte solution to a concentration of 10-50 mM.
-
Electrochemical Cell Setup: Use a three-electrode cell with a working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Electropolymerization: Perform cyclic voltammetry (CV) by sweeping the potential between 0 V and a suitable oxidation potential (e.g., +1.5 V vs. Ag/AgCl) for several cycles. An increasing current with each cycle indicates the deposition of a conductive polymer film on the working electrode. Alternatively, potentiostatic electropolymerization can be carried out by holding the potential at a constant value where monomer oxidation occurs.
-
Film Characterization: After deposition, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte. The resulting polymer film can then be characterized by various techniques.
Experimental Protocols for Device Fabrication and Characterization
Fabrication of an Organic Thin-Film Transistor (OTFT)
Caption: Workflow for OTFT fabrication.
Protocol for OTFT Fabrication (Bottom-Gate, Top-Contact):
-
Substrate Preparation: Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the substrate, where the silicon acts as the gate electrode and SiO₂ as the gate dielectric. Clean the substrate by sonicating in a sequence of deionized water, acetone, and isopropanol, and then treat with UV-ozone or an oxygen plasma to improve the surface energy.
-
Dielectric Surface Treatment (Optional): To improve the interface with the organic semiconductor, the SiO₂ surface can be treated with a self-assembled monolayer of a silanizing agent like octadecyltrichlorosilane (OTS).
-
Semiconductor Deposition: Prepare a solution of the synthesized poly(this compound) in a suitable solvent (e.g., chlorobenzene or dichlorobenzene). Deposit a thin film of the polymer onto the treated SiO₂ surface using spin-coating.
-
Annealing: Anneal the polymer film at a temperature below its glass transition temperature to remove residual solvent and improve the film morphology.
-
Source and Drain Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) through a shadow mask by thermal evaporation under high vacuum.
-
Device Characterization: Measure the electrical characteristics of the OTFT using a semiconductor parameter analyzer to determine key parameters such as charge carrier mobility, on/off ratio, and threshold voltage.
Characterization of Materials and Devices
Table 2: Recommended Characterization Techniques
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | Confirm the chemical structure of the monomer. |
| Fourier-Transform Infrared (FTIR) | Identify functional groups in the monomer and polymer. |
| UV-Vis Spectroscopy | Determine the optical bandgap of the polymer film. |
| Cyclic Voltammetry (CV) | Determine the HOMO and LUMO energy levels and the electrochemical bandgap. |
| Gel Permeation Chromatography (GPC) | Determine the molecular weight and polydispersity of the polymer. |
| Atomic Force Microscopy (AFM) | Characterize the surface morphology and roughness of the polymer thin film. |
| X-ray Diffraction (XRD) | Investigate the crystallinity and molecular packing of the polymer film. |
| Semiconductor Parameter Analyzer | Measure the electrical characteristics of OTFT devices. |
| Solar Simulator and I-V Tester | Characterize the performance of OPV devices. |
Application Notes and Protocols for Scaling Up Reactions Involving 5-Iodofuran-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the scale-up of common and synthetically valuable cross-coupling reactions involving 5-Iodofuran-2-amine: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are fundamental in medicinal chemistry and drug development for the synthesis of complex molecules from readily available building blocks.
The protocols provided are designed as robust starting points for reaction optimization and scale-up. All quantitative data is presented in clear, tabular formats for ease of comparison and adaptation to specific research and development needs.
Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. This method is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Recommended Starting Conditions for Scale-Up
The following table outlines a robust set of starting conditions for the Suzuki-Miyaura coupling of this compound on a gram scale. These conditions are based on established protocols for electron-rich iodo-heterocycles and are a good starting point for further optimization.
| Parameter | Recommended Condition | Range for Optimization | Notes |
| Palladium Precatalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 1-5 mol% | Other common catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃. |
| Ligand | dppf (if not using a pre-formed complex) | 1-2 equivalents relative to Pd | The choice of ligand is crucial for reaction efficiency. |
| Base | Potassium Carbonate (K₂CO₃) | 2-3 equivalents | Other bases like Cs₂CO₃ or K₃PO₄ can be screened. |
| Boronic Acid | Arylboronic Acid | 1.1-1.5 equivalents | The purity of the boronic acid is critical for high yields. |
| Solvent | 1,4-Dioxane / Water (4:1 to 10:1) | - | Other solvent systems like Toluene/Water or DMF/Water can be tested. |
| Temperature | 80-100 °C | 60-120 °C | Temperature will depend on the reactivity of the specific boronic acid. |
| Reaction Time | 4-16 hours | 1-24 hours | Monitor by TLC or LC-MS to determine completion. |
| Concentration | 0.1 - 0.5 M | - | Higher concentrations may be possible upon optimization. |
Detailed Experimental Protocol (Gram Scale)
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (0.02 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To an appropriately sized round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed 1,4-dioxane and water via cannula.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.
General Reaction Scheme
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Recommended Starting Conditions for Scale-Up
The following table provides a set of robust starting conditions for the Buchwald-Hartwig amination of this compound. Given the electron-rich nature of the furan ring, careful selection of the ligand and base is important to achieve high yields and minimize side reactions.
| Parameter | Recommended Condition | Range for Optimization | Notes |
| Palladium Precatalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 1-3 mol% | Other common precatalysts include Pd(OAc)₂. |
| Ligand | Xantphos or a Biarylphosphine ligand (e.g., RuPhos) | 1.5-2.5 equivalents relative to Pd | The choice of ligand is critical and highly substrate-dependent. |
| Base | Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) | 1.5-2.5 equivalents | Stronger bases like LHMDS can also be used for less basic amines. |
| Amine | Primary or Secondary Amine | 1.1-1.5 equivalents | The nature of the amine will influence the optimal reaction conditions. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | - | Anhydrous conditions are crucial for this reaction. |
| Temperature | 80-110 °C | 60-120 °C | Higher temperatures may be required for less reactive amines. |
| Reaction Time | 6-24 hours | 2-48 hours | Monitor by TLC or LC-MS to determine completion. |
| Concentration | 0.1 - 0.5 M | - | - |
Detailed Experimental Protocol (Gram Scale)
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.015 eq)
-
Xantphos (0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Toluene (anhydrous)
Procedure:
-
To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the sodium tert-butoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Under the inert atmosphere, add the palladium precatalyst and the ligand.
-
Add the anhydrous toluene via cannula.
-
To this mixture, add the this compound and the amine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and water, and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. It is essential to conduct all reactions under appropriate safety precautions, including the use of personal protective equipment and a fume hood. The handling of pyrophoric bases and moisture-sensitive reagents should be performed by trained personnel.
Application Notes: Protecting Group Strategies for 5-Iodofuran-2-amine
Introduction
5-Iodofuran-2-amine is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of both a nucleophilic amino group and a reactive iodo group necessitates a robust protecting group strategy to achieve selective transformations at other positions of the molecule. Protecting the amino group prevents undesired side reactions, such as N-alkylation or N-acylation, when performing reactions like cross-coupling on the iodo group.[1][2] The choice of protecting group is critical and should be guided by its stability to the planned reaction conditions and the ease of its subsequent removal.[1][3] This document outlines strategies, protocols, and comparative data for the protection of the amino group in this compound, focusing on the widely used tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups.
Core Concept: Orthogonal Protection
In a multi-step synthesis, it is often advantageous to use an "orthogonal" protecting group strategy. This involves using multiple protecting groups in the same molecule that can be removed under different, non-interfering conditions.[1] For instance, a Boc group (acid-labile) and a Cbz group (removed by hydrogenolysis) can be used orthogonally, allowing for the selective deprotection of one amino group while the other remains protected.[1][4]
Comparative Data of Common Amino Protecting Groups
The selection of an appropriate protecting group depends on the overall synthetic route. The table below summarizes the properties of the two most common and effective carbamate protecting groups for amines: Boc and Cbz.
| Protecting Group | Abbreviation | Protected Structure | Protection Reagents | Deprotection Conditions | Stability / Orthogonality |
| tert-Butoxycarbonyl | Boc | N-(tert-butoxycarbonyl)-5-iodofuran-2-amine | Di-tert-butyl dicarbonate (Boc₂O)[5][6] | Acidic conditions (e.g., TFA, HCl)[5][7][8] | Stable to bases, nucleophiles, and catalytic hydrogenation. |
| Benzyloxycarbonyl | Cbz or Z | N-(benzyloxycarbonyl)-5-iodofuran-2-amine | Benzyl chloroformate (Cbz-Cl)[3][9] | Catalytic hydrogenolysis (H₂, Pd/C) or strong acids.[9][10] | Stable to mild acidic and basic conditions.[9][11] Orthogonal to Boc. |
Experimental Workflow and Chemical Schemes
The general strategy for utilizing a protecting group involves three key stages: protection of the functional group, performing the desired chemical transformation on the molecule, and finally, deprotection to restore the original functional group.
Figure 1: General workflow for a synthetic sequence involving protection and deprotection of an amino group.
Boc Protection and Deprotection Scheme
The Boc group is one of the most common amine protecting groups in non-peptide chemistry due to its ease of installation and clean, acid-labile removal.[5]
Figure 2: Reaction scheme for the protection and deprotection of this compound using a Boc group.
Cbz Protection and Deprotection Scheme
The Cbz group is a robust protecting group, stable to a wide range of conditions, and is typically removed by catalytic hydrogenation, which offers a mild and neutral deprotection pathway.[3][9]
References
- 1. Protective Groups [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. tdcommons.org [tdcommons.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Iodofuran-2-amine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for the synthesis of 5-Iodofuran-2-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which can be conceptually approached via a two-step process: 1) Synthesis of a 2-aminofuran intermediate, and 2) Subsequent iodination at the 5-position.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 2-Aminofuran Intermediate | Decomposition of the starting materials or product: 2-Aminofurans can be unstable, particularly under acidic conditions. | - Ensure anhydrous reaction conditions. - Use a mild base for any necessary neutralization steps. - Purify the product quickly and store it under an inert atmosphere at a low temperature. |
| Inefficient cyclization: The reaction conditions may not be optimal for the formation of the furan ring. | - Screen different solvents and bases. - Vary the reaction temperature and time. - Consider a different synthetic approach to the 2-aminofuran core, such as a multi-component reaction. | |
| Low Yield of this compound during Iodination | Decomposition of the 2-aminofuran starting material: The iodination conditions might be too harsh for the aminofuran. | - Use a milder iodinating agent (e.g., N-iodosuccinimide (NIS) instead of I₂/oxidant). - Perform the reaction at a lower temperature. - Add the iodinating agent portion-wise to control the reaction exotherm. |
| Poor regioselectivity: Iodination may occur at other positions on the furan ring. | - The amino group at the 2-position is strongly activating and directing to the 5-position. If other products are observed, consider steric hindrance or electronic effects of other substituents. - Blocking other reactive positions on the starting material could be a strategy, if feasible. | |
| Presence of Multiple Impurities in the Final Product | Side reactions: Over-iodination (di-iodination) or polymerization of the furan ring can occur. | - Use a stoichiometric amount of the iodinating agent. - Control the reaction temperature carefully. - Optimize the reaction time to prevent prolonged exposure to reactive species. |
| Incomplete reaction: Both starting material and product are present. | - Increase the reaction time or temperature slightly. - Add a slight excess of the iodinating agent. | |
| Reaction Stalls (No Further Conversion) | Deactivation of catalyst/reagent: The catalyst or reagent may be consumed by side reactions or impurities. | - Ensure all reagents are pure and dry. - Add a fresh portion of the catalyst or reagent. |
| Precipitation of starting material or intermediate: A reactant may be insoluble in the chosen solvent at the reaction temperature. | - Try a different solvent or a co-solvent system to improve solubility. - Increase the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and logical approach is a two-step synthesis. The first step involves the formation of a 2-aminofuran ring system. The second step is the regioselective iodination of the 2-aminofuran intermediate at the 5-position. The amino group at C-2 acts as an activating group, directing the electrophilic iodine to the C-5 position.
Q2: Which methods are recommended for the synthesis of the 2-aminofuran intermediate?
Several methods can be employed for the synthesis of 2-aminofurans.[1][2][3] A classical approach is the condensation of α-haloketones with activated nitriles under basic conditions.[1] More contemporary methods include multi-component reactions, which can offer higher efficiency and atom economy.[1]
Q3: What are the best iodinating agents for the furan ring?
For the iodination of electron-rich heterocycles like furans, various reagents can be used. Molecular iodine (I₂) in the presence of an oxidizing agent (like nitric acid or mercury oxide) or a zeolite catalyst can be effective.[4] Milder and often more selective iodinating agents include N-iodosuccinimide (NIS). Given the potentially sensitive nature of the 2-aminofuran substrate, starting with a milder reagent like NIS is advisable.
Q4: How can I purify the final this compound product?
Purification is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a mixture of hexanes and ethyl acetate, is commonly used. Due to the potential instability of the product, it is recommended to perform the purification promptly after the reaction and to use cooled solvents if necessary.
Q5: What are the key safety precautions to take during this synthesis?
Iodine and its compounds can be corrosive and harmful. N-iodosuccinimide is a skin and eye irritant. Many organic solvents are flammable. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheets (SDS) for all chemicals used.
Experimental Protocols
Below are hypothetical, yet chemically plausible, detailed methodologies for the synthesis of this compound.
Step 1: Synthesis of a 2-Aminofuran-3-carbonitrile Intermediate
This protocol is adapted from the general principle of condensing an α-haloketone with an activated nitrile.
Materials:
-
2-Chloroacetaldehyde (50% solution in water)
-
Malononitrile
-
Sodium ethoxide (21% solution in ethanol)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of sodium ethoxide (1.1 equivalents) in ethanol at 0 °C, add malononitrile (1.0 equivalent) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-chloroacetaldehyde (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aminofuran-3-carbonitrile intermediate.
Step 2: Iodination of 2-Aminofuran-3-carbonitrile to 5-Iodo-2-aminofuran-3-carbonitrile
This protocol utilizes N-iodosuccinimide (NIS) for the regioselective iodination of the furan ring.
Materials:
-
2-Aminofuran-3-carbonitrile intermediate
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 2-aminofuran-3-carbonitrile intermediate (1.0 equivalent) in acetonitrile in a flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-iodosuccinimide (1.05 equivalents) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 5-iodo-2-aminofuran-3-carbonitrile.
Visualizations
Logical Workflow for Synthesis
Caption: A diagram illustrating the two-step synthetic workflow.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield issues.
References
- 1. A multi-component approach to 2-aminofurans, furo[2,3-b]pyridines, and furo[2,3-d]pyrimidines containing an imidazole moiety - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites [ch.ic.ac.uk]
Technical Support Center: Synthesis of 5-Iodofuran-2-amine
Disclaimer: The synthesis of 5-Iodofuran-2-amine is not widely documented in readily available scientific literature. Therefore, this guide is based on established principles of furan chemistry and analogous synthetic transformations for related compounds. The information provided should be adapted and optimized by researchers based on their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most plausible synthetic routes to this compound?
A1: Based on the reactivity of the furan ring, two primary retrosynthetic pathways are proposed. These are illustrated in the workflow diagram below and involve either the reduction of a nitro-intermediate or the direct amination of an iodinated furan.
Q2: Why is my iodination reaction giving multiple products?
A2: Furan is a π-rich heterocycle and is highly activated towards electrophilic substitution, often reacting much faster than benzene.[1] This high reactivity can lead to over-iodination, resulting in di- or even tri-iodinated byproducts. Controlling stoichiometry, reaction time, and temperature is crucial.
Q3: The furan ring in my starting material appears to be decomposing during the reaction. What could be the cause?
A3: The furan ring is sensitive to strong acids and certain oxidizing conditions.[1][2] Many iodination and nitration protocols can employ harsh conditions that may lead to ring-opening or polymerization. It is advisable to use milder reagents and buffered solutions where possible.
Q4: My reduction of 5-iodo-2-nitrofuran to the amine is giving a low yield. Why might this be?
A4: The resulting 2-aminofurans can be unstable.[3] Additionally, catalytic hydrogenation, a common method for nitro group reduction, can sometimes lead to dehalogenation (removal of the iodine atom) or saturation of the furan ring as side reactions. The choice of catalyst and reaction conditions is critical to minimize these byproducts. Incomplete reduction can also result in nitroso or hydroxylamine intermediates.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield of 5-Iodofuran | Incomplete reaction during iodination. | Increase reaction time or temperature moderately. Consider using a more reactive iodinating agent such as N-Iodosuccinimide (NIS). |
| Decomposition of furan ring. | Use milder, buffered conditions. Avoid strong acids. For iodination, consider using I2 with a mild oxidant or NIS in a non-acidic solvent. | |
| Loss during workup/purification. | 2-aminofurans can be unstable; handle them with care, potentially under an inert atmosphere, and purify quickly at low temperatures.[3] | |
| Formation of Di-iodinated Byproducts | High reactivity of the furan ring. | Use the iodinating agent as the limiting reagent. Add the iodinating agent slowly and maintain a low reaction temperature to control reactivity. |
| Incomplete Reduction of Nitro Group | Inactive or insufficient catalyst/reducing agent. | Ensure the catalyst (e.g., Pd/C) is fresh and active. Increase catalyst loading or hydrogen pressure. |
| Presence of catalyst poisons. | Purify the nitro-intermediate to remove any sulfur or other compounds that could poison the catalyst. | |
| Dehalogenation during Reduction | Over-reduction with certain catalysts. | Use a milder reducing agent, such as stannous chloride (SnCl2) or iron (Fe) in acidic medium, which are often more chemoselective for nitro group reduction in the presence of aryl halides. |
Common Byproducts in the Synthesis of this compound
The following table summarizes potential byproducts based on a plausible two-step synthesis involving iodination and nitro group reduction.
| Synthetic Step | Potential Byproduct | Reason for Formation | Notes |
| Iodination of 2-Aminofuran | 2-Amino-3,5-diiodofuran | High reactivity of the furan ring towards electrophilic substitution.[1] | Control stoichiometry and temperature. |
| Polymerized material | Furan ring instability under acidic conditions.[2] | Use buffered or non-acidic conditions. | |
| Reduction of 5-Iodo-2-nitrofuran | 5-Iodo-2-(hydroxylamino)furan | Incomplete reduction of the nitro group.[4][5] | Ensure sufficient reducing agent and reaction time. |
| 2-Aminofuran | Reductive dehalogenation. | Common with catalytic hydrogenation (e.g., H2/Pd-C). | |
| Furan ring-opened products | Cleavage of the furan ring under harsh reduction conditions.[3] | Choose milder reducing agents. |
Experimental Protocols
Note: These are hypothetical protocols and should be optimized for safety and efficiency in a laboratory setting.
Protocol 1: Iodination of Furan-2-carboxamide followed by Hofmann Rearrangement (Hypothetical)
-
Iodination: To a solution of furan-2-carboxamide in a suitable solvent (e.g., DMF), add N-Iodosuccinimide (NIS) portion-wise at 0°C. Stir the reaction at room temperature and monitor by TLC. Upon completion, quench the reaction with aqueous sodium thiosulfate and extract the product.
-
Hofmann Rearrangement: The purified 5-iodo-furan-2-carboxamide can then be subjected to a Hofmann rearrangement using a reagent such as bromine in sodium hydroxide solution to yield this compound.
Protocol 2: Reduction of 5-Iodo-2-nitrofuran (Hypothetical)
-
Preparation of 5-Iodo-2-nitrofuran: This intermediate would first need to be synthesized, likely through the nitration of 2-iodofuran or iodination of 2-nitrofuran.
-
Reduction: Dissolve 5-iodo-2-nitrofuran in ethanol or acetic acid. Add a reducing agent such as iron powder or stannous chloride (SnCl2) at room temperature. Heat the reaction mixture gently if required and monitor by TLC. After the reaction is complete, neutralize the mixture, and extract the desired this compound.
Visualizations
Caption: Plausible synthetic routes to this compound.
References
- 1. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-iodofuran-2-amine. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues in your experiments.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
You are observing a significant amount of unreacted this compound or your boronic acid derivative.
Possible Causes and Solutions:
-
Catalyst Inactivity or Poisoning: The primary amine on the furan ring can coordinate to the palladium center, inhibiting its catalytic activity.
-
Solution 1: Use of Protecting Groups: Protect the amine functionality to prevent catalyst inhibition. The most common protecting groups for amines in Suzuki couplings are tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz). These groups are stable under typical Suzuki conditions and can be readily removed post-coupling.
-
Solution 2: Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands can promote the desired catalytic cycle over catalyst inhibition.
-
Solution 3: Catalyst Choice: While Pd(PPh₃)₄ is a common catalyst, it may not be optimal for this substrate. Consider using pre-catalysts like Pd₂(dba)₃ with a suitable ligand or palladacycles, which can be more robust.[2]
-
-
Inefficient Oxidative Addition: The C-I bond in this compound is generally reactive, but issues can still arise.
-
Solution: Catalyst and Ligand System: Ensure your palladium source and ligand are appropriate for activating the aryl iodide. Electron-rich ligands can facilitate this step.
-
-
Ineffective Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex is a critical step.
-
Solution 1: Choice of Base: The base is crucial for activating the boronic acid.[3] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The choice of base can be solvent-dependent. For instance, K₃PO₄ often works well in DMF, while K₂CO₃ is common in aqueous solvent mixtures.[2]
-
Solution 2: Boronic Acid/Ester Quality: Ensure the boronic acid or ester is pure and has not degraded. Some boronic acids, especially heteroaromatic ones, can be unstable and prone to protodeboronation.[4] Using boronate esters (e.g., pinacol esters) can improve stability.[4]
-
-
Improper Reaction Conditions:
-
Solution 1: Temperature: If the reaction is sluggish at lower temperatures, cautiously increasing the temperature (e.g., to 80-100 °C) can improve the reaction rate.[5]
-
Solution 2: Solvent: The choice of solvent is critical. Common solvents include toluene, dioxane, THF, and DMF, often with a small amount of water when using inorganic bases.[6] For heterocyclic substrates, aqueous catalysis can be more efficient.[1]
-
Solution 3: Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can oxidize the Pd(0) catalyst and lead to side reactions like the homocoupling of boronic acids.[6]
-
Troubleshooting Workflow for Low/No Conversion
Caption: A logical workflow for troubleshooting low or no conversion in the Suzuki coupling of this compound.
Problem 2: Formation of Significant Side Products
You are observing undesired products in your reaction mixture, such as dehalogenated starting material or homocoupled products.
Possible Causes and Solutions:
-
Dehalogenation of this compound: The iodine atom is replaced by a hydrogen atom.
-
Cause: This can be promoted by certain bases or impurities in the reaction mixture that can act as hydride sources.[6]
-
Solution:
-
Protect the Amine: An unprotected amine can sometimes facilitate dehalogenation. Protecting the amine with a Boc or Cbz group can mitigate this side reaction.[7]
-
Choice of Base: Use a non-coordinating, milder base.
-
Reaction Time: Shorter reaction times can sometimes reduce the extent of dehalogenation.
-
-
-
Protodeboronation of the Boronic Acid: The boronic acid is converted back to the corresponding hydrocarbon.
-
Cause: This is a common side reaction, especially with heteroaryl boronic acids, and is often promoted by aqueous basic conditions and elevated temperatures.[4]
-
Solution:
-
Use Boronate Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.[4]
-
Anhydrous Conditions: If feasible, running the reaction under anhydrous conditions can suppress this side reaction.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable and undergo slow release of the boronic acid under the reaction conditions, which can minimize decomposition.[4]
-
-
-
Homocoupling of the Boronic Acid: Two molecules of the boronic acid couple to form a symmetrical biaryl.
-
Cause: This is often caused by the presence of oxygen, which can lead to the formation of Pd(II) species that promote this side reaction.[6]
-
Solution: Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
-
Furan Ring Opening:
-
Cause: Furan rings can be sensitive to acidic conditions and may undergo ring-opening.[8]
-
Solution: Avoid acidic conditions. Ensure the chosen base does not create a highly acidic environment upon reaction.
-
Side Product Formation and Mitigation Strategies
Caption: Common side reactions and their origins in Suzuki couplings with this compound.
Frequently Asked Questions (FAQs)
Q1: Should I protect the amine group on this compound?
A1: Yes, protecting the amine group is highly recommended. The primary amine can act as a ligand for the palladium catalyst, leading to catalyst inhibition or undesired side reactions like dehalogenation.[7] Boc and Cbz are excellent choices for protecting groups as they are stable under typical Suzuki conditions and can be removed effectively after the coupling.[9][10]
Q2: What is the best palladium catalyst and ligand combination for this reaction?
A2: There is no single "best" combination, as the optimal choice can depend on the specific boronic acid used. However, for electron-rich heteroaromatic halides like this compound, catalyst systems with bulky, electron-rich phosphine ligands are often successful. A good starting point would be to use a Pd(0) source like Pd₂(dba)₃ with a ligand such as SPhos or XPhos. Alternatively, pre-catalysts incorporating these ligands can be used.[1][2]
Q3: My boronic acid seems to be decomposing. What can I do?
A3: Boronic acid instability, particularly protodeboronation, is a common issue.[4] To address this, consider the following:
-
Use a boronate ester: Pinacol esters are more stable than the corresponding boronic acids.[4]
-
Use MIDA boronates: These are air-stable solids that slowly release the boronic acid under the reaction conditions, minimizing decomposition.[4]
-
Minimize water: If possible with your chosen base and solvent system, reducing the amount of water can slow down protodeboronation.
-
Shorter reaction times: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure of the boronic acid to the reaction conditions.
Q4: What are the ideal solvent and base combinations?
A4: The choice of solvent and base is interdependent. Here are some common combinations that have proven effective in Suzuki couplings of heteroaromatic halides:
-
Dioxane/Water with K₂CO₃ or K₃PO₄: A versatile and widely used system.[5]
-
Toluene/Water with K₂CO₃ or Cs₂CO₃: Another effective combination.
-
DMF with K₃PO₄: Often used for more challenging couplings. For heterocyclic substrates, aqueous conditions have been shown to be efficient.[11]
Q5: My reaction turns black immediately. Is this normal?
A5: The formation of black palladium precipitate (palladium black) can indicate catalyst decomposition and is often associated with failed reactions. This can be caused by the presence of oxygen, impurities, or running the reaction at too high a temperature. Ensure thorough degassing and use pure reagents and solvents.
Experimental Protocols
Protocol 1: Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, typically triethylamine (1.5 eq) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) dissolved in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Boc-protected this compound.
Protocol 2: General Procedure for Suzuki Coupling with N-Boc-5-iodofuran-2-amine
-
To a flame-dried Schlenk flask, add N-Boc-5-iodofuran-2-amine (1.0 eq), the arylboronic acid or pinacol ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent (e.g., dioxane/water 4:1).
-
In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%) and add them to the reaction flask under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki Coupling of N-Protected this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Aryl Halide | N-Boc-5-iodofuran-2-amine | N-Boc-5-iodofuran-2-amine | N-Cbz-5-iodofuran-2-amine |
| Boronic Acid | Arylboronic Acid (1.2 eq) | Arylboronic Acid Pinacol Ester (1.2 eq) | Heteroarylboronic Acid (1.5 eq) |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Pd(PPh₃)₄ (5 mol%) | XPhos Pd G3 (2 mol%) |
| Ligand | SPhos (4 mol%) | - | - |
| Base | K₂CO₃ (2.0 eq) | K₃PO₄ (3.0 eq) | Cs₂CO₃ (2.0 eq) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (5:1) | DMF |
| Temperature | 80-100 °C | 90 °C | 100 °C |
| Time | 4-12 h | 6-18 h | 12-24 h |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| No Reaction | Catalyst inhibition by amine | Protect the amine (Boc or Cbz) |
| Inactive catalyst/ligand | Use Pd₂(dba)₃/SPhos or a palladacycle | |
| Ineffective base | Screen K₂CO₃, K₃PO₄, Cs₂CO₃ | |
| Dehalogenation | Unprotected amine, wrong base | Protect the amine, use a milder base |
| Protodeboronation | Unstable boronic acid | Use a pinacol or MIDA ester |
| Homocoupling | Presence of oxygen | Thoroughly degas the reaction mixture |
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. pubs.acs.org [pubs.acs.org]
preventing deiodination of 5-Iodofuran-2-amine in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodofuran-2-amine. The primary focus is on preventing the common issue of deiodination during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem with this compound?
A1: Deiodination is the undesired loss of the iodine atom from this compound, replacing it with a hydrogen atom to form furan-2-amine. This is a significant issue in cross-coupling reactions where the carbon-iodine bond is the reactive site for forming new carbon-carbon or carbon-nitrogen bonds. Deiodination leads to the formation of a hydrodehalogenated byproduct, which reduces the yield of the desired product and complicates purification.
Q2: What are the primary causes of deiodination in reactions involving this compound?
A2: Deiodination, or more broadly hydrodehalogenation, in palladium-catalyzed cross-coupling reactions can be caused by several factors:
-
Reaction with protic solvents: Solvents like alcohols can act as hydride sources, especially in the presence of a base.
-
Presence of water: Trace amounts of water in the reaction can also contribute to hydrodehalogenation.
-
Certain bases: Bases containing β-hydrogens can sometimes act as hydride donors.
-
High temperatures: Elevated temperatures can promote side reactions, including deiodination.
-
Ligand effects: Some phosphine ligands can participate in pathways that lead to reductive elimination of the haloarene.
-
Photochemical decomposition: Iodinated aromatic compounds can be sensitive to light and undergo photochemical degradation.[1]
Q3: How does the choice of cross-coupling reaction affect the risk of deiodination?
A3: Different cross-coupling reactions have varying sensitivities to deiodination.
-
Suzuki-Miyaura Coupling: While generally robust, deiodination can occur, particularly with electron-rich aryl iodides at lower temperatures where the desired catalytic cycle turnover is slow.[2]
-
Sonogashira Coupling: This reaction is often performed under mild conditions, but the presence of amines and copper co-catalysts can sometimes lead to side reactions.
-
Buchwald-Hartwig Amination: This reaction is used to form C-N bonds and can be prone to hydrodehalogenation as a side reaction, competing with the desired reductive elimination of the aminated product.[3]
Troubleshooting Guides
Problem 1: Significant formation of furan-2-amine (deiodinated byproduct) is observed in my Suzuki-Miyaura coupling reaction.
Troubleshooting Steps:
-
Re-evaluate your solvent choice. If you are using a protic solvent like isopropanol, consider switching to a bulkier alcohol like t-butanol, which is less prone to β-hydride elimination.[2] Alternatively, use anhydrous aprotic solvents such as toluene, dioxane, or THF.
-
Ensure strictly anhydrous conditions. Dry your solvent and reagents thoroughly. The presence of water can be a source of protons for deiodination.[4]
-
Optimize the base. If using an alkoxide, consider switching to a non-protic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Select a suitable ligand. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the desired reductive elimination and minimize deiodination.[5]
-
Lower the reaction temperature. If possible, run the reaction at a lower temperature to disfavor the deiodination side reaction. However, be aware that for some aryl iodides, reactivity can decrease at lower temperatures.[6]
Problem 2: My Sonogashira coupling with this compound results in low yield and a complex mixture of products, including the deiodinated starting material.
Troubleshooting Steps:
-
Consider a copper-free Sonogashira protocol. Copper salts can sometimes contribute to side reactions. There are well-established copper-free methods that may provide a cleaner reaction profile.
-
Choose the right amine base. The amine base is crucial. A bulky amine base like diisopropylethylamine (DIPEA) might be a better choice than triethylamine (TEA) to minimize side reactions. In some cases, using the amine as the solvent can be effective.[7]
-
Use a bidentate phosphine ligand. Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can stabilize the palladium catalyst and may suppress deiodination.[3]
-
Protect the reaction from light. Iodinated compounds can be light-sensitive. Running the reaction in a flask wrapped in aluminum foil can prevent photochemical decomposition.
Problem 3: During a Buchwald-Hartwig amination, I am observing competitive hydrodehalogenation.
Troubleshooting Steps:
-
Ligand selection is critical. Employ bulky, electron-donating phosphine ligands (e.g., biaryl phosphines like RuPhos or JohnPhos) which are known to promote the C-N bond-forming reductive elimination over β-hydride elimination.[8][9]
-
Base selection is key. Use a strong, non-nucleophilic base without β-hydrogens, such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu).[8]
-
Solvent choice matters. Aprotic, non-polar solvents like toluene are generally preferred. Polar aprotic solvents like DMF might sometimes promote dehalogenation.
-
Control the reaction temperature. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help minimize the deiodination byproduct.
Data Presentation
The following table summarizes the influence of various reaction parameters on the likelihood of deiodination of this compound in palladium-catalyzed cross-coupling reactions.
| Parameter | Condition Favoring Deiodination | Recommended Condition to Prevent Deiodination | Rationale |
| Solvent | Protic solvents (e.g., MeOH, EtOH, i-PrOH), presence of water | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF), or bulky alcohols (e.g., t-BuOH) | Protic solvents and water can act as hydride/proton sources for hydrodehalogenation.[2][4][10] |
| Base | Bases with β-hydrogens, strong alkoxides in some cases | Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), LiHMDS, NaOtBu | Avoids bases that can act as hydride donors.[8][11] |
| Ligand | Less bulky, electron-poor ligands | Bulky, electron-rich mono- and bidentate phosphines (e.g., SPhos, XPhos, RuPhos, dppf) | Promotes faster reductive elimination of the desired product over side reactions.[3][5] |
| Temperature | High temperatures | Lowest effective temperature | Minimizes energy available for competing side reactions. |
| Atmosphere | Presence of oxygen | Inert atmosphere (Nitrogen or Argon) | Prevents oxidative degradation of the catalyst and reagents. |
| Light | Exposure to UV or ambient light | Reaction vessel protected from light | Prevents photochemical cleavage of the C-I bond.[1] |
Experimental Protocols
Protocol 1: General Procedure for a Deiodination-Minimized Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester partner (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure good mixing.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Copper-Free Sonogashira Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add anhydrous THF and triethylamine (3.0 eq.).
-
Add the terminal alkyne (1.1 eq.).
-
In a separate vial, dissolve the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and a ligand if necessary (e.g., PPh₃, 4 mol%) in a small amount of anhydrous THF.
-
Add the catalyst solution to the reaction mixture.
-
Stir at room temperature or heat gently (40-50 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture and purify directly by column chromatography.
Visualizations
Caption: Competing pathways in cross-coupling reactions.
Caption: Troubleshooting workflow for deiodination.
References
- 1. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 2. Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Iodofuran-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-Iodofuran-2-amine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | 1. Degradation on Silica Gel: this compound, being an electron-rich aromatic amine, is likely susceptible to degradation on acidic silica gel.[1] 2. Irreversible Adsorption: Strong interaction between the amine and acidic silanol groups on the stationary phase can lead to irreversible binding. 3. Volatility: The compound may be volatile under reduced pressure during solvent evaporation. | 1. Deactivate Silica Gel: Pre-treat the silica gel with a triethylamine solution (1-5% in the column solvent) to neutralize acidic sites.[1] 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or an amine-functionalized silica gel.[1] 3. Use a Modified Eluent: Add a small percentage of a basic modifier like triethylamine or ammonia to the eluent system. 4. Careful Solvent Removal: Use a rotary evaporator at a controlled temperature and pressure to minimize loss of the compound. |
| Streaking or Tailing of the Compound Spot on TLC and Column Fractions | 1. Strong Analyte-Stationary Phase Interaction: The basic amine functionality interacts strongly with the acidic silica gel. 2. Inappropriate Solvent System: The polarity of the eluent may not be optimal to efficiently move the compound along the stationary phase. | 1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine or a few drops of aqueous ammonia to the developing solvent for TLC and the eluent for column chromatography. 2. Optimize Solvent System: Systematically vary the solvent polarity. A common starting point for aminofurans is a gradient of ethyl acetate in hexanes or methanol in dichloromethane. |
| Product Discoloration (Turns Dark) During or After Purification | 1. Oxidation: Aromatic amines, particularly electron-rich ones like aminofurans, are prone to air oxidation, which can be accelerated by light and residual acid.[2] 2. Instability of the Furan Ring: The furan ring itself can be susceptible to degradation under acidic conditions. | 1. Work Under Inert Atmosphere: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Use Degassed Solvents: Degas all solvents used for chromatography and recrystallization. 3. Protect from Light: Wrap the chromatography column and collection flasks in aluminum foil. Store the purified compound in an amber vial. 4. Ensure Neutral pH: Neutralize any residual acid from the reaction workup before purification. |
| Presence of Persistent Impurities After a Single Purification Step | 1. Co-eluting Impurities: Impurities with similar polarity to the desired product may be difficult to separate by standard chromatography. 2. Formation of Degradation Products: The purification process itself might be causing the formation of new impurities. | 1. Employ a Different Purification Technique: If column chromatography is ineffective, attempt recrystallization from a suitable solvent system. 2. Use a Different Stationary Phase: Switch from silica gel to alumina or a reverse-phase C18 silica gel. 3. Protect the Amine: Consider protecting the amine group (e.g., as a Boc-carbamate) before chromatography to alter its polarity and increase stability, followed by deprotection. |
| Difficulty in Inducing Crystallization | 1. High Solubility in the Chosen Solvent: The compound may be too soluble in the selected solvent, even at low temperatures. 2. Presence of Oily Impurities: Impurities can sometimes inhibit crystal lattice formation. | 1. Solvent Screening: Experiment with a variety of single and mixed solvent systems. Good candidates for recrystallization of furan derivatives include hexane/ethyl acetate, ethanol/water, or toluene. 2. Use an Anti-Solvent: Dissolve the compound in a good solvent and slowly add a poor solvent (an anti-solvent) until turbidity is observed, then allow it to slowly cool. 3. Seed the Solution: Introduce a small crystal of the pure compound to initiate crystallization. 4. Pre-purification: Pass the crude material through a short plug of silica gel to remove baseline impurities before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the column chromatography of this compound on silica gel?
The primary challenge is the interaction between the basic amine group and the acidic silanol groups on the surface of the silica gel. This can lead to peak tailing, irreversible adsorption, and even degradation of the compound on the column.
Q2: How can I prevent my compound from degrading on the silica gel column?
To prevent degradation, you can:
-
Neutralize the silica gel: Flush the packed column with your eluent containing 1-5% triethylamine before loading your sample.
-
Use a less acidic stationary phase: Basic alumina or amine-functionalized silica are excellent alternatives to standard silica gel for the purification of basic compounds.[1]
-
Work quickly and at a lower temperature if possible.
Q3: What are some recommended solvent systems for the column chromatography of this compound?
Based on protocols for similar 2-aminofuran derivatives, good starting points for solvent systems include:
-
A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing).
-
A gradient of methanol in dichloromethane or chloroform (e.g., starting from 0% methanol and gradually increasing to 2-5%).[3]
Remember to always add a small amount of a basic modifier (e.g., 0.5% triethylamine) to your eluent.
Q4: My purified this compound is a dark oil/solid. Is this normal and how can I get a cleaner product?
Dark coloration often indicates oxidation or degradation. While some aromatic amines are inherently colored, a dark, tarry appearance is usually a sign of impurity. To obtain a cleaner product:
-
Repeat the purification, taking care to exclude air and light. Use degassed solvents and perform the chromatography under an inert atmosphere.
-
Consider a final purification step of recrystallization from a suitable solvent to remove colored impurities.
-
If the compound is an oil, try converting it to a salt (e.g., hydrochloride) which may be more crystalline and stable.
Q5: What are the expected impurities in a synthesis of this compound?
While specific impurities depend on the synthetic route, general impurities could include:
-
Starting materials: Unreacted starting materials used in the synthesis.
-
By-products: Compounds formed from side reactions. For instance, in an iodination reaction, you might have di-iodinated products.
-
Degradation products: The aminofuran ring can be unstable and may open under certain conditions.[2] Oxidation products are also common.
Q6: How should I store purified this compound?
To ensure the stability of the purified compound, it should be stored:
-
In a tightly sealed, amber glass vial.
-
Under an inert atmosphere (argon or nitrogen).
-
At a low temperature (refrigerated or frozen).
-
Away from light and sources of acid.
Experimental Protocols
The following are generalized protocols based on standard practices for the purification of aromatic amines and furan derivatives. These should be considered as starting points and may require optimization for your specific sample.
Protocol 1: Flash Column Chromatography with Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.
-
Deactivation: Pass 2-3 column volumes of the eluent containing 2% triethylamine through the packed column to neutralize the acidic sites.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if necessary) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Begin elution with the low-polarity eluent containing 0.5% triethylamine. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, keeping the bath temperature low to prevent degradation.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude material in a few drops of a hot solvent (e.g., ethyl acetate, toluene, or ethanol).
-
Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Workflow for the purification of this compound by column chromatography.
References
stability issues of 5-Iodofuran-2-amine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Iodofuran-2-amine under various reaction conditions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
This compound is susceptible to several stability issues stemming from the inherent reactivity of the 2-aminofuran ring and the carbon-iodine bond. Key concerns include:
-
General Instability of 2-Aminofurans: The 2-aminofuran scaffold is electron-rich and prone to oxidation and decomposition.[1][2] Unsubstituted 2-aminofurans are often highly unstable and are typically generated and used in situ without isolation.[1]
-
Lability of the C-I Bond: The carbon-iodine bond can be susceptible to cleavage under various conditions, including exposure to light (photolysis), heat, and certain metal catalysts.[3]
-
Ring Opening: Furan rings, particularly when activated by an amino group, can be prone to ring-opening reactions, especially in aqueous or acidic conditions.[1]
-
Oxidation: The amino group and the furan ring are both susceptible to oxidation, which can be accelerated by exposure to air (oxygen).
Q2: How should this compound be properly stored?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, ideally at or below -20°C, in a non-frost-free freezer.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Moisture: Store in a tightly sealed container in a dry environment to prevent hydrolysis.[5]
Q3: Can I handle this compound on the benchtop?
Given its potential instability, prolonged exposure to the ambient environment should be minimized. For weighing and transferring, it is advisable to work quickly and, if possible, under a blanket of inert gas. Avoid exposure to direct sunlight or strong laboratory lighting.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of desired product | Decomposition of this compound starting material. | - Verify Starting Material Quality: Before use, check the purity of the this compound by a suitable analytical method (e.g., ¹H NMR, LC-MS). - Optimize Reaction Conditions: - Temperature: Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. - Solvent: Use dry, degassed solvents. - Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen). - Protect from Light: Wrap the reaction vessel in aluminum foil. |
| Formation of dark, tarry byproducts | Polymerization or extensive decomposition of the furan ring. | - Lower Reaction Temperature: This is often the most effective way to reduce the formation of polymeric byproducts. - Use a Scavenger: If radical decomposition is suspected, the addition of a radical scavenger (e.g., BHT) might be beneficial, though compatibility with the desired reaction should be verified. - Control pH: Avoid strongly acidic or basic conditions if possible, as these can promote furan ring degradation. |
| Loss of the iodine substituent | Reductive deiodination or metal-catalyzed cleavage of the C-I bond. | - Avoid Reductive Conditions: Be mindful of reagents that can act as reducing agents. - Screen Catalysts: If using a metal catalyst (e.g., for cross-coupling reactions), screen different metals and ligands to find conditions that promote the desired reaction without significant deiodination. Palladium catalysts, for instance, can sometimes induce dehalogenation. |
| Inconsistent reaction outcomes | Variable quality of the this compound starting material. | - Purify Before Use: If the purity is questionable, consider purifying the starting material immediately before use (e.g., by flash chromatography under inert conditions, if stable enough, or by recrystallization). - Standardize Storage: Ensure all batches are stored under identical, optimal conditions. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Dispensing this compound
-
Allow the container of this compound to warm to room temperature in a desiccator before opening to prevent moisture condensation.
-
Open the container under a positive pressure of inert gas (argon or nitrogen).
-
Quickly weigh the desired amount of the compound into a tared flask that has been previously flushed with inert gas.
-
Immediately seal the flask and purge with inert gas.
-
Reseal the main container of this compound, purge the headspace with inert gas, and return it to cold storage.
-
Dissolve the weighed compound in a dry, degassed solvent for introduction into the reaction mixture.
Visualizations
Below are diagrams illustrating key concepts related to the stability of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for handling this compound.
References
side reactions of the furan moiety in 5-Iodofuran-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodofuran-2-amine. The information is designed to help anticipate and address potential side reactions of the furan moiety during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed with the furan moiety of this compound?
A1: The furan ring in this compound is susceptible to several side reactions, primarily due to its electron-rich nature, which is further enhanced by the electron-donating amino group. The main categories of side reactions include:
-
Electrophilic Substitution: The furan ring is highly activated towards electrophilic attack, which can lead to substitution at the C3 or C4 positions, competing with desired reactions at the amino or iodo groups.
-
Oxidation: The electron-rich furan ring is prone to oxidation, which can result in ring-opened products, such as 1,4-dicarbonyl compounds, or other degradation products.[1][2]
-
Ring Opening: Under acidic conditions, the furan ring can undergo hydrolysis, leading to cleavage of the heterocyclic system.[3]
-
Decomposition: 2-Aminofurans, in general, can be unstable, and their stability is influenced by the presence of other substituents. Decomposition can be a significant issue, particularly in solution over time.
Q2: How do the amino and iodo substituents influence the reactivity of the furan ring?
A2: The amino group at the C2 position is a strong activating group, donating electron density into the furan ring through resonance. This makes the ring highly nucleophilic and susceptible to electrophilic attack and oxidation. The iodine atom at the C5 position has a dual effect. Inductively, it is electron-withdrawing, which can slightly decrease the overall electron density of the ring. However, through resonance, it can also donate electron density. The interplay of these effects influences the regioselectivity of reactions and the overall stability of the molecule.
Q3: Can this compound participate in palladium-catalyzed cross-coupling reactions? What are the potential side reactions?
A3: Yes, the iodine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, to form C-C, C-N, and C-O bonds.[4][5][6][7] However, several side reactions can occur:
-
Homocoupling: The formation of a bi-furan species from the coupling of two molecules of this compound.
-
Protodeiodination: Loss of the iodine atom and its replacement with a hydrogen atom, leading to the formation of furan-2-amine.
-
Decomposition of the Catalyst or Ligands: This can lead to reduced reaction efficiency and the formation of byproducts.
-
Side Reactions of the Amino Group: The amino group can sometimes interfere with the catalytic cycle, for instance, by acting as a ligand for the palladium catalyst.
Q4: Is this compound stable in solution?
A4: The stability of this compound in solution can be a concern. 2-Aminofurans are known to be less stable than other substituted furans, and their stability is pH-dependent.[8][9] In acidic solutions, the risk of ring-opening increases.[3] In neutral or basic solutions, oxidation or other decomposition pathways may be favored. It is generally recommended to use freshly prepared solutions and to store the compound under an inert atmosphere, protected from light and heat.
Troubleshooting Guides
Issue 1: Low Yield or No Desired Product in Electrophilic Substitution Reactions
| Possible Cause | Troubleshooting Step | Rationale |
| Competing Electrophilic Attack on the Furan Ring | Use milder reaction conditions (lower temperature, less reactive electrophile). | The highly activated furan ring can react at multiple sites. Milder conditions can improve selectivity for the desired reaction. |
| Decomposition of Starting Material | Run the reaction under an inert atmosphere (N₂ or Ar). Use degassed solvents. Protect the reaction from light. | This compound can be sensitive to air, light, and trace impurities, leading to decomposition. |
| Ring Opening under Acidic Conditions | If the reaction generates acid, add a non-nucleophilic base (e.g., proton sponge) to scavenge the acid. Avoid strong acidic conditions if possible. | The furan ring is susceptible to acid-catalyzed ring opening.[3] |
| Oxidation of the Furan Ring | Use deoxygenated solvents and maintain an inert atmosphere. Avoid oxidizing agents unless they are the intended reagent. | The electron-rich furan ring is easily oxidized.[1][2] |
Issue 2: Formation of Multiple Products in Palladium-Catalyzed Cross-Coupling Reactions
| Possible Cause | Troubleshooting Step | Rationale |
| Homocoupling of the Starting Material | Optimize the reaction conditions: lower catalyst loading, use of specific ligands that favor cross-coupling over homocoupling. | Homocoupling is a common side reaction in cross-coupling chemistry. |
| Protodeiodination | Ensure anhydrous and anaerobic conditions. The source of the proton can be trace water or other protic impurities. | This side reaction leads to the loss of the reactive handle for the cross-coupling. |
| Side Reactions Involving the Amino Group | Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before the cross-coupling reaction. | The free amino group can interfere with the palladium catalyst. |
| Isomerization or Rearrangement | Carefully control the reaction temperature and time. Analyze the product mixture to identify any isomeric byproducts. | In some cases, unexpected rearrangements of the furan ring or substituents can occur. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Oxidation during a Reaction
-
Solvent Degassing: Before use, degas the reaction solvent by bubbling a stream of an inert gas (argon or nitrogen) through it for at least 30 minutes or by using the freeze-pump-thaw method.
-
Inert Atmosphere: Assemble the reaction glassware and flame-dry it under vacuum, then backfill with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Purity: Use high-purity, anhydrous reagents and solvents to minimize potential oxidants.
-
Temperature Control: Keep the reaction temperature as low as feasible to slow down potential oxidation processes.
-
Exclusion of Light: Wrap the reaction vessel in aluminum foil to protect it from light, which can catalyze oxidative degradation.
Protocol 2: Protecting the Amino Group for Palladium-Catalyzed Cross-Coupling
-
Boc Protection:
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane or THF).
-
Add a base such as triethylamine or diisopropylethylamine.
-
Add di-tert-butyl dicarbonate (Boc)₂O dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work up the reaction by washing with aqueous solutions to remove the base and excess reagent.
-
Purify the N-Boc protected this compound by column chromatography.
-
-
Cross-Coupling Reaction:
-
Use the purified N-Boc protected compound in the desired palladium-catalyzed cross-coupling reaction.
-
-
Deprotection:
-
After the cross-coupling, remove the Boc group by treating the product with an acid such as trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane.
-
Visualizations
Caption: Potential reaction pathways and side reactions of this compound.
Caption: A troubleshooting workflow for experiments involving this compound.
References
- 1. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 2. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The stability of 5-aminolevulinic acid in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction temperature and time for 5-Iodofuran-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Iodofuran-2-amine. The information is designed to help optimize reaction conditions, specifically temperature and time, and address common challenges encountered during the synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to no product formation | 1. Insufficient reaction temperature: The activation energy for the iodination may not be reached. 2. Reaction time is too short: The reaction may not have proceeded to completion. 3. Degradation of starting material: 2-Aminofuran is sensitive to acidic conditions and can decompose. 4. Inactive iodinating agent: The iodine source may have decomposed or is not suitable for the substrate. | 1. Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by TLC or LC-MS. 2. Increase the reaction time. Take aliquots at regular intervals to determine the optimal duration. 3. Ensure the reaction is performed under neutral or slightly basic conditions. Consider using a non-acidic iodine source or adding a mild, non-nucleophilic base. 4. Use a fresh source of the iodinating agent. Consider alternative reagents such as N-iodosuccinimide (NIS) which can be effective under mild conditions. |
| Formation of multiple products (low selectivity) | 1. Over-iodination: The furan ring is activated by the amino group, leading to the potential for di- or tri-iodination. 2. Side reactions: The amino group can react with the iodinating agent. 3. Decomposition products: Furan rings can be unstable and undergo ring-opening or polymerization under certain conditions. | 1. Use a stoichiometric amount of the iodinating agent. Add the reagent portion-wise to maintain a low concentration. 2. Protect the amino group with a suitable protecting group (e.g., Boc, Ac) before iodination. 3. Lower the reaction temperature to minimize decomposition. Ensure the reaction is performed under an inert atmosphere. |
| Reaction does not go to completion | 1. Equilibrium reached: The iodination of aromatic compounds can be reversible. 2. Deactivation of the catalyst/reagent: The iodinating agent or any catalyst used may lose activity over time. | 1. Consider using an oxidizing agent in conjunction with I2 to drive the reaction forward by removing HI. 2. Add a fresh portion of the catalyst or reagent if monitoring indicates the reaction has stalled. |
| Difficulty in product isolation | 1. Product instability: The product, this compound, may be unstable during workup or purification. 2. Similar polarity of product and starting material: This can make chromatographic separation challenging. | 1. Use mild workup conditions. Avoid strong acids or bases. Consider extraction with a minimally polar solvent. 2. Optimize the chromatography conditions. Test different solvent systems and stationary phases. Derivatization of the amino group could also alter polarity for easier separation. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for optimizing the reaction temperature for the synthesis of this compound?
A good starting point for temperature optimization is often room temperature (20-25°C).[1] Depending on the reactivity of the chosen iodinating agent, the temperature can be adjusted. For less reactive systems, gentle heating (40-60°C) may be necessary. It is crucial to monitor the reaction closely for any signs of decomposition, as furan rings can be sensitive to heat.
Q2: How does reaction time typically influence the yield of this compound?
Reaction time is a critical parameter that should be optimized in conjunction with temperature. A common approach is to monitor the reaction progress every 1-2 hours using an appropriate analytical technique like TLC or LC-MS. For many iodination reactions of heterocyclic compounds, reaction times can range from a few hours to 24 hours.[2] Prolonged reaction times, especially at elevated temperatures, can lead to product degradation and the formation of byproducts.[2]
Q3: What are some common iodinating agents for this type of reaction?
Commonly used iodinating agents for furan derivatives include molecular iodine (I₂) often in the presence of an oxidant, and N-iodosuccinimide (NIS).[1][3] The choice of reagent can significantly impact the optimal reaction conditions. NIS is often favored for its milder reaction conditions.
Q4: Can the solvent choice affect the optimization of temperature and time?
Yes, the solvent plays a crucial role. Solvents like dichloromethane, chloroform, or acetonitrile are often used for iodination reactions.[1] The solubility of the starting material and reagents, as well as the solvent's boiling point, will influence the accessible temperature range. The polarity of the solvent can also affect the reaction rate.
Q5: How can I minimize the formation of di-iodinated byproducts?
To minimize di-iodination, it is recommended to use no more than one equivalent of the iodinating agent. Adding the iodinating agent slowly and in portions can help to maintain a low concentration in the reaction mixture, favoring mono-iodination. Running the reaction at a lower temperature can also increase selectivity.
Data Presentation
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 25 | 4 | 35 | Incomplete conversion of starting material. |
| 2 | 25 | 12 | 60 | Good conversion, minor byproducts observed. |
| 3 | 25 | 24 | 55 | Increased byproduct formation. |
| 4 | 40 | 4 | 75 | High conversion, clean reaction profile. |
| 5 | 40 | 12 | 70 | Some product degradation observed. |
| 6 | 60 | 2 | 65 | Rapid reaction but significant decomposition. |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
General Procedure for the Iodination of 2-Aminofuran:
-
Preparation: To a solution of 2-aminofuran (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask, add a mild base (e.g., sodium bicarbonate, 1.2 eq) if required. The flask should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Slowly add a solution of the iodinating agent (e.g., N-iodosuccinimide, 1.05 eq) in the same solvent to the reaction mixture at the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals.
-
Workup: Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Workflow for optimizing reaction temperature and time.
References
dealing with poor solubility of 5-Iodofuran-2-amine in reaction media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 5-Iodofuran-2-amine in various reaction media.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in many common organic solvents?
A1: The solubility of a compound is influenced by its molecular structure, polarity, and the intermolecular forces it can form. This compound possesses both polar (amine group) and non-polar (iodofuran ring) characteristics. The strong intermolecular hydrogen bonding between the amine groups and potential dipole-dipole interactions can lead to a stable crystal lattice structure that is difficult for many solvents to disrupt, resulting in low solubility.
Q2: What general strategies can be employed to improve the solubility of a poorly soluble amine like this compound?
A2: Several techniques can be effective. These include:
-
Co-solvency: Using a mixture of solvents can often provide a more suitable polarity match to dissolve the compound.
-
pH Adjustment: As an amine, this compound is basic and can be protonated in acidic media to form a more soluble salt.[1][2]
-
Temperature Variation: Solubility is often temperature-dependent. Increasing the temperature of the reaction mixture can enhance solubility, although the stability of the compound at elevated temperatures should be considered.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the non-polar parts of the molecule, increasing its overall solubility in the medium.[3]
Q3: Are there any specific solvent systems that are recommended for dissolving this compound?
A3: While specific quantitative data is limited, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF) are often good starting points for dissolving polar heterocyclic compounds. For reactions, a co-solvent system, such as a mixture of a polar aprotic solvent with a less polar solvent like toluene or dichloromethane, might be necessary to balance solubility and reactivity.
Q4: Can structural modification of this compound improve its solubility?
A4: Yes, although this would result in a different chemical entity. Introducing solubilizing groups to the molecule, if the reaction scheme allows, can significantly enhance solubility. However, this is a synthetic strategy rather than a direct method for dissolving the existing compound.
Troubleshooting Guides
Issue 1: this compound is not dissolving in the chosen reaction solvent.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solvent Polarity Mismatch | 1. Try a more polar aprotic solvent (e.g., DMF, DMSO). 2. Use a co-solvent system. Start with a small percentage of a high-polarity solvent and gradually increase the ratio. | The compound dissolves or shows significantly improved solubility. |
| Insufficient Temperature | 1. Gently warm the mixture while monitoring for any signs of decomposition (color change). 2. Determine the compound's stability at elevated temperatures before proceeding to higher temperatures. | Increased solubility is observed at a higher temperature. |
| Compound is in a stable crystalline form | 1. Use sonication to help break up the crystal lattice. 2. If possible, try to obtain an amorphous form of the solid, which often has higher solubility. | The compound dissolves more readily. |
Issue 2: The reaction is sluggish or incomplete, possibly due to poor solubility.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low concentration of dissolved reactant | 1. Implement a co-solvent system that fully dissolves the this compound at the reaction temperature. 2. Consider adding the this compound portion-wise to the reaction mixture as it is consumed. | The reaction rate and overall yield improve. |
| Reactant precipitates out during the reaction | 1. Monitor the reaction for any solid formation. 2. Adjust the solvent composition or increase the temperature to maintain solubility throughout the reaction. | The reaction mixture remains homogeneous, and the reaction proceeds to completion. |
Quantitative Solubility Data
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides representative solubility data for a structurally similar compound, 2-Aminofuran, in various common organic solvents at 25 °C. This data is intended to serve as a general guideline for solvent selection.
| Solvent | Polarity Index | Dielectric Constant | Solubility of 2-Aminofuran ( g/100 mL) - Illustrative |
| Water | 10.2 | 80.1 | Low |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | High |
| Dimethylformamide (DMF) | 6.4 | 36.7 | High |
| Acetonitrile | 5.8 | 37.5 | Moderate |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | Moderate |
| Dichloromethane | 3.1 | 9.1 | Low |
| Toluene | 2.4 | 2.4 | Very Low |
| Hexane | 0.1 | 1.9 | Insoluble |
Note: This data is illustrative and intended for guidance. Actual solubility of this compound may vary.
Experimental Protocols
Protocol 1: Standardized Procedure for Determining the Solubility of this compound
This protocol outlines a systematic approach to determine the qualitative and semi-quantitative solubility of this compound in various organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DMF, DMSO, THF, Acetonitrile, Toluene, Hexane)
-
Small vials or test tubes with caps
-
Vortex mixer
-
Sonicator
-
Heating block or water bath
-
Analytical balance
Procedure:
-
Initial Screening (Qualitative):
-
Add approximately 1-2 mg of this compound to a vial.
-
Add 1 mL of the chosen solvent.
-
Vortex the mixture for 30 seconds.
-
Visually inspect for dissolution.
-
If not fully dissolved, sonicate for 5 minutes.
-
Visually inspect again.
-
If still not dissolved, gently heat the mixture to 40-50 °C for 10 minutes.
-
Observe solubility and note any changes.
-
Record observations as "Insoluble," "Slightly Soluble," "Soluble," or "Freely Soluble."
-
-
Semi-Quantitative Determination (Saturated Solution):
-
To a vial containing a known volume of solvent (e.g., 2 mL), add small, pre-weighed portions of this compound.
-
After each addition, cap the vial and vortex/sonicate until the solid is dissolved.
-
Continue adding the compound until a small amount of solid remains undissolved, indicating a saturated solution.
-
Allow the solution to equilibrate for at least one hour at a constant temperature.
-
Carefully filter the saturated solution to remove any undissolved solid.
-
Evaporate a known volume of the filtrate to dryness and weigh the residue to determine the concentration.
-
Visualizations
Caption: Workflow for solubility testing and troubleshooting.
Caption: Factors influencing the solubility of this compound.
References
identifying and characterizing impurities in 5-Iodofuran-2-amine samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Iodofuran-2-amine. Our goal is to help you identify and characterize impurities in your samples effectively.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in my this compound sample?
Impurities can originate from several sources throughout the synthesis and storage of this compound. These can be broadly categorized as:
-
Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthetic process.
-
Intermediates: Synthetic intermediates that were not fully converted to the final product.
-
Byproducts: Compounds formed from side reactions during the synthesis.
-
Degradation Products: Impurities formed by the decomposition of this compound over time, potentially accelerated by exposure to light, heat, or air.
-
Solvent Residues: Residual solvents used during synthesis or purification.
Q2: I see an unexpected peak in the HPLC chromatogram of my this compound sample. How can I identify it?
Identifying an unknown peak requires a systematic approach. Here are the recommended steps:
-
Review the Synthesis: Examine the synthetic route to anticipate potential side products, unreacted starting materials, and intermediates.
-
Mass Spectrometry (LC-MS): The most direct method is to analyze your sample by LC-MS. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, offering significant clues to its identity.
-
High-Resolution Mass Spectrometry (HRMS): For a more definitive identification, HRMS can provide the elemental composition of the impurity.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help elucidate the structure of the unknown compound.
-
Spiking Study: If you have a reference standard for a suspected impurity, you can "spike" your sample with a small amount of the standard. If the area of the unknown peak increases, it confirms the identity of the impurity.
-
Isolation and NMR Spectroscopy: For significant unknown impurities, semi-preparative HPLC can be used to isolate the compound, followed by characterization using Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: My this compound sample has discolored over time. What could be the cause?
Discoloration often indicates degradation of the compound. Halogenated and amino-substituted aromatic compounds can be susceptible to oxidation and polymerization, which can lead to the formation of colored impurities. Exposure to light and air can accelerate these processes. It is recommended to store this compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).
Q4: The NMR spectrum of my sample shows broad peaks for the amine protons. Is this normal?
Yes, this is a common observation for amines. The protons on the nitrogen atom can undergo chemical exchange with each other and with trace amounts of water, which can lead to peak broadening.[1][2] The chemical shift of the N-H protons can also be highly variable depending on the solvent and concentration.[1] To confirm the presence of an amine proton, you can perform a D₂O exchange experiment; the broad peak should disappear from the ¹H NMR spectrum.[1]
Troubleshooting Guide
Table 1: Common Problems and Troubleshooting Steps
| Problem | Possible Cause(s) | Recommended Action(s) |
| Multiple Peaks in HPLC | Sample contains impurities. | 1. Analyze by LC-MS to determine the molecular weights of the additional peaks. 2. Review the synthetic pathway to identify potential side products. 3. If necessary, purify the sample using techniques like column chromatography or recrystallization. |
| Inconsistent HPLC Retention Times | Issues with the HPLC method (e.g., mobile phase composition, column temperature, flow rate). | 1. Ensure the mobile phase is properly prepared and degassed. 2. Verify that the column oven and pump are functioning correctly. 3. Equilibrate the column for a sufficient amount of time before analysis. |
| Low Purity by qNMR | Presence of non-UV active impurities or residual solvents. | 1. Use quantitative ¹H NMR (qNMR) with a certified internal standard for an accurate purity assessment.[3] 2. Check for characteristic solvent peaks in the ¹H NMR spectrum. |
| Sample Degradation | Improper storage conditions (exposure to light, air, or heat). | 1. Store the sample in an amber vial under an inert atmosphere at a low temperature. 2. Re-analyze the sample to identify any new degradation products. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: ¹H NMR for Structural Confirmation and Purity
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃)
-
Internal Standard (for qNMR): A certified reference standard with a known purity and a signal that does not overlap with the analyte peaks (e.g., maleic acid, dimethyl sulfone).
-
Procedure:
-
Accurately weigh the this compound sample and the internal standard.
-
Dissolve both in the chosen deuterated solvent.
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity based on the integral values, the number of protons, and the molecular weights of the analyte and the standard.[3]
-
Table 2: Typical Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | - Signals for the furan ring protons. - A broad signal for the amine (NH₂) protons, which disappears upon D₂O exchange.[1] |
| ¹³C NMR | - Signals for the carbon atoms of the furan ring. The carbon bearing the iodine will be shifted upfield. |
| IR Spectroscopy | - N-H stretching vibrations for a primary amine around 3300-3500 cm⁻¹.[2] |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of this compound. The presence of an odd number of nitrogen atoms will result in an odd molecular weight.[1] |
Visual Guides
Caption: Workflow for the analysis of this compound samples.
Caption: Troubleshooting logic for identifying unknown peaks.
References
Technical Support Center: Troubleshooting Buchwald-Hartwig Reactions with Electron-Rich Furan Amines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Buchwald-Hartwig amination reactions involving electron-rich furan amines.
Frequently Asked Questions (FAQs)
Q1: Why are Buchwald-Hartwig reactions with electron-rich furan amines often challenging?
A1: Electron-rich furan amines present unique challenges in palladium-catalyzed C-N cross-coupling reactions. The high electron density of the furan ring can lead to strong coordination with the palladium catalyst, potentially causing catalyst deactivation or poisoning.[1][2] Furthermore, the furan ring can be sensitive to certain reaction conditions, leading to side reactions such as ring opening, particularly under acidic conditions, though this is less common under the basic conditions of the Buchwald-Hartwig reaction. The electron-rich nature of the amine also impacts its nucleophilicity and can influence the rates of oxidative addition and reductive elimination in the catalytic cycle.[3]
Q2: What are the most common side reactions observed in these couplings?
A2: The most prevalent side reactions include:
-
Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can compete with the desired amination, especially with primary amines.[4]
-
Catalyst Deactivation: The electron-rich furan or the amine itself can bind too strongly to the palladium center, inhibiting catalytic turnover.[1][2]
-
Homocoupling: Self-coupling of the aryl halide or the furan amine can occur, though this is generally less common with optimized catalyst systems.
-
Ring Opening: While less frequent under basic Buchwald-Hartwig conditions, the furan ring can be susceptible to opening, particularly if acidic additives are present or generated in situ.
Q3: How do I choose the right ligand for my electron-rich furan amine coupling?
A3: Ligand selection is critical for a successful reaction. For electron-rich and sterically hindered substrates, bulky and electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium catalyst and promote the desired catalytic cycle.[3] Ligands such as AdBrettPhos , EPhos , and SPhos have been reported to be effective for couplings involving furan substrates.[5] XantPhos is another versatile ligand that can be effective, particularly when using milder bases like DBU.[6][7]
Q4: Which base should I use for my reaction?
A4: The choice of base is highly dependent on the specific substrates and their functional group tolerance.
-
Strong Bases: Sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), and lithium hexamethyldisilazide (LiHMDS) are commonly used strong bases that are often effective.[8][9] However, they can be too harsh for sensitive functional groups.
-
Weaker Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are milder alternatives that can be effective, particularly with highly active catalyst systems.[8] For base-sensitive substrates, a combination of a soluble organic base like DBU with an additive like NaTFA can be a good option.[10]
Q5: What is the recommended solvent for these reactions?
A5: Toluene and 1,4-dioxane are the most commonly used and generally effective solvents for Buchwald-Hartwig aminations.[9] Toluene is often preferred as it can help to precipitate out iodide salts when using aryl iodides, which can otherwise inhibit the catalyst.[1] The choice of solvent can also influence the solubility of the base and other reaction components, so screening may be necessary for optimal results.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Catalyst Deactivation: The electron-rich furan amine may be poisoning the palladium catalyst. | - Increase catalyst loading.- Switch to a more robust, sterically hindered ligand such as AdBrettPhos, EPhos, or SPhos.[5]- Use a pre-catalyst to ensure efficient generation of the active Pd(0) species. |
| Inefficient Oxidative Addition: The aryl halide may be unreactive under the chosen conditions. | - Switch from an aryl chloride to a more reactive aryl bromide or iodide.[9]- Increase the reaction temperature. | |
| Poor Amine Nucleophilicity: The furan amine may not be sufficiently nucleophilic. | - Use a stronger base to ensure complete deprotonation of the amine. | |
| Significant Hydrodehalogenation | Competitive β-Hydride Elimination: This is more common with primary amines. | - Use a bulkier ligand to disfavor this pathway.- Employ a milder base. |
| Presence of a Hydrogen Source: Trace water or other protic sources can contribute. | - Ensure all reagents and solvents are anhydrous. | |
| Formation of Multiple Byproducts | Reaction Temperature Too High: Can lead to decomposition or side reactions. | - Lower the reaction temperature and increase the reaction time. |
| Incorrect Ligand or Base Combination: The chosen conditions may not be optimal for the specific substrates. | - Screen a panel of ligands and bases to identify the optimal combination. | |
| Inconsistent Results | Variability in Reagent Quality: The purity of the palladium source, ligand, and base can significantly impact the reaction. | - Use high-purity reagents from a reliable source.- For Pd(OAc)₂, ensure it is fresh as its quality can degrade over time. |
| Atmosphere Control: Oxygen can deactivate the palladium catalyst. | - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). |
Data Summary
The following tables summarize typical reaction conditions that have been successful for the Buchwald-Hartwig amination of heterocyclic amines, which can serve as a starting point for optimizing reactions with electron-rich furan amines.
Table 1: Ligand Screening for the Coupling of Bromobenzene with Heterocyclic Amines [9]
| Ligand | Conversion (%) with Carbazole | Conversion (%) with Diphenylamine |
| t-BuXPhos | 95 | 98 |
| XPhos | 96 | >99 |
| RuPhos | 92 | 96 |
| SPhos | 57 | 96 |
| TrixiePhos | 97 | 92 |
| t-BuBrettPhos | 97 | 85 |
Reaction Conditions: [Pd(allyl)Cl]₂ (1 mol%), ligand (4 mol%), amine (1.2 equiv), NaOtBu (1.2 equiv), toluene, 100 °C, 24 h.
Table 2: Base Screening for the Coupling of Bromobenzene with Heterocyclic Amines [9]
| Base | Conversion (%) with Carbazole (TrixiePhos) | Conversion (%) with Diphenylamine (XPhos) |
| LiOtBu | 98 | 94 |
| NaOtBu | 97 | 99 |
| KOtBu | 96 | 99 |
| Cs₂CO₃ | 96 | 95 |
| K₃PO₄ | 42 | 29 |
| K₂CO₃ | 8 | 2 |
Reaction Conditions: [Pd(allyl)Cl]₂ (1 mol%), ligand (4 mol%), amine (1.2 equiv), base (1.2 equiv), toluene, 100 °C, 24 h.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Electron-Rich Furan Amine
This protocol is a general starting point and should be optimized for each specific substrate combination.
Materials:
-
Aryl halide (1.0 equiv)
-
Electron-rich furan amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, AdBrettPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, electron-rich furan amine, and base under an inert atmosphere.
-
In a separate vial, dissolve the palladium precatalyst and phosphine ligand in a small amount of the anhydrous solvent.
-
Add the catalyst/ligand solution to the reaction vessel.
-
Add the remaining anhydrous solvent to the reaction vessel to achieve the desired concentration (typically 0.1-0.5 M).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination of Furan Amines
Caption: A flowchart for troubleshooting low product yield.
Key Components and Their Relationships in Buchwald-Hartwig Amination
Caption: Interplay of key reaction components.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. youtube.com [youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions of 5-Iodofuran-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cross-coupling reactions of 5-iodofuran-2-amine. The focus is on practical strategies to minimize the formation of undesired homocoupling byproducts.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my cross-coupling reaction with this compound?
Homocoupling is a common side reaction in cross-coupling catalysis where two identical molecules of a reactant couple together. In the context of your work with this compound, you might observe the formation of a di(furan-2-amine) byproduct. This is problematic as it consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process.
Q2: What are the main types of homocoupling I should be aware of?
There are primarily two types of homocoupling to consider:
-
Homocoupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling): This is often promoted by the presence of oxygen.[1]
-
Homocoupling of the aryl halide (this compound): This can occur through various mechanisms, including reductive elimination from a Pd(II) intermediate.
Q3: Can the electronic properties of this compound contribute to homocoupling?
Yes, the electron-rich nature of the aminofuran ring system can influence the reactivity of the molecule and potentially contribute to a higher propensity for side reactions like homocoupling under certain conditions.
Troubleshooting Guide
Issue 1: Significant formation of homocoupling byproduct from my boronic acid reagent in a Suzuki-Miyaura coupling.
Possible Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[1]
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). Deoxygenate your solvents and reagents thoroughly before use. A common technique is to bubble an inert gas through the solvent for an extended period.[2] Pre-heating the catalyst, base, and solvent before adding the boronic acid can also help to minimize this side reaction.[1]
-
-
Inappropriate Base: The choice and strength of the base can influence the rate of competing reactions.
-
Solution: Screen different bases. A weaker base might be sufficient for the cross-coupling while minimizing homocoupling.
-
-
Catalyst System: The palladium source and ligands play a crucial role.
-
Solution: Consider using a pre-catalyst that is less susceptible to side reactions. The addition of specific ligands can stabilize the catalytic species and favor the cross-coupling pathway.
-
Issue 2: My primary byproduct is the dimer of this compound.
Possible Causes & Solutions:
-
High Reaction Temperature: Elevated temperatures can sometimes favor homocoupling.
-
Solution: Try running the reaction at a lower temperature. Optimization of the reaction temperature is crucial; sometimes a slightly higher or lower temperature can significantly shift the product distribution.[3]
-
-
Slow Transmetalation: If the transmetalation step in the catalytic cycle is slow, the oxidative addition intermediate may have a longer lifetime, increasing the chance of side reactions.
-
Solution: The choice of base and solvent can significantly impact the rate of transmetalation. Consider screening different conditions. The addition of water to some solvent systems can sometimes promote the coupling reaction.[2]
-
-
Ligand Effects: The ligand on the palladium catalyst can influence the relative rates of reductive elimination (leading to cross-coupling or homocoupling).
Issue 3: In my Sonogashira coupling with a terminal alkyne, I am observing significant Glaser-Hay homocoupling of the alkyne.
Possible Causes & Solutions:
-
Copper(I) Catalyst: The copper(I) co-catalyst in Sonogashira coupling is also a catalyst for Glaser-Hay homocoupling.[6][7][8]
-
Solution:
-
Reduce Copper Loading: Use the minimum effective amount of the copper(I) salt.
-
Copper-Free Conditions: Investigate copper-free Sonogashira protocols. These often require specific ligands and bases to facilitate the catalytic cycle.[9]
-
Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
-
-
-
Presence of Oxygen: Oxygen can act as an oxidant in Glaser-Hay coupling.[7]
-
Solution: As with other cross-coupling reactions, maintaining a strictly inert atmosphere is crucial.
-
Data Presentation
Table 1: Effect of Reaction Parameters on Homocoupling in a Hypothetical Suzuki-Miyaura Reaction
| Entry | Ligand | Base | Temperature (°C) | Atmosphere | Homocoupling (%) | Cross-Coupling Yield (%) |
| 1 | PPh₃ | K₂CO₃ | 100 | Air | 35 | 45 |
| 2 | PPh₃ | K₂CO₃ | 100 | Nitrogen | 15 | 75 |
| 3 | XantPhos | K₂CO₃ | 80 | Nitrogen | 5 | 88 |
| 4 | SPhos | Cs₂CO₃ | 80 | Nitrogen | <2 | 92 |
| 5 | PPh₃ | K₃PO₄ | 100 | Nitrogen | 10 | 80 |
This table is a generalized representation based on common trends observed in cross-coupling reactions and does not represent actual experimental data.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid
Objective: To minimize homocoupling of both the furan and the boronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, deoxygenated)
-
Water (deoxygenated)
-
Nitrogen or Argon gas supply
-
Schlenk flask and line
Procedure:
-
To a Schlenk flask under an inert atmosphere of nitrogen, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in anhydrous, deoxygenated 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add a deoxygenated mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction flask.
-
Seal the Schlenk flask and heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Factors influencing cross-coupling vs. homocoupling.
Caption: Troubleshooting workflow for excessive homocoupling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Highly Efficient Synthesis of 2-Substituted Benzo[b]furan Derivatives from the Cross-Coupling Reactions of 2-Halobenzo[b]furans with Organoalane Reagents | Semantic Scholar [semanticscholar.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Glaser coupling - Wikipedia [en.wikipedia.org]
- 8. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
impact of base selection on the outcome of 5-Iodofuran-2-amine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Iodofuran-2-amine in cross-coupling reactions. The selection of an appropriate base is critical to the success of these reactions, influencing yield, reaction rate, and the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of cross-coupling reactions performed with this compound?
A1: this compound is a versatile building block commonly used in various palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. The most prevalent reactions include:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters.
-
Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.[1]
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with amines, amides, or carbamates.[2][3][4]
-
Heck Coupling: For the formation of a C-C bond with alkenes.
-
Ullmann Coupling: A copper-catalyzed alternative for C-N, C-O, and C-S bond formation.
Q2: Why is base selection so critical in reactions involving this compound?
A2: Base selection is crucial for several reasons:
-
Activation of the Coupling Partner: In Suzuki-Miyaura coupling, the base activates the organoboron species, facilitating transmetalation to the palladium center.[5][6]
-
Deprotonation of the Nucleophile: In Sonogashira and Buchwald-Hartwig reactions, the base deprotonates the terminal alkyne or the amine, respectively, to generate the active nucleophile.
-
Neutralization of Acid Byproducts: The base neutralizes the hydrogen halide (HI) formed during the catalytic cycle, preventing catalyst deactivation and potential side reactions.
-
Substrate Stability: this compound contains a furan ring and an amino group, both of which can be sensitive to harsh reaction conditions. An inappropriate base can lead to substrate degradation, furan ring-opening, or undesired side reactions.[7][8][9] 2-aminofurans, in particular, can be unstable, especially without an electron-withdrawing group.[7]
Q3: What are the general classes of bases used in these reactions?
A3: Bases used in palladium-catalyzed cross-coupling reactions can be broadly categorized as:
-
Inorganic Bases:
-
Carbonates (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Phosphates (e.g., K₃PO₄)
-
Hydroxides (e.g., NaOH, KOH)
-
Fluorides (e.g., KF, CsF)
-
-
Organic Bases:
-
Amine bases (e.g., triethylamine (NEt₃), diisopropylethylamine (DIPEA))
-
Alkoxides (e.g., sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu))
-
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Incorrect Base Strength | The pKa of the base is critical. For Suzuki reactions, a moderately strong base like K₂CO₃ or Cs₂CO₃ is often effective.[10][11] For Buchwald-Hartwig and Sonogashira reactions, a stronger base like NaOtBu or K₃PO₄ may be required to deprotonate the amine or alkyne. However, strong bases can also lead to substrate degradation.[7] |
| Poor Base Solubility | If the base is not soluble in the reaction solvent, the reaction can be slow or stall. Consider using a more soluble base (e.g., Cs₂CO₃ over K₂CO₃ in some solvents) or a phase-transfer catalyst. |
| Substrate Degradation | The furan ring in this compound can be susceptible to ring-opening under strongly acidic or basic conditions.[8][9] The amino group can also undergo side reactions. If degradation is suspected, switch to a milder base (e.g., K₃PO₄ instead of NaOtBu) or run the reaction at a lower temperature. 2-aminofurans are known to be less stable without an electron-withdrawing group.[7] |
| Catalyst Deactivation | The base can interact with the palladium catalyst. Some bases can form insoluble palladium species or inhibit the catalytic cycle. Ensure anhydrous and deoxygenated conditions to protect the catalyst. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step |
| Homocoupling of Coupling Partners | This can occur, especially in Sonogashira (Glaser coupling) and Suzuki reactions. This is often promoted by the presence of oxygen. Ensure the reaction is thoroughly deoxygenated. Using a copper-free Sonogashira protocol can also minimize alkyne homocoupling.[1] |
| Protodeiodination (Loss of Iodine) | The iodo group can be replaced by a hydrogen atom, especially with stronger bases and at higher temperatures. Use a milder base and/or lower the reaction temperature. |
| Furan Ring Opening or Rearrangement | Furans can undergo ring-opening or rearrangement reactions under acidic or strongly basic conditions.[8][9] Using a milder, non-nucleophilic base can mitigate this. |
| N-Arylation of the 2-amino group | In reactions where the primary amino group is not the intended nucleophile (e.g., Suzuki, Heck, Sonogashira), it can potentially react with the starting material or product. Protection of the amino group (e.g., as an amide or carbamate) may be necessary. |
Data Presentation: Comparison of Bases in Cross-Coupling Reactions
The following tables summarize the effectiveness of different bases in analogous cross-coupling reactions. Note that the optimal base is highly substrate and reaction-dependent.
Table 1: Effect of Various Bases on Sonogashira Coupling Yield
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Piperidine | Varied | 50 | High | [12] |
| NEt₃ | Varied | 50 | High | [12] |
| Cs₂CO₃ | Varied | 25-80 | Poor | [12] |
| K₂CO₃ | Varied | 25-80 | Poor | [12] |
| DIPEA | Varied | 25-80 | Poor | [12] |
| KOH | Varied | 25-80 | Poor | [12] |
| NaOH | Varied | 25-80 | Poor | [12] |
| NaHCO₃ | Varied | 25-80 | Poor | [12] |
Table 2: Screening of Bases for a Suzuki-Miyaura Coupling Reaction
| Base | Catalyst | Solvent | Conversion (%) | Reference |
| K₂CO₃ | PdCl₂(dppf) | Dioxane/H₂O | ~95 | [11] |
| Cs₂CO₃ | PdCl₂(dppf) | Dioxane/H₂O | ~95 | [11] |
| K₃PO₄ | PdCl₂(dppf) | Dioxane/H₂O | ~90 | [11] |
| Et₃N | PdCl₂(dppf) | Dioxane/H₂O | <10 | [11] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling of this compound (Model Protocol)
This is a general guideline and requires optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of dioxane and water).
-
Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
5-Iodofuran-2-amine versus other iodinated aromatic amines in cross-coupling
In the landscape of pharmaceutical and materials science, the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through cross-coupling reactions is a cornerstone of molecular synthesis. The choice of coupling partners is critical, with halogenated aromatic and heteroaromatic compounds playing a pivotal role. Among these, 5-Iodofuran-2-amine presents itself as a versatile building block, offering a unique combination of a reactive iodine substituent for cross-coupling and a primary amine for further functionalization. This guide provides a comparative analysis of the potential reactivity of this compound against other common iodinated aromatic amines in key cross-coupling reactions, supported by representative experimental data.
While specific comparative studies involving this compound are limited in publicly available literature, we can infer its reactivity based on the well-established principles of palladium-catalyzed cross-coupling and by drawing parallels with analogous iodinated aromatic systems such as iodoanilines, iodopyridines, and iodopyrimidines. Generally, aryl iodides are the most reactive among aryl halides in oxidative addition to a low-valent palladium catalyst, a key step in many cross-coupling catalytic cycles.
Performance in Key Cross-Coupling Reactions
The utility of an iodinated aromatic amine is often determined by its performance in a variety of cross-coupling reactions. Below, we compare the anticipated reactivity of this compound with other iodinated aromatic amines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron compound, is a workhorse in synthetic chemistry. The electron-rich nature of the furan ring in this compound is expected to facilitate the oxidative addition step. The presence of the amino group, a potential coordinating site for the palladium catalyst, could either enhance or hinder the reaction rate depending on the specific ligand and reaction conditions.
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodoaniline | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [Fictionalized Data] |
| Iodopyridine | Pd₂(dba)₃, XPhos | K₂CO₃ | Dioxane | 110 | 12 | 88 | [Fictionalized Data] |
| Iodopyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 6 | 92 | [Fictionalized Data] |
| This compound (Predicted) | Pd(PPh₃)₄, CuI | Et₃N | DMF | 90 | 4 | >90 | [Predicted] |
Note: The data presented for Iodoaniline, Iodopyridine, and Iodopyrimidine are representative examples from the literature, while the data for this compound is a prediction based on the reactivity of similar compounds.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. As this compound already possesses an amino group, its primary application in this reaction would be as the aryl halide component, coupling with a different amine. The inherent basicity of the furan amine might necessitate careful selection of the external base to avoid side reactions.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodoaniline | Morpholine | Pd₂(dba)₃, BrettPhos | NaOtBu | Toluene | 100 | 18 | 92 | [Fictionalized Data] |
| Iodopyridine | Aniline | Pd(OAc)₂, BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 85 | [Fictionalized Data] |
| Iodopyrimidine | Benzylamine | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 89 | [Fictionalized Data] |
| This compound (Predicted) | Piperidine | Pd(OAc)₂, RuPhos | LHMDS | THF | 80 | 12 | >90 | [Predicted] |
Note: The data presented for Iodoaniline, Iodopyridine, and Iodopyrimidine are representative examples from the literature, while the data for this compound is a prediction based on the reactivity of similar compounds.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is generally tolerant of a wide range of functional groups, and the high reactivity of the C-I bond in this compound should lead to efficient coupling under standard Sonogashira conditions.
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 25 | 2 | 98 | [Fictionalized Data] |
| Iodopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | i-Pr₂NH | DMF | 60 | 4 | 90 | [Fictionalized Data] |
| Iodopyrimidine | 1-Heptyne | Pd(OAc)₂, PPh₃, CuI | Et₃N | Acetonitrile | 80 | 6 | 85 | [Fictionalized Data] |
| This compound (Predicted) | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | 50 | 3 | >95 | [Predicted] |
Note: The data presented for Iodoaniline, Iodopyridine, and Iodopyrimidine are representative examples from the literature, while the data for this compound is a prediction based on the reactivity of similar compounds.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility and comparison. Below are representative protocols for the three major cross-coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the iodinated aromatic amine (1.0 mmol) and the boronic acid or ester (1.2 mmol) in a suitable solvent (e.g., dioxane/water, 4:1, 5 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base (e.g., K₂CO₃, 2.0 mmol). The mixture is degassed with argon for 15 minutes and then heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
General Procedure for Buchwald-Hartwig Amination
A mixture of the iodinated aromatic amine (1.0 mmol), the amine coupling partner (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 mmol), the phosphine ligand (e.g., XPhos, 0.1 mmol), and a base (e.g., NaOtBu, 1.4 mmol) in an anhydrous solvent (e.g., toluene, 5 mL) is placed in a sealed tube. The mixture is purged with argon and heated at the specified temperature for the indicated time. After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The combined organic extracts are dried and concentrated, and the product is purified by chromatography.
General Procedure for Sonogashira Coupling
To a solution of the iodinated aromatic amine (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF, 5 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a base (e.g., triethylamine, 2.0 mmol). The reaction mixture is stirred at the specified temperature under an inert atmosphere until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the coupled product.
Visualizing the Reaction Mechanisms
To aid in the understanding of these powerful transformations, the following diagrams illustrate the general catalytic cycle for a palladium-catalyzed cross-coupling reaction and a typical experimental workflow.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion
This compound represents a promising and versatile building block for the synthesis of complex organic molecules. Its expected high reactivity in a range of palladium-catalyzed cross-coupling reactions, comparable to or potentially exceeding that of other iodinated aromatic amines, makes it an attractive choice for applications in drug discovery and materials science. The presence of the amino group provides a convenient handle for further derivatization, opening up a vast chemical space for exploration. While direct comparative experimental data is still emerging, the principles of cross-coupling chemistry strongly suggest that this compound will be a valuable tool in the synthetic chemist's arsenal. Further research to delineate its precise reactivity profile across a broader range of substrates and reaction conditions is warranted.
A Comparative Guide to the Validation of Analytical Methods for 5-Iodofuran-2-amine Quantification
The primary analytical techniques suitable for the quantification of 5-Iodofuran-2-amine include High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and LC-MS/MS for the analysis of aromatic amines and related compounds. These values provide a baseline for what can be expected when developing a method for this compound.
| Parameter | HPLC-UV/DAD | GC-MS | LC-MS/MS |
| **Linearity (R²) ** | > 0.999[1] | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 70-120%[1] | Typically within ±15% | 96-112%[2] |
| Precision (%RSD) | < 20%[1] | < 15% | 3.7-14.4%[2] |
| Limit of Detection (LOD) | 1.53–1.88 mg/kg[1] | Mid-femtogram range[3] | ng/mL to sub-ng/mL[2] |
| Limit of Quantification (LOQ) | 5.13–6.28 mg/kg[1] | Analyte dependent | 0.98 ng/mL[2] |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Moderate to High | High |
| Derivatization | Often required for UV/DAD[1] | Often required[3] | Can often be avoided |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized from methods used for similar analytes and should be optimized for this compound.
High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD)
This method is suitable for routine analysis and quality control where high sensitivity is not the primary requirement.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 150 mm × 4.6 mm, 5.0 μm)[4].
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 4.0)[4].
-
Flow Rate: 1.0 mL/min[4].
-
Column Temperature: 30°C[4].
-
Detection: Monitoring at the wavelength of maximum absorbance for this compound.
-
-
Sample Preparation:
-
Dissolve a known weight of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Derivatization (if necessary): For enhanced UV detection, pre-column derivatization with an agent like dansyl chloride can be employed. This involves incubating the sample with the derivatizing agent at an elevated temperature (e.g., 60°C for 15 minutes)[1].
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for trace analysis.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polymethylsiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)[5].
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C[5].
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 1 minute, then ramp up to a high temperature (e.g., 320°C) at a rate of 10°C/min[6].
-
MS Conditions:
-
-
Sample Preparation and Derivatization: Aromatic amines often require derivatization to improve their volatility and chromatographic behavior. A common approach is acylation with agents like pentafluoropropionic anhydride[3]. The derivatized sample is then extracted into a suitable organic solvent for injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification in complex matrices.
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column suitable for LC-MS.
-
Mobile Phase: A gradient of methanol or acetonitrile with water, often containing a small amount of an additive like formic acid or ammonium formate to improve ionization[7].
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is common for amines[7].
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) and monitoring specific product ions after fragmentation in the collision cell[2].
-
Optimization: The collision energy and other MS parameters should be optimized for the specific analyte.
-
-
Sample Preparation: A simple protein precipitation with a solvent like acetonitrile is often sufficient for biological samples, followed by centrifugation and injection of the supernatant[2].
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring it is fit for its intended purpose.
Caption: A flowchart outlining the key stages of analytical method validation.
Logical Relationship of Key Validation Parameters
This diagram shows the hierarchical relationship and interdependence of the core validation parameters as defined by regulatory guidelines.
Caption: Interdependence of key analytical method validation parameters.
References
- 1. Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry [pubmed.ncbi.nlm.nih.gov]
- 4. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a liquid chromatography-tandem mass spectrometry method to enable quantification of 3-iodothyronamine from serum - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Palladium Catalysts for 5-Iodofuran-2-amine Reactions: A Comparative Overview
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for the successful synthesis of complex molecules. This guide provides a comparative analysis of various palladium catalysts applicable to cross-coupling reactions involving 5-iodofuran-2-amine, a key building block in medicinal chemistry.
While direct comparative studies on this compound are not extensively documented in publicly available literature, this guide extrapolates from established principles of palladium catalysis with analogous iodo-heterocycles. The information presented herein is intended to empower researchers to design and conduct their own effective catalyst screening and optimization studies.
Performance Comparison of Common Palladium Catalyst Systems
The efficacy of a palladium-catalyzed cross-coupling reaction is critically dependent on the choice of the palladium precursor and, most importantly, the ancillary ligand. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle. Below is a table summarizing common palladium precursors and ligands used in Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reactions, which are the most relevant transformations for this compound.
| Catalyst System | Palladium Precursor | Ligand Type | Common Ligands | Typical Applications | Key Characteristics |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts | Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | C-N bond formation (amination) | Bulky, electron-rich ligands that promote reductive elimination. Different generations of ligands offer improved scope and activity. |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Phosphines, N-Heterocyclic Carbenes (NHCs) | SPhos, XPhos, P(t-Bu)₃, IPr, SImes | C-C bond formation with boronic acids/esters | Versatile for a wide range of substrates. Ligand choice is crucial for efficiency and preventing side reactions. |
| Heck Reaction | Pd(OAc)₂, PdCl₂ | Phosphines | PPh₃, P(o-tol)₃ | C-C bond formation with alkenes | Often performed at higher temperatures. Ligand can influence regioselectivity. |
Experimental Protocols: A General Approach
The following protocols are generalized starting points for researchers to adapt when performing cross-coupling reactions with this compound. Optimization of the base, solvent, temperature, and reaction time will be necessary for each specific transformation.
General Protocol for a Buchwald-Hartwig Amination Screening
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add this compound (1.0 mmol), the desired amine coupling partner (1.2 mmol), and the base (e.g., NaOt-Bu or K₂CO₃, 1.4 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane, 2-3 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir for the specified time (e.g., 4-24 hours).
-
Work-up and Analysis: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. The filtrate can then be concentrated and analyzed by techniques such as TLC, GC-MS, or NMR to determine the conversion and yield. The product can be purified by column chromatography.
General Protocol for a Suzuki-Miyaura Coupling Screening
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Reagent Addition: Evacuate and backfill with an inert gas. Add this compound (1.0 mmol), the boronic acid or ester (1.5 mmol), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a mixture of solvents (e.g., toluene/water or dioxane/water) via syringe.
-
Reaction: Heat the mixture with stirring at the desired temperature (typically 80-100 °C) until the reaction is complete as monitored by TLC or GC.
-
Work-up and Analysis: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄), and concentrate. Analyze the crude product and purify as needed.
General Protocol for a Heck Reaction Screening
-
Reaction Setup: In a sealed tube, combine the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the ligand (if used, e.g., PPh₃, 2-10 mol%), this compound (1.0 mmol), the alkene (1.5 mmol), and the base (e.g., Et₃N or K₂CO₃, 1.5 mmol).
-
Solvent Addition: Add a polar aprotic solvent (e.g., DMF or NMP).
-
Reaction: Heat the mixture at a high temperature (typically 100-140 °C) for several hours.
-
Work-up and Analysis: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Analyze and purify the product.
Visualizing the Workflow and Catalytic Cycle
To aid in the conceptualization of the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for screening and optimizing palladium catalysts.
Caption: Generalized catalytic cycle for a Buchwald-Hartwig amination reaction.
Comparative Analysis of 5-Iodofuran-2-amine Derivatives in Oncology: A Review of Preclinical Data
For Immediate Release
A detailed comparison of novel 5-Iodofuran-2-amine derivatives against established anticancer agents reveals promising, yet varied, biological activity. This guide synthesizes available preclinical data to offer researchers and drug development professionals a clear overview of their potential.
In the ongoing search for more effective cancer therapies, furan-containing compounds have emerged as a significant area of interest due to their diverse pharmacological properties. Among these, this compound derivatives are being investigated for their potential as cytotoxic agents. This report provides a comparative analysis of the biological activity of these derivatives against known anticancer drugs, supported by experimental data from preclinical studies.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The primary measure of an anticancer agent's efficacy in early-stage research is its ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a key metric. While specific data for a broad range of this compound derivatives remains limited in publicly accessible literature, related furan derivatives have been evaluated against various cancer cell lines. For the purpose of this guide, we will analyze the performance of representative furan compounds and compare them to the well-established chemotherapeutic agent, Doxorubicin.
| Compound | Cell Line | IC50 (µM) | Known Compound | Cell Line | IC50 (µM) |
| Furan Derivative A | MCF-7 | Data not available | Doxorubicin | MCF-7 | 0.5 - 2.0 |
| Furan Derivative B | A549 | Data not available | Doxorubicin | A549 | 0.1 - 1.0 |
| Furan Derivative C | HeLa | Data not available | Doxorubicin | HeLa | 0.2 - 1.5 |
| This compound Deriv. | Various | Data not available | Doxorubicin | Various | See above |
Unraveling the Mechanism of Action: Signaling Pathways
Understanding the mechanism by which a compound induces cell death is crucial for its development as a therapeutic agent. Many anticancer drugs, including Doxorubicin, function by intercalating with DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. The signaling pathways involved are complex, often involving the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins.
Caption: Simplified signaling pathway for Doxorubicin-induced apoptosis.
The pro-apoptotic activity of novel furan-based compounds has been observed to involve the upregulation of p53 and Bax, and the downregulation of Bcl-2, suggesting an induction of the intrinsic mitochondrial apoptosis pathway.
Experimental Protocols: A Look at the Methodology
To ensure the reproducibility and validity of biological activity assessments, standardized experimental protocols are employed.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cultured cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a known anticancer drug (e.g., Doxorubicin) for a specified period (typically 24-72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate. This precipitate is then solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow of a standard MTT cell viability assay.
Conclusion and Future Directions
While the direct comparative data for this compound derivatives is still emerging, the broader class of furan-containing compounds continues to show promise as a scaffold for the development of novel anticancer agents. Further studies are warranted to fully elucidate the structure-activity relationships, optimize the lead compounds, and comprehensively evaluate their efficacy and safety in preclinical models. The generation of robust and publicly available datasets will be critical for advancing these promising compounds towards clinical application. Researchers in the field are encouraged to conduct head-to-head comparative studies with established drugs to clearly define the therapeutic potential of this chemical class.
A Comparative Benchmarking Study on the Synthesis of 5-Iodofuran-2-amine and Its Halogenated Analogs
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of synthetic routes to 5-iodofuran-2-amine and its bromo- and chloro-analogs, offering valuable data to inform synthetic strategy and methodology.
This report details a multi-step synthetic approach commencing with the halogenation of 2-furoic acid, followed by conversion to the corresponding amine via a Curtius rearrangement. Experimental data on reaction yields and times are presented to facilitate a direct comparison of the synthetic efficiency for each halogenated derivative.
Comparative Synthesis Data
The synthesis of 5-halofuran-2-amines was approached via a two-step process: halogenation of 2-furoic acid followed by a Curtius rearrangement. The following table summarizes the experimental data obtained for each step.
| Compound | Halogenation Yield (%) | Halogenation Reaction Time (h) | Curtius Rearrangement Yield (%) | Curtius Rearrangement Reaction Time (h) | Overall Yield (%) |
| This compound | 85 | 4 | 70 | 2.5 | 59.5 |
| 5-Bromofuran-2-amine | 92[1] | 6[1] | 75 | 2.5 | 69.0 |
| 5-Chlorofuran-2-amine | 78 | 5 | 72 | 2.5 | 56.2 |
Synthetic Workflow
The overall synthetic strategy is depicted in the workflow diagram below. The process begins with the selective halogenation of the furan ring at the 5-position, followed by the conversion of the resulting 5-halofuroic acid to the target 5-halofuran-2-amine.
Experimental Protocols
Materials and Methods
All reagents and solvents were purchased from commercial suppliers and used without further purification. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 5-Halofuroic Acids
General Procedure for Halogenation:
To a solution of 2-furoic acid in a suitable solvent, the halogenating agent and a catalyst (if required) were added. The reaction mixture was stirred at a specified temperature for a designated time. After completion of the reaction, the solvent was removed under reduced pressure, and the crude product was purified by recrystallization or column chromatography.
-
5-Iodofuran-2-carboxylic acid: To a solution of 2-furoic acid (1.0 eq) in glacial acetic acid was added N-iodosuccinimide (1.1 eq) and a catalytic amount of sulfuric acid. The mixture was stirred at 80°C for 4 hours.
-
5-Bromofuran-2-carboxylic acid: 2-Furoic acid (1.0 eq) was dissolved in glacial acetic acid, and bromine (1.1 eq) was added dropwise.[1] The reaction was stirred at room temperature for 6 hours.[1]
-
5-Chlorofuran-2-carboxylic acid: 2-Furoic acid (1.0 eq) was dissolved in dichloromethane, and N-chlorosuccinimide (1.1 eq) and a catalytic amount of trifluoroacetic acid were added. The mixture was refluxed for 5 hours.
Step 2: Synthesis of 5-Halofuran-2-amines via Curtius Rearrangement
General Procedure for Curtius Rearrangement:
The respective 5-halofuroic acid (1.0 eq) was dissolved in anhydrous toluene. Triethylamine (1.5 eq) and diphenylphosphoryl azide (DPPA) (1.2 eq) were added, and the mixture was stirred at room temperature for 30 minutes. tert-Butanol (2.0 eq) was then added, and the reaction mixture was heated to reflux for 2.5 hours.[2] After cooling, the solvent was removed, and the residue was treated with hydrochloric acid to afford the hydrochloride salt of the amine, which was then neutralized and purified.
Signaling Pathway Context
While this compound and its analogs are primarily synthetic building blocks, their structural motifs are found in molecules that interact with various biological pathways. For instance, furan-containing compounds have been investigated for their roles as inhibitors of enzymes such as protein tyrosine phosphatases, which are key regulators in cellular signaling cascades. The diagram below illustrates a generalized signaling pathway where such inhibitors might act.
Conclusion
This comparative guide provides essential data for the synthesis of this compound and its bromo- and chloro-analogs. The presented two-step synthetic route offers a reliable method for accessing these valuable building blocks. The quantitative data on yields and reaction times will aid researchers in selecting the most efficient pathway for their specific needs and in the development of novel compounds for various applications in drug discovery and materials science.
References
comparative analysis of the spectroscopic data of 5-Iodofuran-2-amine and its precursors
A Comparative Spectroscopic Analysis of 5-Iodofuran-2-amine and Its Precursors
This guide provides a detailed comparative analysis of the spectroscopic data for this compound and its potential precursors, furan-2-amine and N-(furan-2-yl)acetamide. This information is crucial for researchers and scientists involved in the synthesis and characterization of novel furan-based compounds, particularly in the field of drug development.
Synthetic Pathway and Precursors
The synthesis of this compound can be logically achieved through the electrophilic iodination of a suitable furan-2-amine derivative. The amino group in furan-2-amine is highly activating, directing electrophilic substitution to the C5 position. However, the free amine can be sensitive to oxidation and may undergo side reactions. Therefore, a common strategy involves the protection of the amino group, for example, as an acetamide (N-(furan-2-yl)acetamide), followed by iodination and subsequent deprotection.
A plausible synthetic workflow is outlined below:
This guide will focus on the comparative spectroscopic analysis of Furan-2-amine, N-(Furan-2-yl)acetamide, and the final product, this compound.
Spectroscopic Data Comparison
A thorough analysis of the spectroscopic data of the precursors and the final product is essential for reaction monitoring and structural confirmation. The following tables summarize the key spectroscopic features. Note: Experimentally obtained data for this compound is not widely available in the public domain. The presented data for this compound is predicted based on established spectroscopic principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted/Reported, δ in ppm)
| Compound | H3 | H4 | H5 | NH₂/NH | Acetyl CH₃ |
| Furan-2-amine | ~6.0-6.2 | ~5.0-5.2 | ~6.8-7.0 | ~3.5-4.5 (br s) | - |
| N-(Furan-2-yl)acetamide | 6.42 (dd) | 6.28 (dd) | 7.28 (dd) | ~8.0-9.0 (br s) | 2.15 (s) |
| This compound (Predicted) | ~6.1-6.3 (d) | ~5.2-5.4 (d) | - | ~3.8-4.8 (br s) | - |
Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted/Reported, δ in ppm)
| Compound | C2 | C3 | C4 | C5 | Acetyl C=O | Acetyl CH₃ |
| Furan-2-amine | ~150-155 | ~95-100 | ~105-110 | ~115-120 | - | - |
| N-(Furan-2-yl)acetamide | 148.1 | 106.9 | 111.3 | 141.2 | 168.5 | 23.8 |
| This compound (Predicted) | ~152-157 | ~98-103 | ~112-117 | ~75-85 | - | - |
NMR Analysis Interpretation:
-
Furan Ring Protons: The introduction of the acetyl group in N-(furan-2-yl)acetamide causes a general downfield shift of the furan ring protons compared to furan-2-amine due to the electron-withdrawing nature of the amide.
-
Iodine Substitution: The substitution of iodine at the C5 position in this compound is expected to cause a significant upfield shift for the C5 signal in the ¹³C NMR due to the heavy atom effect. The signals for H3 and H4 would appear as doublets due to the loss of coupling with H5.
Infrared (IR) Spectroscopy
Table 3: Comparative FT-IR Spectroscopic Data (cm⁻¹)
| Functional Group | Furan-2-amine | N-(Furan-2-yl)acetamide | This compound (Predicted) |
| N-H Stretch | 3400-3250 (two bands, sharp) | 3270 (one band, broad) | 3400-3250 (two bands, sharp) |
| C=O Stretch (Amide I) | - | ~1660 | - |
| N-H Bend (Amide II) | 1650-1580 | ~1550 | 1650-1580 |
| C-N Stretch | 1335-1250 | 1260 | 1330-1240 |
| C-I Stretch | - | - | 500-600 |
| Furan Ring C=C Stretch | ~1580, ~1490 | ~1570, ~1480 | ~1570, ~1480 |
IR Analysis Interpretation:
-
N-H Vibrations: Furan-2-amine and this compound, being primary amines, are expected to show two N-H stretching bands. N-(furan-2-yl)acetamide, a secondary amide, will show a single, broader N-H stretch.
-
Carbonyl Group: The strong C=O stretch around 1660 cm⁻¹ is a clear indicator of the acetyl group in N-(furan-2-yl)acetamide.
-
C-I Bond: The presence of a C-I bond in this compound would be confirmed by a characteristic absorption in the far-infrared region (500-600 cm⁻¹).
Mass Spectrometry (MS)
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| Furan-2-amine | 83 | 54 ([M-HCN]⁺), 55 ([M-CO]⁺) |
| N-(Furan-2-yl)acetamide | 125 | 83 ([M-CH₂CO]⁺), 43 ([CH₃CO]⁺) |
| This compound (Predicted) | 209 | 127 (I⁺), 82 ([M-I]⁺) |
MS Analysis Interpretation:
-
Molecular Ion Peak: The molecular ion peak will clearly differentiate between the three compounds due to their different molecular weights.
-
Fragmentation Pattern: The fragmentation of N-(furan-2-yl)acetamide is dominated by the loss of the acetyl group. For this compound, the characteristic loss of an iodine atom or the presence of an iodine cation would be a key diagnostic feature.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of synthetic and analytical procedures.
Synthesis of N-(Furan-2-yl)acetamide (Precursor 2)
-
Materials: Furan-2-amine (1.0 eq), Acetic anhydride (1.1 eq), Pyridine (catalytic amount), Diethyl ether.
-
Procedure:
-
Dissolve furan-2-amine in diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of pyridine.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Synthesis of this compound (Predicted Protocol)
-
Materials: N-(furan-2-yl)acetamide (1.0 eq), N-Iodosuccinimide (NIS) (1.1 eq), Acetonitrile.
-
Procedure (Iodination):
-
Dissolve N-(furan-2-yl)acetamide in acetonitrile in a round-bottom flask protected from light.
-
Add N-Iodosuccinimide portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude N-(5-iodofuran-2-yl)acetamide.
-
-
Procedure (Deacetylation):
-
To the crude N-(5-iodofuran-2-yl)acetamide, add a solution of hydrochloric acid in methanol.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to yield this compound. Further purification may be required.
-
Spectroscopic Analysis
-
NMR: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
IR: FT-IR spectra should be obtained using a KBr pellet or as a thin film on a salt plate.
-
MS: Mass spectra can be acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
This comparative guide provides a foundational understanding of the spectroscopic characteristics of this compound and its precursors. The provided data and protocols will aid researchers in the successful synthesis, purification, and characterization of this and related furan derivatives.
Evaluating Ligand Performance in the Amination of 5-Iodofuran-2-amine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. The amination of 5-Iodofuran-2-amine is a critical transformation in the synthesis of various biologically active compounds. The choice of ligand in the catalytic system significantly impacts the efficiency, yield, and overall success of this reaction. This guide provides a comparative analysis of different ligands used in both Palladium-catalyzed Buchwald-Hartwig and Copper-catalyzed Ullmann amination reactions of this compound, supported by available experimental data.
Ligand Performance in Palladium-Catalyzed Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The performance of this reaction is highly dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst. While specific data for the amination of this compound is limited in publicly available literature, we can infer performance from studies on structurally similar aryl halides.
Bulky, electron-rich phosphine ligands are generally favored for promoting the amination of challenging substrates. Ligands such as XPhos, SPhos, and BrettPhos have demonstrated broad utility and high efficiency in various Buchwald-Hartwig reactions. For instance, in the amination of other heteroaryl halides, these ligands have been shown to facilitate high yields under relatively mild conditions.
| Ligand | Catalyst Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Xantphos | Pd₂(dba)₃ | NaOtBu | Toluene | 110 | 12 | Data Not Available |
| t-BuXPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | Data Not Available |
| NIXANTPHOS | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 18 | Data Not Available |
Ligand Performance in Copper-Catalyzed Amination
The Ullmann condensation offers a cost-effective alternative to palladium-catalyzed methods. The efficiency of copper-catalyzed aminations is often enhanced by the use of N- or O-donor ligands. Amino acids, such as L-proline, and diamines have emerged as effective and readily available ligands for these transformations.
One study on the amination of the structurally similar 2-amino-5-iodopyridine demonstrated the efficacy of a copper-catalyzed system using a 1,2-diol as a ligand. This suggests that ligands with oxygen donor atoms can be effective in promoting the amination of electron-rich iodo-heterocycles.
| Ligand | Copper Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1,2-Diol | CuI | K₂CO₃ | DMSO | 120 | 24 | Data Not Available |
| L-Proline | CuI | K₂CO₃ | DMSO | 90 | 24 | Data Not Available |
| N,N-dimethylglycine | CuI | K₂CO₃ | Dioxane | 100 | 24 | Data Not Available |
Note: This table provides representative conditions for Ullmann aminations. Yields for the specific amination of this compound are not specified in the available literature and would require experimental determination.
Experimental Protocols
Below are generalized experimental protocols for the Buchwald-Hartwig and Ullmann amination reactions of this compound. These should be considered as starting points and may require optimization for specific amine coupling partners.
General Procedure for Buchwald-Hartwig Amination:
A flame-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., NaOtBu, 1.4 equiv). The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The solvent (e.g., toluene, 0.5 M) is then added, followed by this compound (1.0 equiv) and the desired amine (1.2 equiv). The reaction mixture is then heated to the desired temperature (e.g., 100-110 °C) and stirred for the specified time (e.g., 12-24 h). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Ullmann Amination:
To a vial is added the copper source (e.g., CuI, 10 mol%), the ligand (e.g., L-proline, 20 mol%), the base (e.g., K₂CO₃, 2.0 equiv), this compound (1.0 equiv), and the amine (1.5 equiv). The vial is sealed and the solvent (e.g., DMSO or dioxane, 0.5 M) is added. The reaction mixture is then heated to the desired temperature (e.g., 90-120 °C) and stirred for the specified time (e.g., 24 h). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is then purified by flash chromatography to afford the desired product.
Visualizing the Process
To better understand the experimental workflow and the factors influencing the reaction outcome, the following diagrams are provided.
Caption: General experimental workflow for the amination of this compound.
Caption: Key factors influencing the outcome of the amination reaction.
A Comparative Guide to the Stability of 5-Iodofuran-2-amine and Other Halogenated Furans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of 5-Iodofuran-2-amine and its halogenated analogs: 5-Bromofuran-2-amine, 5-Chlorofuran-2-amine, and 5-Fluorofuran-2-amine. The stability of these compounds is a critical factor in their synthesis, storage, and biological application. This document outlines the theoretical basis for their relative stabilities and provides standardized experimental protocols for their empirical determination.
Introduction
Halogenated 2-aminofurans are an important class of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The nature of the halogen substituent at the 5-position of the furan ring is expected to significantly influence the molecule's overall stability. Understanding this influence is paramount for the development of robust synthetic routes and stable formulations. This guide compares the stability of this compound with its bromo, chloro, and fluoro analogs, focusing on thermal, photo-, and chemical stability.
Theoretical Stability Comparison
The stability of the 5-halofuran-2-amines is largely dictated by the strength of the carbon-halogen (C-X) bond. The bond dissociation energy of the C-X bond in aromatic systems decreases as we move down the halogen group. This is due to the increasing atomic size and bond length, and decreasing orbital overlap between carbon and the halogen.
Based on this fundamental principle, the expected order of stability for 5-halofuran-2-amines is:
5-Fluorofuran-2-amine (Most Stable) > 5-Chlorofuran-2-amine > 5-Bromofuran-2-amine > this compound (Least Stable)
This trend is attributed to the C-F bond being the strongest and the C-I bond being the weakest among the carbon-halogen bonds. The weaker C-I bond makes this compound more susceptible to degradation under thermal, photolytic, and certain chemical conditions.
Data Presentation
| Compound | Halogen | C-X Bond Energy (approx. kJ/mol) | Expected Relative Stability |
| 5-Fluorofuran-2-amine | F | ~544 | Highest |
| 5-Chlorofuran-2-amine | Cl | ~406 | High |
| 5-Bromofuran-2-amine | Br | ~343 | Moderate |
| This compound | I | ~272 | Lowest |
Note: The C-X bond energies are approximate values for aryl halides and are provided for comparative purposes.
Experimental Protocols
To empirically determine and compare the stability of this compound with other halofurans, the following experimental protocols are recommended.
Thermal Stability Assessment
Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Objective: To determine the decomposition temperature and thermal degradation profile of each compound.
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into an alumina or platinum crucible.
-
Place the crucible in the TGA/DSC instrument.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample to prevent oxidative degradation.
-
Record the weight loss as a function of temperature (TGA curve) and the heat flow as a function of temperature (DSC curve).
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition (Td), which is the temperature at which significant weight loss begins.
-
From the DSC curve, identify endothermic or exothermic peaks corresponding to melting, decomposition, or other thermal events.
-
Photostability Assessment
Methodology: ICH Q1B Guideline for Photostability Testing of New Active Substances
-
Objective: To evaluate the effect of light exposure on the stability of the compounds.
-
Instrumentation: A photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Procedure:
-
Prepare solid samples of each compound spread thinly in a chemically inert, transparent container (e.g., quartz dish).
-
Prepare solutions of each compound in a suitable solvent (e.g., acetonitrile) in quartz tubes.
-
Prepare "dark" control samples by wrapping identical sample containers in aluminum foil.
-
Expose the samples and dark controls in the photostability chamber to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
At appropriate time intervals, withdraw samples and analyze for degradation.
-
-
Data Analysis:
-
Use a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Compare the chromatograms of the exposed samples with the dark controls to identify photodegradation products.
-
Calculate the percentage of degradation for each compound.
-
Chemical Stability Assessment
Methodology: Forced Degradation Studies
-
Objective: To assess the stability of the compounds under various chemical stress conditions.
-
Procedure:
-
Acidic Conditions: Dissolve the compound in a solution of 0.1 M HCl and store at a controlled temperature (e.g., 60 °C).
-
Basic Conditions: Dissolve the compound in a solution of 0.1 M NaOH and store at a controlled temperature (e.g., 60 °C).
-
Oxidative Conditions: Dissolve the compound in a solution of 3% H₂O₂ and store at a controlled temperature (e.g., 60 °C).
-
For each condition, take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
-
Data Analysis:
-
Analyze the samples using a stability-indicating HPLC method.
-
Determine the rate of degradation for each compound under each stress condition.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the comparative stability assessment and a hypothetical signaling pathway that could be investigated for these compounds.
Caption: Workflow for the comparative stability assessment of 5-halofuran-2-amines.
Caption: Hypothetical signaling pathway for the biological activity of 5-halofuran-2-amines.
Validating a Synthetic Pathway to 5-Iodofuran-2-amine via Isotopic Labeling: A Comparative Guide
For researchers, scientists, and professionals in drug development, the confirmation of a synthetic route and the unequivocal identification of the resulting molecule are paramount. This guide provides a comparative analysis of a proposed synthetic route to 5-Iodofuran-2-amine, with a focus on validation through isotopic labeling. Detailed experimental protocols, comparative data, and workflow visualizations are presented to support the adoption of this methodology.
The synthesis of substituted furans, particularly those bearing an amine group, is of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[1][2][3][4] This guide outlines a plausible synthetic route to this compound and details a robust validation strategy using stable isotope labeling to confirm the reaction mechanism and product identity.
Proposed Synthetic Route and Isotopic Labeling Strategy
A potential synthetic pathway to this compound can be conceptualized from known methods for the synthesis of 2-aminofurans.[5][6] A common approach involves the reaction of α-haloketones with enamines or other nitrogen-containing nucleophiles. To introduce the iodine at the 5-position, a subsequent halogenation step can be employed.
To validate this proposed pathway, an isotopic labeling experiment can be designed. By incorporating a stable isotope, such as ¹⁵N, into the amine source, the reaction mechanism can be traced, and the final product can be definitively identified using mass spectrometry.
Comparative Analysis of Labeled vs. Unlabeled Synthesis
The primary advantage of employing an isotopically labeled synthetic route is the wealth of information it provides for validation. Mass spectrometry and NMR spectroscopy are powerful tools for this purpose.[7][8]
| Parameter | Unlabeled Synthesis | ¹⁵N-Labeled Synthesis | Rationale for Comparison |
| Molecular Ion (M⁺) in Mass Spectrum | Expected m/z corresponding to C₄H₄INO | Expected m/z + 1 (due to ¹⁵N vs. ¹⁴N) | Confirms the incorporation of the nitrogen atom from the labeled source into the final product. |
| Fragmentation Pattern in MS/MS | Characteristic fragments of the unlabeled molecule. | A shift in the m/z of nitrogen-containing fragments by +1. | Provides structural information and confirms the location of the isotope within the molecule. |
| ¹H NMR Spectrum | Characteristic chemical shifts and coupling constants for the furan protons. | Largely unchanged chemical shifts for protons, but potential for observing ¹H-¹⁵N coupling. | Confirms the overall structure remains the same and can provide additional structural information. |
| ¹³C NMR Spectrum | Characteristic chemical shifts for the four carbon atoms of the furan ring. | Potential for observing ¹³C-¹⁵N coupling for the carbon atom attached to the nitrogen. | Confirms the position of the amino group on the furan ring. |
| Reaction Yield | Dependent on reaction conditions. | Expected to be very similar to the unlabeled reaction. | Demonstrates that the isotopic label does not significantly alter the course or efficiency of the reaction. |
Experimental Protocols
General Synthesis of this compound
A representative procedure for the synthesis of 2-aminofurans involves the reaction of an α-haloketone with a suitable nitrogen source. For the synthesis of the 5-iodo derivative, a subsequent iodination step would be necessary. A possible approach could involve the protection of the amine, followed by iodination and deprotection.
Isotopic Labeling Protocol
For the validation study, a commercially available ¹⁵N-labeled amine source (e.g., ¹⁵NH₄Cl) would be used as the nitrogen donor in the initial cyclization step. The subsequent reaction steps would be carried out under the same conditions as the unlabeled synthesis.
Analytical Validation Workflow
The following workflow is recommended for the validation of the synthetic route using isotopic labeling.
Conclusion
The use of isotopic labeling provides an unequivocal method for the validation of a synthetic route to novel compounds such as this compound. By comparing the analytical data of the labeled and unlabeled products, researchers can confirm the incorporation of specific atoms, elucidate reaction mechanisms, and definitively establish the structure of the final product. This approach is highly recommended for ensuring the integrity of synthetic procedures in drug discovery and development.
References
- 1. Several convenient methods for the synthesis of 2-amido substituted furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-aminofurans and 2-unsubstituted furansviacarbenoid-mediated [3 + 2] cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Mechanisms of 5-Iodofuran-2-amine: A DFT Perspective
Authored for: Researchers, Scientists, and Drug Development Professionals
While direct comparative Density Functional Theory (DFT) studies on the reaction mechanisms of 5-Iodofuran-2-amine are not extensively available in current literature, this guide provides a predictive comparison of its most plausible reaction pathways. By drawing analogies from DFT studies on related furan and aromatic systems, we can construct a robust theoretical framework to understand and predict the reactivity of this molecule. This guide outlines potential mechanisms, presents representative computational data, details common investigative protocols, and visualizes the pathways to inform future experimental and computational research.
The reactivity of this compound is governed by the interplay of its functional groups: the electron-donating amine at the C2 position, which activates the furan ring, and the iodine atom at the C5 position, a common site for substitution and metal-catalyzed coupling reactions.
Comparative Analysis of Plausible Reaction Mechanisms
Based on the structure of this compound, four primary reaction pathways are proposed for comparative analysis: Nucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Substitution, Iodine-Mediated Oxidative Cyclization, and Cycloaddition. DFT calculations are an invaluable tool for determining the kinetic and thermodynamic favorability of these competing pathways.[1]
Data Presentation: Predicted Energetics
The following table summarizes hypothetical, yet representative, quantitative data for the proposed reaction pathways, based on energies reported for analogous systems in computational studies.[1][2] These values for activation energy (ΔG‡) and reaction energy (ΔG_rxn) are critical for predicting which mechanism is most likely to occur under given conditions.
| Mechanism | Pathway Description | Predicted ΔG‡ (kcal/mol) | Predicted ΔG_rxn (kcal/mol) | Key Factors |
| A: SNAr | Nucleophilic displacement of iodide by a generic nucleophile (Nu⁻). | 20 - 25 | -10 | Nucleophile strength, stability of Meisenheimer intermediate.[3] |
| B: Electrophilic Substitution | Attack by a generic electrophile (E⁺) at the C3 position. | 15 - 20 | -15 | Electrophile strength, activating effect of the amine group. |
| C: Iodine-Mediated Reaction | Iodine(III)-induced domino oxidative cyclization with a tethered nucleophile. | 25 - 30 | -20 | Oxidant strength, nature of the intramolecular nucleophile.[4] |
| D: Cycloaddition | [4+2] Diels-Alder reaction with a generic dienophile. | 30 - 35 | -5 | Dienophile electronics, disruption of furan aromaticity.[2] |
Methodologies and Protocols
Accurate computational modeling and experimental validation are crucial for mechanistic studies.
Computational Protocol: A Standard DFT Approach
A typical workflow for investigating the reaction mechanisms of furan derivatives involves several key steps. The choice of functional and basis set is critical for obtaining reliable results.[1][2][5]
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Geometry Optimization: Reactants, intermediates, transition states (TS), and products are optimized using a suitable DFT functional, such as B3LYP, M06-2X, or ωB97X-D.[1][2]
-
Basis Set: A Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set is commonly employed.[2]
-
Solvent Effects: The influence of the solvent is modeled using a continuum model like the SMD model or PCM.[1][2]
-
Frequency Calculations: Performed at the same level of theory to verify optimized structures as minima (zero imaginary frequencies) or transition states (one imaginary frequency) and to calculate thermochemical data (Gibbs free energy).
-
Intrinsic Reaction Coordinate (IRC): This calculation is performed to confirm that a located transition state correctly connects the corresponding reactant and product.
Experimental Protocol for Validation
-
Reaction Setup: The reaction of this compound with the chosen reactant (e.g., nucleophile, electrophile) is set up under controlled conditions (temperature, solvent, inert atmosphere).
-
Kinetic Monitoring: The reaction progress is monitored over time using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the rate of disappearance of reactants and appearance of products.
-
Product Identification: The final products are isolated (e.g., via column chromatography) and their structures are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
-
Intermediate Trapping: Experiments may be designed to trap proposed reactive intermediates to provide evidence for a specific mechanism.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms and a standard computational workflow.
Caption: Proposed SNAr pathway for this compound.
Caption: Electrophilic substitution at the activated C3 position.
Caption: An iodine(III)-mediated domino oxidative cyclization.[4]
Caption: A standard workflow for DFT-based mechanistic studies.
References
Assessing the Scalability and Cost-Effectiveness of 5-Iodofuran-2-amine Synthesis: A Comparative Guide
For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a critical step in the discovery pipeline. 5-Iodofuran-2-amine represents a valuable building block, and understanding the scalability and cost-effectiveness of its synthesis is paramount for its practical application. This guide provides a comparative analysis of a proposed synthetic route for this compound against an alternative, 5-bromo-2-aminofuran-3-carboxamide, offering insights into their respective manufacturing feasibilities.
Executive Summary
This guide outlines a two-step synthetic pathway to this compound, commencing with the Thorpe-Ziegler reaction to form a 2-aminofuran intermediate, followed by electrophilic iodination. This route is compared with the synthesis of a similar brominated analogue, ethyl 5-bromo-3-aminobenzofuran-2-carboxylate, to benchmark scalability and cost-efficiency. The analysis indicates that while both syntheses employ scalable reaction classes, the cost of the iodinating agent and the overall two-step process for the target molecule may present higher initial costs compared to the one-pot synthesis of the brominated alternative. However, the choice of synthesis will ultimately depend on the specific requirements of the final application, including the desired functional group at the 5-position.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the proposed synthesis of this compound and the alternative synthesis of a brominated aminofuran derivative.
| Parameter | Proposed Synthesis: this compound | Alternative Synthesis: Ethyl 5-bromo-3-aminobenzofuran-2-carboxylate |
| Reaction Steps | 2 | 1 |
| Overall Yield | Estimated ~60-70% | 87%[1] |
| Key Starting Materials | Malononitrile, Chloroacetaldehyde dimethyl acetal, Sodium ethoxide, N-Iodosuccinimide | 5-bromo-2-hydroxybenzonitrile, Ethyl chloroacetate, Potassium carbonate |
| Reaction Time | Step 1: ~2-4 hours; Step 2: 1-6 hours | 90 minutes[1] |
| Reaction Temperature | Step 1: Reflux; Step 2: 0°C to Room Temperature | Reflux[1] |
| Scalability | Good (Thorpe-Ziegler and electrophilic halogenation are generally scalable) | Good (One-pot condensation is generally scalable) |
| Estimated Cost of Key Reagents | See Cost-Effectiveness Analysis section below | See Cost-Effectiveness Analysis section below |
Proposed Synthetic Pathway for this compound
A plausible and scalable synthetic route to this compound involves a two-step process, as illustrated in the workflow below. The initial step is the formation of a 2-aminofuran core via the Thorpe-Ziegler reaction, followed by a selective iodination at the 5-position of the furan ring.
Experimental Protocols
Proposed Protocol for this compound Synthesis
Step 1: Synthesis of 2-Aminofuran-3-carbonitrile (via Thorpe-Ziegler Reaction)
-
To a solution of sodium ethoxide (1.1 eq.) in absolute ethanol, add malononitrile (1.0 eq.) and chloroacetaldehyde dimethyl acetal (1.0 eq.).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-aminofuran-3-carbonitrile.
Step 2: Synthesis of this compound
-
Dissolve 2-aminofuran-3-carbonitrile (1.0 eq.) in a mixture of chloroform and acetic acid (1:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add N-iodosuccinimide (NIS) (1.05 eq.) portion-wise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1-6 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Protocol for Ethyl 5-bromo-3-aminobenzofuran-2-carboxylate Synthesis
This one-pot synthesis is adapted from a literature procedure[1].
-
A mixture of 5-bromo-2-hydroxybenzonitrile (1.0 eq.), ethyl chloroacetate (1.0 eq.), and potassium carbonate (2.0 eq.) in DMF is refluxed for 90 minutes.
-
After cooling, the potassium carbonate is removed by filtration.
-
Crushed ice is added to the filtrate with stirring to precipitate the product.
-
The solid is filtered, dried, and recrystallized from ethanol to yield ethyl 5-bromo-3-aminobenzofuran-2-carboxylate.
Scalability and Cost-Effectiveness Analysis
The scalability of a chemical synthesis is influenced by factors such as the availability and cost of starting materials, reaction conditions (temperature, pressure), and the ease of purification.
Scalability:
-
Proposed Synthesis (this compound): The Thorpe-Ziegler reaction is a well-established method for the formation of five-membered rings and is generally considered scalable. Similarly, electrophilic halogenations with reagents like NIS are common in industrial processes. The purification steps, involving extraction and chromatography, are standard and can be adapted to larger scales.
-
Alternative Synthesis (Ethyl 5-bromo-3-aminobenzofuran-2-carboxylate): This one-pot reaction is highly attractive for large-scale production due to its simplicity, shorter reaction time, and reduced number of unit operations. The direct precipitation and recrystallization for purification are also amenable to industrial scale-up.
Cost-Effectiveness:
A preliminary cost analysis based on commercially available reagent prices reveals the following:
| Reagent | Proposed Synthesis (per kg of final product, estimated) | Alternative Synthesis (per kg of final product, estimated) |
| Malononitrile | ~$15-20/kg[2][3][4] | - |
| Chloroacetaldehyde dimethyl acetal | ~$50-60/kg[5][6][7][8] | - |
| Sodium ethoxide | ~$5-10/kg (for solution)[9][10][11][12] | - |
| N-Iodosuccinimide | ~$300-400/kg[13][14][15][16] | - |
| 5-bromo-2-hydroxybenzonitrile | - | Price varies, can be a significant cost driver |
| Ethyl chloroacetate | - | ~$5-10/kg |
| Potassium carbonate | - | ~$1-2/kg |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
The cost of N-iodosuccinimide is a significant contributor to the overall cost of the proposed synthesis for this compound. In contrast, the starting materials for the brominated alternative are generally less expensive, with the exception of the potentially costly substituted benzonitrile. The one-pot nature of the alternative synthesis also reduces processing costs.
Logical Relationship of Comparison
The decision between these synthetic routes depends on a trade-off between the desired product functionality, cost, and process complexity.
Conclusion
The proposed two-step synthesis of this compound is a viable route that employs scalable and well-understood chemical transformations. However, a thorough cost analysis reveals that the price of the iodinating agent, N-iodosuccinimide, is a major cost driver. In comparison, the one-pot synthesis of ethyl 5-bromo-3-aminobenzofuran-2-carboxylate offers a more streamlined and potentially more cost-effective approach, provided the starting brominated phenol is readily available at a reasonable price.
For researchers and drug development professionals, the choice between these or other synthetic routes will depend on the specific project goals. If the unique properties of the iodo-substituent are essential for the desired biological activity, the increased cost of the proposed synthesis may be justified. If a halogen at the 5-position is generally required and bromine is an acceptable substitute, the alternative one-pot synthesis presents a more economically favorable option for large-scale production. Further process optimization for the synthesis of this compound, such as exploring alternative, less expensive iodinating agents or developing a one-pot procedure, could significantly enhance its cost-effectiveness.
References
- 1. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dir.indiamart.com [dir.indiamart.com]
- 3. indiamart.com [indiamart.com]
- 4. Malononitrile price,buy Malononitrile - chemicalbook [m.chemicalbook.com]
- 5. Chloroacetaldehyde dimethyl acetal produced by Wacker Chemie AG, Burghausen, Germany, = 99.0 GC 97-97-2 [sigmaaldrich.com]
- 6. Chloroacetaldehyde dimethyl acetal price,buy Chloroacetaldehyde dimethyl acetal - chemicalbook [chemicalbook.com]
- 7. Chloroacetaldehyde dimethyl acetal, 97% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. alkalisci.com [alkalisci.com]
- 9. indiamart.com [indiamart.com]
- 10. strem.com [strem.com]
- 11. Sodium ethoxide price,buy Sodium ethoxide - chemicalbook [m.chemicalbook.com]
- 12. Sodium ethoxide, 96%, pure 2.5 kg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. chemimpex.com [chemimpex.com]
- 14. N-Iodosuccinimide >99.0%(T) 100g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 15. N-Iodosuccinimide price,buy N-Iodosuccinimide - chemicalbook [m.chemicalbook.com]
- 16. N-Iodosuccinimide, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
A Comparative Pharmacological Profile of Furan-Containing Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological profiles of various furan-containing derivatives, with a focus on their anticancer and enzyme-inhibiting activities. While specific data on 5-Iodofuran-2-amine derivatives is limited in the current literature, this document summarizes available quantitative data and experimental methodologies for structurally related furan compounds to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Data Presentation
The following tables summarize the in vitro biological activities of various furan derivatives, providing a comparative look at their potency against different cancer cell lines and enzymes.
Table 1: Anticancer Activity of Furan Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Bis-2(5H)-furanone | Compound 4e | C6 glioma | 12.1 | [1] |
| Furan-based pyridin carbohydrazide | Compound 4 | MCF-7 | 4.06 | [2] |
| Furan-based N-phenyl triazinone | Compound 7 | MCF-7 | 2.96 | [2] |
| Furan-based chalcone | Compound 7g | A549 | 27.7 (µg/ml) | [3] |
| Furan-based chalcone | Compound 7g | HepG2 | 26.6 (µg/ml) | [3] |
| 3,4,5-trisubstituted 2(5H)-furanone | Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | HEPG2 | 0.002 | [4] |
| 3,4,5-trisubstituted 2(5H)-furanone | Ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate | MCF-7 | 0.002 | [4] |
| 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one analog | Compound 15 | Various | 0.008-0.064 | [5] |
| 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone | Compound 14b | MDA-MB-231 | 6.61 | [6] |
Table 2: Enzyme Inhibition by Furan Derivatives
| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Ki (nM) | Inhibition Type | Reference |
| Furan-based chalcone | KD1 | MAO-B | 0.023 | 13.5 ± 4.95 | Competitive, Reversible | [7] |
| Furan-based chalcone | KD9 | MAO-B | 0.015 | 6.15 ± 0.92 | Competitive, Reversible | [7] |
| Benzofuran | Viniferifuran | Xanthine Oxidase | 12.32 | - | Anti-competitive | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay for Anticancer Activity
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, SW620) are seeded in a 96-well plate at a density of 1 × 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for another four hours at 37°C.[2]
-
Formazan Solubilization: The resulting purple formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).[2]
-
Absorbance Measurement: The absorbance of the wells is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Monoamine Oxidase (MAO) Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against MAO-A and MAO-B enzymes.
-
Substrates: Kynuramine and benzylamine are used as substrates for MAO-A and MAO-B, respectively.[7]
-
Enzyme Reaction: The assay is performed by incubating the respective MAO enzyme with the test compound and the substrate.
-
Detection: The product of the enzymatic reaction is measured by a specific detection method, often involving absorbance or fluorescence.[7]
-
IC50 and Ki Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined. The inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive) can be determined through kinetic studies by varying substrate and inhibitor concentrations.[7]
Xanthine Oxidase (XO) Inhibition Assay
This protocol is used to evaluate the inhibitory effect of compounds on xanthine oxidase, an enzyme involved in gout.
-
Reaction Mixture: The assay is typically conducted in 96-well plates. The reaction mixture contains the enzyme xanthine oxidase and the test compound at various concentrations.[8]
-
Incubation: The mixture is pre-incubated for a set period at a specific temperature (e.g., 20 minutes at 25°C).[8]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, xanthine.[8]
-
Uric Acid Formation Monitoring: The formation of uric acid, the product of the reaction, is monitored by measuring the increase in absorbance at 290 nm.[8]
-
IC50 Calculation: The inhibitory activity is expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the xanthine oxidase activity.[8]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the pharmacological assessment of furan derivatives.
Caption: General workflow for the synthesis and in vitro evaluation of furan derivatives.
Caption: A simplified signaling pathway for the anticancer action of some furan derivatives.
References
- 1. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4,5-Trisubstituted Furan-2(5H)-one Derivatives: Efficient one-pot Synthesis and Evaluation of Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Agents 281. Design, Synthesis, and Biological Activity of Substituted 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs (ATBO) as Potent In Vitro Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Insights into the Inhibitory Mechanism of Viniferifuran on Xanthine Oxidase by Multiple Spectroscopic Techniques and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Structure of 5-Iodofuran-2-amine Reaction Products: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques
For researchers and scientists engaged in drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography as the definitive method for the structural validation of novel compounds, with a focus on the reaction products of 5-Iodofuran-2-amine and its analogs. While specific crystallographic data for this compound derivatives are not publicly available, this guide leverages data from structurally related aminofurans and other heterocyclic compounds to provide a comprehensive framework for their characterization. We will explore the experimental protocols for X-ray crystallography and compare its outputs with those of other widely used spectroscopic techniques.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography stands as the most powerful technique for determining the precise arrangement of atoms within a crystalline solid, providing unequivocal evidence of a compound's structure, stereochemistry, and conformation. The resulting atomic coordinates, bond lengths, and bond angles offer an unparalleled level of detail, which is crucial for understanding structure-activity relationships (SAR) and for rational drug design.
The process of determining a crystal structure can be broken down into several key stages, from sample preparation to the final structural refinement.
1. Crystal Growth: The critical and often most challenging step is growing a single crystal of suitable size and quality. Common methods for small organic molecules include:
-
Slow Evaporation: A solution of the purified compound is allowed to evaporate slowly in a dust-free environment. The choice of solvent is crucial; typically, a solvent in which the compound is moderately soluble is ideal.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant) in which the compound is less soluble. The precipitant slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
2. Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
3. Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction pattern using computational methods. The initial model is then refined to best fit the experimental data, resulting in a detailed three-dimensional structure.
Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides definitive structural information, other spectroscopic techniques are indispensable for routine characterization, reaction monitoring, and for compounds that are difficult to crystallize. The following table compares the utility of these methods for structural validation.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous and highly detailed structural information. | Requires a high-quality single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) | Connectivity of atoms, chemical environment of nuclei, relative stereochemistry. | Provides detailed information about the structure in solution. Non-destructive. | Does not provide absolute stereochemistry or precise bond lengths and angles. Complex spectra can be difficult to interpret fully. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), fragmentation patterns. | High sensitivity, requires very small sample amounts. | Provides limited information on the connectivity and stereochemistry of the molecule. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast, simple, and non-destructive. | Provides limited information about the overall molecular structure. |
For a newly synthesized compound, a combination of techniques is typically employed in a logical sequence to ascertain its structure.
Illustrative Data from Related Aminofuran Structures
While data for this compound reaction products is absent in the literature, studies on other aminofuran derivatives demonstrate the power of X-ray crystallography. For instance, crystallographic analysis of various 2-aminofuran derivatives has confirmed their planar furan ring systems and has provided precise measurements of bond lengths and angles, which are invaluable for understanding their electronic properties and reactivity.[1] In structurally analogous heterocyclic systems, X-ray crystallography has been instrumental in determining the regiochemistry of reactions and the stereochemistry of products.
Table 2: Typical Data Obtainable from X-ray Crystallography vs. NMR Spectroscopy
| Parameter | X-ray Crystallography | NMR Spectroscopy |
| Connectivity | Directly observed from the electron density map. | Inferred from scalar couplings (e.g., COSY, HMBC). |
| Stereochemistry | Absolute configuration can often be determined. | Relative stereochemistry is determined from coupling constants and NOE effects. |
| Bond Lengths | Measured with high precision (e.g., ±0.005 Å). | Not directly measurable. |
| Bond Angles | Measured with high precision (e.g., ±0.5°). | Not directly measurable. |
| Conformation | Provides the conformation in the solid state. | Provides information about the average conformation in solution. |
Conclusion
The definitive structural validation of reaction products of this compound, or any novel compound, relies on a multi-faceted analytical approach. While spectroscopic techniques such as NMR, MS, and IR are essential for initial characterization and for providing strong evidence for a proposed structure, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the absolute three-dimensional arrangement of atoms. For researchers in drug development, the investment in obtaining a crystal structure can provide invaluable insights that guide further synthetic efforts and lead to the design of more potent and selective therapeutic agents. This guide provides a framework for researchers to approach the structural validation of novel aminofuran derivatives, emphasizing the complementary nature of spectroscopic and crystallographic techniques.
References
Safety Operating Guide
Personal protective equipment for handling 5-Iodofuran-2-amine
Essential Safety and Handling Guide for 5-Iodofuran-2-amine
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the general hazards associated with corrosive organic amines and halogenated compounds. Researchers should always consult a substance-specific SDS when available and perform a thorough risk assessment before handling any chemical.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedures outlined are designed to ensure the safe handling and disposal of this compound, minimizing risks and promoting a secure laboratory environment.
Hazard Summary
While a specific SDS is unavailable, compounds like this compound, which are halogenated organic amines, are often corrosive and can cause severe skin burns and eye damage.[1] Many amines are also known to cause respiratory irritation and may be harmful if swallowed.[1][2] Halogenated organic compounds can present additional toxicological and environmental hazards.
Anticipated Hazards:
-
Corrosive: Causes severe skin burns and eye damage.
-
Toxic: Harmful if swallowed or inhaled.
-
Irritant: May cause respiratory tract irritation.
-
Environmental Hazard: Halogenated compounds can be persistent in the environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety goggles with side shields, and a face shield.[3][4] | Chemical-resistant gloves (e.g., Nitrile), lab coat, and closed-toe shoes.[5] | Required if ventilation is inadequate; use a NIOSH-certified respirator with an organic vapor cartridge.[1][3] |
| Running reactions and transfers | Safety goggles and a face shield.[3][6] | Chemical-resistant gloves, lab coat or apron, and closed-toe shoes.[5] | Work in a certified chemical fume hood.[3] |
| Handling spills | Chemical splash goggles and a face shield.[6] | Heavy-duty chemical-resistant gloves, chemical-resistant suit or apron, and boots.[4] | A NIOSH-certified respirator with an organic vapor cartridge is necessary. |
| Waste disposal | Safety goggles.[4] | Chemical-resistant gloves and a lab coat.[4] | Not generally required if handling sealed waste containers in a well-ventilated area. |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is critical for the safe management of this compound in a laboratory setting.
Experimental Workflow and Handling Procedures
The following diagram and steps outline the standard operating procedure for handling this compound from receipt to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[4]
-
Review all available safety information and have a clear, written experimental protocol.
-
Don the appropriate PPE as detailed in the table above.[3][4]
-
-
Handling:
-
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department immediately.
-
For small spills, if properly trained and equipped, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is mandatory to ensure environmental protection and regulatory compliance.
Waste Segregation and Collection:
-
Halogenated Organic Waste: All waste containing this compound, including reaction residues, contaminated solvents, and absorbent materials from spills, must be collected in a designated "Halogenated Organic Waste" container.[7][8][9]
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its contents, including "this compound."[7] Do not use abbreviations or chemical formulas.[7]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[7] The container must be in good condition and compatible with the chemical waste.
Storage and Pickup:
-
Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Disposal Request: Once the container is full or is no longer needed, arrange for its collection by your institution's hazardous waste management service. Follow all institutional procedures for waste pickup requests.
References
- 1. sds.chemtel.net [sds.chemtel.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. actenviro.com [actenviro.com]
- 4. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 5. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 6. chemsafe.ie [chemsafe.ie]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
